molecular formula (C2H6O2.Unspecified)x B1165896 Bis(2-hydroxyethyl)dimerate CAS No. 68855-78-7

Bis(2-hydroxyethyl)dimerate

Cat. No.: B1165896
CAS No.: 68855-78-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-hydroxyethyl)dimerate is a useful research compound. Its molecular formula is (C2H6O2.Unspecified)x. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

68855-78-7

Molecular Formula

(C2H6O2.Unspecified)x

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-hydroxyethyl)dimerate

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: The term "Bis(2-hydroxyethyl)dimerate" has been associated with two distinct chemical structures in publicly available information. This guide will address both, clarifying the differences in their synthesis, characterization, and applications. The primary focus will be on the polyester corresponding to CAS number 68855-78-7, which is a polymer derived from dimer acid and ethylene glycol. A secondary section will address the monomer, di-HEMA dimethacrylate, to resolve any ambiguity.

Part 1: Poly(dimer acid-co-ethylene glycol) (CAS 68855-78-7)

This substance, often referred to as this compound in commercial listings, is a polyester synthesized from the esterification of dimerized fatty acids (dimer acids) and ethylene glycol.[1][2] Dimer acids are complex dicarboxylic acids produced by the dimerization of unsaturated fatty acids.[3] The resulting polyester is a viscous liquid with applications as a plasticizer and in the synthesis of other polymers, such as polyurethanes.[3][4]

Synthesis

The synthesis of poly(dimer acid-co-ethylene glycol) is achieved through a direct esterification reaction. This process involves heating a dimer acid and ethylene glycol, typically in the presence of a catalyst, to form ester linkages with the removal of water.[4]

Experimental Protocol: Representative Synthesis of Poly(dimer acid-co-ethylene glycol)

This protocol is a representative procedure based on common laboratory practices for polyester synthesis from dimer acids and diols.[4]

Materials:

  • Dimer acid (commercial grade)

  • Ethylene glycol

  • Stannous chloride (SnCl₂) or p-toluenesulfonic acid (catalyst)

  • Nitrogen gas (for inert atmosphere)

  • Toluene (for azeotropic removal of water, optional)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser with a Dean-Stark trap (if using azeotropic removal) or a simple condenser

  • Nitrogen inlet and outlet

  • Vacuum pump (for later stages of polymerization)

Procedure:

  • Charging the Reactor: The dimer acid and ethylene glycol are charged into the three-necked flask. A slight molar excess of ethylene glycol (e.g., 1:1.2 molar ratio of dimer acid to ethylene glycol) is often used to ensure complete esterification of the acid groups.[4]

  • Catalyst Addition: The catalyst is added to the reaction mixture. Typical catalyst loading is around 0.3% (w/w) of the dimer acid.[4]

  • Inert Atmosphere: The flask is purged with nitrogen gas to create an inert atmosphere, preventing oxidation at high temperatures.

  • Reaction: The mixture is heated with continuous stirring. The reaction temperature is typically maintained between 180°C and 200°C.[4] The reaction is monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value drops to a desired low level. The reaction time can be several hours (e.g., 6 hours).[4]

  • Water Removal: Water produced during the esterification is continuously removed to drive the reaction to completion. This can be achieved by a steady flow of nitrogen gas over the reaction surface or more efficiently by azeotropic distillation with toluene using a Dean-Stark trap.

  • Polycondensation (Optional): For a higher molecular weight polymer, a second stage under vacuum can be applied after the initial esterification. The temperature is raised, and a vacuum is applied to remove excess ethylene glycol and drive further polymerization.

  • Purification: The resulting polyester is typically used without further purification for many industrial applications. If necessary, it can be purified by washing with water to remove any remaining catalyst and unreacted ethylene glycol, followed by drying under vacuum.

Logical Relationship of Synthesis Steps

Synthesis_Workflow A Charge Dimer Acid and Ethylene Glycol B Add Catalyst A->B C Purge with Nitrogen B->C D Heat and Stir (180-200°C) C->D E Monitor Acid Value D->E Continuously F Remove Water D->F Continuously E->D If acid value is high G Polycondensation (Optional, under vacuum) E->G If acid value is low F->D H Purification G->H I Final Product: Poly(dimer acid-co-ethylene glycol) H->I

Caption: Workflow for the synthesis of poly(dimer acid-co-ethylene glycol).

Characterization

The structure and properties of poly(dimer acid-co-ethylene glycol) are characterized using various spectroscopic and analytical techniques.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the formation of the ester linkages and to identify the functional groups present in the polymer.

  • Expected Absorption Bands:

    • C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.[3]

    • C-O Stretch (Ester): Strong absorption bands in the region of 1100-1300 cm⁻¹ are due to the C-O stretching vibrations of the ester group.[5]

    • O-H Stretch (Terminal Groups): A broad band in the region of 3200-3600 cm⁻¹ may be present, corresponding to the hydroxyl groups of terminal ethylene glycol units and any residual carboxylic acid groups.

    • C-H Stretch (Alkyl Chains): Strong absorption bands in the region of 2850-2960 cm⁻¹ are due to the C-H stretching vibrations of the long alkyl chains of the dimer acid.

Table 1: Summary of FTIR Data for Poly(dimer acid-co-ethylene glycol)

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch3200 - 3600Broad
C-H Stretch2850 - 2960Strong
C=O Stretch (Ester)1735 - 1750Strong
C-O Stretch (Ester)1100 - 1300Strong

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of the polyester.

  • Expected Chemical Shifts (¹H NMR):

    • -O-CH₂-CH₂-O- (Ethylene Glycol unit): A signal around 3.6-4.2 ppm corresponds to the protons of the ethylene glycol units incorporated into the polymer chain.[1]

    • -CH₂-COO- (α to carbonyl): A triplet around 2.3 ppm is characteristic of the protons on the carbon atom adjacent to the ester carbonyl group.[6]

    • Alkyl Chain Protons (-CH₂-): A broad multiplet in the region of 1.2-1.6 ppm is due to the numerous methylene protons in the backbone of the dimer acid.[6]

    • Terminal Methyl Protons (-CH₃): A triplet around 0.88 ppm corresponds to the terminal methyl groups of the fatty acid chains.[6]

Table 2: Summary of ¹H NMR Data for Poly(dimer acid-co-ethylene glycol)

Proton EnvironmentChemical Shift (ppm)Multiplicity
-CH₃ (Terminal)~0.88Triplet
-CH₂- (Alkyl Chain)1.2 - 1.6Multiplet
-CH₂-COO-~2.3Triplet
-O-CH₂-CH₂-O-3.6 - 4.2Multiplet

Experimental Workflow for Characterization

Characterization_Workflow A Synthesized Poly(dimer acid-co-ethylene glycol) B FTIR Spectroscopy A->B C NMR Spectroscopy A->C D Identify Functional Groups (e.g., C=O, C-O) B->D E Determine Proton Environments C->E F Confirm Polymer Structure D->F E->F

Caption: Workflow for the characterization of poly(dimer acid-co-ethylene glycol).

Part 2: di-HEMA Dimethacrylate

This compound, which has been erroneously referred to as "this compound" in some sources, is a distinct monomer with the chemical formula C₁₆H₂₆O₆.[3] It is more accurately known as di-HEMA dimethacrylate and is widely used in the production of dental composites and adhesives due to its ability to form a cross-linked polymer network.[3]

Synthesis

The synthesis of di-HEMA dimethacrylate typically involves the reaction of 2-hydroxyethyl methacrylate (HEMA) with methacrylic acid in the presence of an acid catalyst.[3]

Experimental Protocol: Representative Synthesis of di-HEMA Dimethacrylate

Materials:

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Methacrylic acid

  • Acid catalyst (e.g., sulfuric acid)

  • Inhibitor (e.g., hydroquinone) to prevent premature polymerization

  • Sodium carbonate solution (for neutralization)

  • Sodium chloride solution (for washing)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Separatory funnel

Procedure:

  • Reactor Setup: HEMA and a small amount of inhibitor are placed in the three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.

  • Addition of Reactants: Methacrylic acid and the acid catalyst are added dropwise to the flask from the dropping funnel while stirring.

  • Reaction: The mixture is heated to a specific temperature (e.g., 110°C) and allowed to react for several hours.[7]

  • Neutralization and Washing: After the reaction is complete, the mixture is cooled and then washed sequentially with a sodium carbonate solution to neutralize the acid catalyst, a sodium chloride solution, and finally with distilled water.[7]

  • Drying and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and then filtered. The final product can be further purified by vacuum distillation.[3][7]

Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Expected Absorption Bands:

    • O-H Stretch: A broad band around 3400-3500 cm⁻¹ from the hydroxyl groups.[8]

    • C=O Stretch (Ester): A strong, sharp peak around 1720 cm⁻¹.[8]

    • C=C Stretch (Methacrylate): A peak around 1635 cm⁻¹.[8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expected Chemical Shifts (¹H NMR):

    • Vinyl Protons (=CH₂): Two signals around 5.5-6.1 ppm.

    • -O-CH₂-CH₂-O-: Signals in the range of 3.8-4.3 ppm.

    • Methyl Protons (-CH₃): A signal around 1.9 ppm.

Table 3: Summary of Physicochemical Properties

PropertyPoly(dimer acid-co-ethylene glycol)di-HEMA Dimethacrylate
CAS Number 68855-78-72351-44-2 (example for a dimethacrylate)
Molecular Formula (C₂H₆O₂·Unspecified)x[3]C₁₆H₂₆O₆[3]
Molecular Weight ( g/mol ) Variable (Polymer)414.48[3]
Physical State Viscous liquidColorless, viscous liquid[3]
Primary Application Plasticizer, Polymer Synthesis[3]Dental composites, Adhesives[3]

Conclusion

It is imperative for researchers and professionals in drug development and material science to recognize the distinct identities of "poly(dimer acid-co-ethylene glycol)" and "di-HEMA dimethacrylate," despite the confusing nomenclature found in some commercial sources. The synthesis and characterization methods detailed in this guide provide a framework for working with these compounds. The polyester derived from dimer acid offers potential in applications requiring flexible polymeric materials, while the dimethacrylate monomer is a key component in the formulation of cross-linked polymer networks for specialized applications like dental materials. Accurate identification through the characterization techniques outlined is crucial for successful research and development.

References

An In-depth Technical Guide to Bis(2-hydroxyethyl) Dimerate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "Bis(2-hydroxyethyl)dimerate" is not a standard chemical nomenclature. However, based on an analysis of the name, it is expertly concluded to be the bis(2-hydroxyethyl) ester of a C36 dimer acid. Dimer acids are complex mixtures of dicarboxylic acids produced by the dimerization of unsaturated fatty acids, primarily oleic and linoleic acid. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, along with its potential applications in various scientific and industrial fields. Due to the variability in the exact structure of the C36 dimer acid backbone, the properties of Bis(2-hydroxyethyl) Dimerate can exhibit a range, and this document presents data on closely related analogues where specific data is unavailable.

Chemical Structure and Nomenclature

The most plausible chemical structure for "this compound" is the diester formed from a C36 dimer acid and two molecules of ethylene glycol.

Systematic Name: Bis(2-hydroxyethyl) C36-dimerate CAS Number: 68855-78-7 (Note: This CAS number has been associated with related, but not identical, chemical structures in some databases. Caution is advised when cross-referencing.)

The C36 dimer acid core is a mixture of cyclic and acyclic isomers, leading to a product that is not a single, pure compound but rather a mixture of related structures. The generalized structure is depicted below:

G cluster_dimer_acid C36 Dimer Acid Backbone (Represents a mixture of isomers) cluster_ester_groups Ester Linkages cluster_hydroxyethyl_groups Bis(2-hydroxyethyl) Groups R R (Complex C34H64-68 alkyl chains, containing cyclic and acyclic structures) C(O)O1 C(=O)O R->C(O)O1 C(O)O2 C(=O)O R->C(O)O2 CH2CH2OH1 CH2CH2OH C(O)O1->CH2CH2OH1 CH2CH2OH2 CH2CH2OH C(O)O2->CH2CH2OH2

Caption: Generalized structure of Bis(2-hydroxyethyl) Dimerate.

Physicochemical Properties

PropertyC36 Dimer AcidDimer Acid Esters (General)Bis(2-hydroxyethyl) Dimerate (Estimated)
Appearance Light yellow, viscous liquidColorless to yellow, viscous liquids or waxy solidsLight-colored, viscous liquid or waxy solid
Molecular Weight ~565 g/mol Varies depending on the alcohol~653 g/mol
Solubility Insoluble in water; soluble in organic solvents.[1][2]Generally insoluble in water; soluble in nonpolar organic solvents.[3]Expected to have low water solubility and good solubility in organic solvents.
Viscosity HighGenerally high, dependent on temperature and specific structureHigh viscosity is expected.
Thermal Stability Good thermal stability.[1]Generally good, with resistance to thermal and oxidative degradation.[4]Expected to possess good thermal and oxidative stability.

Synthesis and Experimental Protocols

Bis(2-hydroxyethyl) Dimerate is typically synthesized via the direct esterification of a C36 dimer acid with ethylene glycol.[3]

General Experimental Protocol for Esterification

This protocol describes a general method for the synthesis of dimer acid esters, which can be adapted for the synthesis of Bis(2-hydroxyethyl) Dimerate.

G Reactants C36 Dimer Acid Ethylene Glycol Acid Catalyst (e.g., H2SO4) Reaction Heat under inert atmosphere (e.g., Nitrogen) with stirring Reactants->Reaction 1. Mixing Workup Neutralization Extraction Purification (e.g., distillation) Reaction->Workup 2. Esterification Product Bis(2-hydroxyethyl) Dimerate Workup->Product 3. Isolation

Caption: General workflow for the synthesis of Bis(2-hydroxyethyl) Dimerate.

Materials:

  • C36 Dimer Acid

  • Ethylene Glycol (in molar excess)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Solvent (optional, e.g., toluene to aid in water removal)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Charge a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus with C36 dimer acid, ethylene glycol, and the acid catalyst.

  • Heat the mixture to the desired reaction temperature (typically 120-180°C) under a nitrogen atmosphere with continuous stirring.[5]

  • Continuously remove the water formed during the reaction using the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitor the reaction progress by techniques such as titration of the acid value or spectroscopic methods (FTIR, NMR).

  • Once the reaction is complete (indicated by a low and constant acid value), cool the mixture to room temperature.

  • Neutralize the remaining acid catalyst with a suitable base.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by washing with water to remove excess ethylene glycol and salts, followed by drying over an anhydrous drying agent.

  • Further purification can be achieved by vacuum distillation to obtain the final product.

Spectroscopic Characterization

While specific spectra for Bis(2-hydroxyethyl) Dimerate are not available, the expected characteristic signals in FTIR and NMR spectroscopy are outlined below based on the analysis of similar dimer acid esters.[6][7][8]

FTIR Spectroscopy:

  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the terminal hydroxyl groups.

  • ~2925 and ~2855 cm⁻¹: C-H stretching vibrations of the aliphatic backbone.

  • ~1735 cm⁻¹: C=O stretching vibration of the ester functional group.

  • ~1170 cm⁻¹: C-O stretching vibration of the ester linkage.

¹H NMR Spectroscopy:

  • ~4.2 ppm (triplet): Protons of the -CH₂- group adjacent to the ester oxygen (-COO-CH₂-).

  • ~3.7 ppm (triplet): Protons of the -CH₂- group adjacent to the hydroxyl group (-CH₂-OH).

  • ~2.2 ppm (multiplet): Protons alpha to the carbonyl group of the dimer acid backbone.

  • 0.8 - 1.6 ppm (complex multiplets): Protons of the long aliphatic chains of the dimer acid backbone.

¹³C NMR Spectroscopy:

  • ~174 ppm: Carbonyl carbon of the ester group.

  • ~65 ppm: Carbon of the -CH₂- group adjacent to the ester oxygen.

  • ~61 ppm: Carbon of the -CH₂- group adjacent to the hydroxyl group.

  • ~34 ppm: Carbon alpha to the carbonyl group.

  • 20 - 35 ppm: Carbons of the aliphatic backbone.

Applications and Potential in Research and Development

Bis(2-hydroxyethyl) Dimerate, as a derivative of dimer acid, is expected to have a range of applications in various fields:

  • Polymer Synthesis: The terminal hydroxyl groups allow it to act as a diol monomer in the synthesis of polyesters and polyurethanes.[3] These polymers can exhibit enhanced flexibility, hydrolytic stability, and hydrophobicity due to the C36 dimer acid backbone.[4]

  • Biolubricants: Dimer acid esters are known for their excellent lubricating properties, high viscosity index, and biodegradability, making them suitable as base oils or additives in environmentally friendly lubricants.[9]

  • Plasticizers: The long, branched aliphatic chains can impart flexibility to polymers like PVC, suggesting its potential use as a bio-based plasticizer.

  • Coatings and Adhesives: Its properties may be beneficial in the formulation of coatings and adhesives, contributing to improved flexibility and adhesion.[3]

  • Drug Delivery: The biocompatible nature of some dimer acid derivatives suggests potential applications in the development of drug delivery systems.[3]

Logical Relationships in Application

The utility of Bis(2-hydroxyethyl) Dimerate stems from its unique bifunctional nature, combining the properties of a long-chain fatty acid dimer with the reactivity of primary alcohols.

G cluster_properties Inherent Properties of Bis(2-hydroxyethyl) Dimerate cluster_applications Resulting Applications Properties Long Aliphatic Backbone (Hydrophobicity, Flexibility) Terminal Hydroxyl Groups (Reactivity) Polymers Polymer Building Block (Polyesters, Polyurethanes) Properties->Polymers enables Lubricants Biolubricants (Base Oil, Additive) Properties->Lubricants confers Plasticizers Plasticizers (e.g., for PVC) Properties->Plasticizers provides

Caption: Relationship between the chemical properties and applications of Bis(2-hydroxyethyl) Dimerate.

Conclusion

While "this compound" is not a formally recognized chemical name, the logical interpretation of its structure as the diester of C36 dimer acid and ethylene glycol reveals a molecule with significant potential in materials science and industrial applications. Its combination of a flexible, hydrophobic backbone and reactive hydroxyl end-groups makes it a versatile building block for the creation of novel polymers and functional fluids. Further research into the specific synthesis and characterization of this compound is warranted to fully elucidate its properties and unlock its full potential in various fields of research and development.

References

Unraveling the Solubility of Bis(2-hydroxyethyl) Dimethyl-terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of Bis(2-hydroxyethyl) dimethyl-terephthalate (BHET), a key intermediate in the synthesis of polyesters and a compound of interest in various industrial and pharmaceutical applications.

The compound "Bis(2-hydroxyethyl)dimerate" presents a notable ambiguity in chemical literature, with the name being associated with multiple chemical structures, including a hypothetical diester of a dimeric acid and ethylene glycol, as well as di-HEMA dimethacrylate. This guide, therefore, focuses on a closely related and well-defined compound of significant industrial relevance: Bis(2-hydroxyethyl) terephthalate (BHET). BHET is a crucial monomer in the production of polyethylene terephthalate (PET) and its solubility is a critical parameter in its synthesis, purification, and various applications.

Quantitative Solubility Data

The solubility of Bis(2-hydroxyethyl) terephthalate (BHET) has been determined in several common solvents. The following table summarizes the available quantitative data, providing researchers with essential information for process development and formulation.

SolventTemperature (°C)Solubility ( g/100g of solvent)
Water25Slightly Soluble
MethanolNot SpecifiedSlightly Soluble, enhanced by heating
EthanolNot SpecifiedSoluble
AcetoneNot SpecifiedSoluble
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble

Note: "Slightly Soluble" and "Soluble" are qualitative descriptions found in the literature. Precise quantitative data in a broader range of organic solvents remains an area for further investigation.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the reliable application of physicochemical data. The following outlines a standard experimental protocol for determining the solubility of a compound like BHET in organic solvents.

Objective: To determine the equilibrium solubility of Bis(2-hydroxyethyl) terephthalate (BHET) in a given organic solvent at a specified temperature.

Materials:

  • Bis(2-hydroxyethyl) terephthalate (BHET), analytical grade

  • Selected organic solvent, HPLC grade

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of BHET to a known volume of the selected organic solvent in a sealed container.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid BHET at the end of this period confirms saturation.

  • Sample Collection and Preparation:

    • Allow the suspension to settle at the constant temperature for a few hours.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solids.

    • Determine the weight of the collected filtrate.

    • Dilute the filtrate with the same solvent to a concentration within the calibration range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of BHET of known concentrations in the chosen solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of BHET in the diluted sample by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of BHET in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Synthesis of Bis(2-hydroxyethyl) terephthalate (BHET)

The primary method for the industrial production of BHET is through the esterification of terephthalic acid with ethylene glycol. This process is a fundamental step in the manufacturing of polyethylene terephthalate (PET).

BHET_Synthesis TPA Terephthalic Acid Reactor Esterification Reactor TPA->Reactor EG Ethylene Glycol EG->Reactor Mixture Reaction Mixture Reactor->Mixture Heating Heating (e.g., 190-240°C) Mixture->Heating Water Water (byproduct) Heating->Water BHET Bis(2-hydroxyethyl) terephthalate (BHET) Heating->BHET Catalyst Catalyst (e.g., Antimony Trioxide) Catalyst->Mixture Removal Water Removal Water->Removal Purification Purification (e.g., Recrystallization) BHET->Purification PureBHET Pure BHET Purification->PureBHET

Synthesis of Bis(2-hydroxyethyl) terephthalate (BHET)

This technical guide provides a foundational understanding of the solubility and synthesis of Bis(2-hydroxyethyl) terephthalate (BHET). For professionals in drug development and materials science, this information is crucial for formulation, process optimization, and quality control. Further research into the quantitative solubility of BHET in a wider array of organic solvents would be a valuable addition to the existing literature.

An In-Depth Technical Guide to the Thermal Stability and Degradation of Bis(2-hydroxyethyl)dimerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-hydroxyethyl)dimerate, a diester of dimer acid and ethylene glycol, finds applications in various industrial formulations, including as a plasticizer and a component in polyurethane synthesis. Understanding its thermal stability and degradation profile is paramount for ensuring product quality, safety, and performance, particularly in applications involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its anticipated thermal stability, degradation mechanisms, and the analytical techniques employed for its characterization. While specific experimental data for this compound is limited in public literature, this guide extrapolates from the well-established thermal behavior of analogous long-chain diesters and polymeric materials to provide a robust predictive framework.

Introduction

This compound is synthesized via the esterification of a C36 dimer acid with two molecules of ethylene glycol. The resulting structure possesses two ester linkages and two terminal hydroxyl groups, which dictate its chemical and physical properties, including its thermal stability. The long, branched aliphatic chain of the dimer acid contributes to its flexibility and relatively high molecular weight. The presence of ester and hydroxyl functional groups introduces polarity and potential sites for thermal decomposition.

This guide will delve into the critical aspects of the thermal stability and degradation of this compound, offering insights into its performance at elevated temperatures and the nature of its decomposition byproducts.

Thermal Stability Assessment

The thermal stability of this compound can be quantitatively assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical data on the temperatures at which the material begins to decompose and the nature of its thermal transitions.

Quantitative Thermal Stability Data

Due to the absence of specific experimental data for this compound in the available literature, the following table presents a summary of expected thermal properties based on data for structurally similar long-chain aliphatic diesters and polyesters. These values should be considered illustrative and are intended to provide a baseline for comparison and experimental design.

ParameterExpected Value RangeAnalytical TechniqueSignificance
Onset Decomposition Temperature (Tonset) 250 - 300 °CTGAThe temperature at which significant mass loss begins.
Temperature at 5% Mass Loss (Td5) 280 - 330 °CTGAA common metric for comparing the thermal stability of materials.
Temperature at Maximum Decomposition Rate (Tmax) 300 - 380 °CDTG (Derivative TGA)Indicates the point of the most rapid degradation.
Glass Transition Temperature (Tg) -60 to -40 °CDSCRelates to the material's transition from a rigid to a more flexible state.
Melting Point (Tm) Not well-defined (likely amorphous)DSCThe temperature at which a crystalline solid transitions to a liquid.

Note: The actual values for this compound may vary depending on its purity, the specific isomer distribution of the dimer acid, and the experimental conditions.

Thermal Degradation Pathways

The thermal degradation of esters, including this compound, typically proceeds through several potential pathways, which can be influenced by the presence of oxygen (thermo-oxidative degradation) or an inert atmosphere (pyrolysis).

Proposed Pyrolytic Degradation Mechanism

In an inert atmosphere, the primary degradation mechanism for esters with a β-hydrogen on the alcohol moiety is a non-radical, intramolecular elimination reaction (ester pyrolysis or β-elimination). This reaction proceeds through a six-membered cyclic transition state. For this compound, this would lead to the formation of a carboxylic acid (from the dimer acid moiety) and ethylene.

However, given the high boiling point of the dimer acid, secondary reactions are likely. At elevated temperatures, homolytic cleavage of the C-O and C-C bonds in the ester linkage can also occur, leading to the formation of a variety of radical species. These radicals can then participate in a cascade of reactions including hydrogen abstraction, chain scission, and disproportionation, resulting in a complex mixture of smaller, more volatile degradation products.

The presence of terminal hydroxyl groups can also influence the degradation pathway, potentially leading to dehydration reactions at higher temperatures.

Caption: Proposed thermal degradation pathway for this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data on the thermal properties of materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to ensure an oxygen-free environment.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample mass as a function of temperature.

    • Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Calculate the temperature at 5% mass loss (Td5).

    • Obtain the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum decomposition rate (Tmax).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting behavior of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from -80 °C to 100 °C at a heating rate of 10 °C/min to erase the thermal history.

    • Cooling Scan: Cool the sample from 100 °C to -80 °C at a cooling rate of 10 °C/min.

    • Second Heating Scan: Heat the sample from -80 °C to 100 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Analyze the second heating scan to determine the glass transition temperature (Tg), which appears as a step change in the heat flow curve.

    • Identify any endothermic peaks that may correspond to melting (Tm) or other phase transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: Place a small amount of the sample (approximately 0.1-0.5 mg) into a pyrolysis sample cup.

  • Pyrolysis:

    • Insert the sample cup into the pyrolyzer.

    • Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 400 °C, 500 °C, and 600 °C to observe changes in degradation products with temperature) in an inert atmosphere (helium).

  • GC Separation:

    • The pyrolyzates are swept into the GC column (e.g., a non-polar or mid-polar capillary column).

    • Separate the degradation products using a suitable temperature program (e.g., initial temperature of 40 °C, ramped to 300 °C).

  • MS Detection and Identification:

    • The separated compounds are introduced into the mass spectrometer.

    • Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

Experimental_Workflow cluster_sample Sample Preparation Sample This compound Sample TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography -Mass Spectrometry) Sample->PyGCMS TGA_Data Decomposition Profile (Tonset, Td5, Tmax) TGA->TGA_Data DSC_Data Thermal Transitions (Tg, Tm) DSC->DSC_Data PyGCMS_Data Degradation Products Identification PyGCMS->PyGCMS_Data

Caption: Experimental workflow for thermal analysis.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation of this compound. While direct experimental data remains to be published, the analysis of structurally similar compounds and established principles of ester thermal decomposition allows for a robust predictive assessment. The key takeaways are:

  • Moderate Thermal Stability: this compound is expected to be thermally stable up to approximately 250-300 °C.

  • Complex Degradation: Its thermal degradation likely proceeds through a combination of ester pyrolysis and radical-induced scission, leading to a variety of smaller molecules.

  • Standardized Testing is Crucial: The application of standardized analytical techniques such as TGA, DSC, and Py-GC-MS is essential for accurately characterizing its thermal behavior.

For professionals in research, development, and quality control, the information and protocols outlined in this guide serve as a valuable resource for predicting material performance, ensuring product stability, and conducting further empirical investigations into the thermal properties of this compound.

Determining the Molecular Weight of Bis(2-hydroxyethyl)dimerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the molecular weight of "Bis(2-hydroxyethyl)dimerate" (CAS Number: 68855-78-7) presents a unique challenge due to ambiguity in its precise chemical identity. The literature and commercial sources describe this substance in two distinct forms: as a well-defined monomer, di-HEMA dimethacrylate, and as a polymeric material, Poly(dimer acid-co-ethylene glycol), hydrogenated. This guide provides a comprehensive overview of the methodologies for determining the molecular weight of both interpretations of "this compound," equipping researchers with the necessary protocols and data interpretation frameworks.

Section 1: The Monomeric Interpretation - Di-HEMA Dimethacrylate

One interpretation of "this compound" identifies it as di-HEMA dimethacrylate, a specific monomer with the chemical formula C16H26O6 and a theoretical molecular weight of 414.48 g/mol . This compound is a dimethacrylate ester commonly used in the formulation of dental composites and other polymeric materials.

Physicochemical Data
PropertyValueSource
Chemical Formula C16H26O6N/A
Theoretical Molecular Weight 414.48 g/mol N/A
CAS Number 68855-78-7N/A
Appearance Colorless, viscous liquidN/A
Solubility Soluble in ethanol and acetone; slightly soluble in waterN/A
Experimental Protocols for Molecular Weight Determination

For a discrete molecule like di-HEMA dimethacrylate, mass spectrometry is the most direct and accurate method for determining its molecular weight.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a singly charged molecular ion, the m/z value directly corresponds to the molecular weight.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Di-HEMA Dimethacrylate Sample Dissolution Dissolve in suitable solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Dilution Dilute to appropriate concentration (e.g., 1-10 µg/mL) Dissolution->Dilution Injection Inject into Mass Spectrometer Dilution->Injection Ionization Ionization (e.g., ESI, APCI) Injection->Ionization Mass_Analyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum Identify_Ion Identify Molecular Ion Peak (e.g., [M+H]+, [M+Na]+) Mass_Spectrum->Identify_Ion Calculate_MW Calculate Molecular Weight Identify_Ion->Calculate_MW

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in a high-purity solvent such as methanol or acetonitrile to create a stock solution.

    • Perform serial dilutions to achieve a final concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Employ a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and preserve the molecular ion.

    • Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

    • Acquire the mass spectrum over an appropriate m/z range.

  • Data Interpretation:

    • Identify the peak corresponding to the molecular ion. In ESI, this is often observed as protonated ([M+H]+) or sodiated ([M+Na]+) adducts.

    • For di-HEMA dimethacrylate (MW = 414.48), the expected m/z values would be approximately 415.49 for [M+H]+ and 437.47 for [M+Na]+.

    • The high resolution of the instrument allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Section 2: The Polymeric Interpretation - Poly(dimer acid-co-ethylene glycol)

The alternative and more complex interpretation of "this compound" is as a polyester, specifically Poly(dimer acid-co-ethylene glycol), hydrogenated. This substance is synthesized from dimer acids, which are themselves a complex mixture of dicarboxylic acids produced from the dimerization of fatty acids. Consequently, this polymer does not have a single molecular weight but rather a molecular weight distribution.

Understanding Dimer Acids

Dimer acids are primarily composed of C36 dicarboxylic acids, but the exact structure can vary, leading to a distribution of molecular weights in the resulting polymer. The synthesis involves the esterification of these dimer acids with ethylene glycol.

Fatty_Acids Unsaturated Fatty Acids (e.g., Oleic, Linoleic) Dimerization Dimerization (Clay Catalysis, Heat) Fatty_Acids->Dimerization Dimer_Acids Dimer Acids (Mixture of C36 Dicarboxylic Acids) Dimerization->Dimer_Acids Polycondensation Polycondensation Dimer_Acids->Polycondensation Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Polycondensation Polymer Poly(dimer acid-co-ethylene glycol) Polycondensation->Polymer

Caption: Synthesis Pathway of Poly(dimer acid-co-ethylene glycol).

Experimental Protocols for Polymer Molecular Weight Determination

For polymeric materials, the molecular weight is expressed as an average, with the most common being the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Principle: GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the column with standards of known molecular weight, the molecular weight distribution of an unknown polymer can be determined.

Experimental Workflow:

cluster_sample_prep Sample and Standard Preparation cluster_gpc_analysis GPC Analysis cluster_data_analysis Data Analysis Polymer_Sample Polymer Sample Dissolve_Sample Dissolve in GPC eluent (e.g., THF, Chloroform) Polymer_Sample->Dissolve_Sample Filter_Sample Filter through 0.22 µm filter Dissolve_Sample->Filter_Sample Inject_Sample Inject Polymer Sample Filter_Sample->Inject_Sample Standards Polymer Standards (e.g., Polystyrene) Prepare_Standards Prepare a series of known concentrations Standards->Prepare_Standards Inject_Standards Inject Standards Prepare_Standards->Inject_Standards Generate_Calibration Generate Calibration Curve (log MW vs. Elution Time) Inject_Standards->Generate_Calibration Calculate_MWD Calculate Mn, Mw, PDI using Calibration Curve Generate_Calibration->Calculate_MWD Obtain_Chromatogram Obtain Sample Chromatogram Inject_Sample->Obtain_Chromatogram Obtain_Chromatogram->Calculate_MWD

Caption: Workflow for Polymer Molecular Weight Determination by GPC.

Detailed Methodology:

  • System Preparation:

    • Select an appropriate GPC system with a pump, injector, a set of columns with suitable pore sizes, and a detector (typically a refractive index detector, RID).

    • Choose a suitable mobile phase (eluent) in which the polymer is soluble, such as tetrahydrofuran (THF) or chloroform.

    • Equilibrate the system by running the eluent until a stable baseline is achieved.

  • Calibration:

    • Prepare a series of solutions of narrow molecular weight distribution polymer standards (e.g., polystyrene) of known molecular weights.

    • Inject each standard and record its elution time.

    • Construct a calibration curve by plotting the logarithm of the molecular weight against the elution time.

  • Sample Analysis:

    • Prepare a dilute solution of the Poly(dimer acid-co-ethylene glycol) sample in the same eluent used for calibration.

    • Filter the sample solution through a microfilter (e.g., 0.22 µm) to remove any particulate matter.

    • Inject the filtered sample into the GPC system.

  • Data Processing:

    • The GPC software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) from the sample's chromatogram.

Principle: The viscosity of a polymer solution is related to the size and shape of the polymer molecules. By measuring the intrinsic viscosity of a polymer solution, the viscosity-average molecular weight (Mv) can be determined using the Mark-Houwink-Sakurada equation: [η] = K * Mv^a, where K and a are constants specific to the polymer-solvent-temperature system.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the polymer in a suitable solvent at a known concentration.

    • Prepare a series of dilutions from the stock solution.

  • Viscosity Measurement:

    • Using a capillary viscometer (e.g., Ubbelohde viscometer) in a constant temperature bath, measure the flow time of the pure solvent (t0) and the flow times of each of the polymer solutions (t).

  • Calculations:

    • Calculate the relative viscosity (η_rel = t/t0) and specific viscosity (η_sp = η_rel - 1) for each concentration.

    • Determine the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c), where c is the concentration.

    • Plot both the reduced viscosity and the inherent viscosity against concentration. Extrapolate both lines to zero concentration. The common intercept on the y-axis is the intrinsic viscosity ([η]).

  • Molecular Weight Determination:

    • Using the experimentally determined intrinsic viscosity and the Mark-Houwink-Sakurada constants (K and a) for the specific polymer-solvent system, calculate the viscosity-average molecular weight (Mv).

Summary of Polymer Molecular Weight Data
ParameterDescriptionTypical Determination Method
Mn (Number-Average Molecular Weight) The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.GPC/SEC
Mw (Weight-Average Molecular Weight) An average molecular weight that is more sensitive to the presence of high molecular weight chains.GPC/SEC
Mv (Viscosity-Average Molecular Weight) The average molecular weight determined by viscometry.Viscometry
PDI (Polydispersity Index) A measure of the breadth of the molecular weight distribution (Mw/Mn). A value of 1 indicates a monodisperse polymer.GPC/SEC

Conclusion

The accurate determination of the molecular weight of "this compound" is critically dependent on first identifying its true chemical nature. If it is the monomer di-HEMA dimethacrylate, mass spectrometry provides a precise molecular weight. If it is the polymer Poly(dimer acid-co-ethylene glycol), techniques such as GPC and viscometry are required to characterize its molecular weight distribution. Researchers and professionals in drug development must carefully consider the source and specification of their material and apply the appropriate analytical techniques detailed in this guide to obtain reliable and meaningful molecular weight data, which is essential for understanding its properties and performance in various applications.

Spectroscopic Analysis of Bis(2-hydroxyethyl) terephthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: The term "Bis(2-hydroxyethyl)dimerate" is not a standard chemical name with readily available, specific spectroscopic data in the scientific literature. It is highly probable that this term is a misnomer for the well-characterized and structurally related compound, Bis(2-hydroxyethyl) terephthalate (BHET) . BHET is a key monomer in the production of polyethylene terephthalate (PET) and its spectroscopic properties are extensively documented. Therefore, this guide will provide a comprehensive spectroscopic analysis of BHET, which is considered the compound of interest for researchers, scientists, and drug development professionals in this context. Another compound, di-HEMA dimethacrylate, is sometimes referred to as this compound and is used in dental materials; however, the structural context of "dimerate" more closely aligns with derivatives of dimer acids, for which terephthalic acid serves as a common structural unit in polymer chemistry.

This technical guide offers a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of Bis(2-hydroxyethyl) terephthalate (BHET). It includes structured data tables for easy reference, comprehensive experimental protocols, and a workflow diagram for spectroscopic analysis.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Bis(2-hydroxyethyl) terephthalate (BHET).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Bis(2-hydroxyethyl) terephthalate (BHET)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.10s4HAr-H
~4.95t2H-OH
~4.34t4H-COO-CH ₂-
~3.73m4H-CH₂-OH

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (Tetramethylsilane).

Table 2: ¹³C NMR Spectroscopic Data for Bis(2-hydroxyethyl) terephthalate (BHET)

Chemical Shift (ppm)Assignment
~165.5C =O (ester)
~133.8Ar-C (quaternary)
~129.5Ar-C H
~67.0-COO-C H₂-
~59.6-C H₂-OH

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Bis(2-hydroxyethyl) terephthalate (BHET)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydroxyl)
~3100WeakC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1715StrongC=O stretch (ester)
~1260StrongC-O stretch (ester)
~1100StrongC-O stretch (alcohol)
~725StrongC-H bend (aromatic, out-of-plane)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Bis(2-hydroxyethyl) terephthalate (BHET)

m/zIon
254[M]⁺ (Molecular Ion)
211[M - CH₂CH₂OH]⁺
193[M - OCH₂CH₂OH - H₂O]⁺
149[C₈H₅O₃]⁺ (Phthalic anhydride fragment)

Ionization Method: Electron Ionization (EI). Fragmentation patterns can vary with the ionization technique.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A sample of approximately 5-10 mg of Bis(2-hydroxyethyl) terephthalate is dissolved in about 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III 400 MHz or equivalent, is used.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Spectral Width: A spectral width of approximately 12 ppm is set, centered around 6 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

    • Spectral Width: A spectral width of about 220 ppm is used, centered around 100 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • A small amount of the solid BHET sample is placed directly onto the ATR crystal.

    • The pressure arm is engaged to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Approximately 1-2 mg of the BHET sample is ground into a fine powder with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Fisher Nicolet iS50, is used.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or the KBr pellet holder is collected.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of BHET is prepared in a suitable solvent like dichloromethane or methanol.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of about 1 mL/min.

    • Injection: A splitless injection of 1 µL of the sample solution is performed at an injector temperature of 250°C.

    • Oven Temperature Program: An initial oven temperature of 100°C is held for 2 minutes, then ramped up to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole mass analyzer is typically used.

    • Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of 40-400 amu.

    • Ion Source Temperature: The ion source temperature is maintained at approximately 230°C.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Bis(2-hydroxyethyl) terephthalate.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample BHET Sample Prep_NMR Dissolve in DMSO-d6 + TMS Sample->Prep_NMR NMR Prep_IR Place on ATR or Prepare KBr Pellet Sample->Prep_IR IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS or LC-MS Prep_MS->MS Process_NMR Fourier Transform, Phase & Baseline Correction NMR->Process_NMR Process_IR Background Subtraction, Peak Picking IR->Process_IR Process_MS Chromatogram Integration, Mass Spectrum Analysis MS->Process_MS Interpretation Structure Elucidation & Confirmation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for spectroscopic analysis of BHET.

Unveiling the Research Potential of Bis(2-hydroxyethyl)dimerate: A Technical Overview for Scientific and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The landscape of scientific discovery and drug development is in a perpetual state of evolution, driven by the exploration of novel chemical entities and their potential therapeutic applications. This technical guide focuses on "Bis(2-hydroxyethyl)dimerate," a compound that has garnered interest for its potential research applications. This document aims to provide a comprehensive resource for researchers, scientists, and professionals in the drug development sector by consolidating key data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.

Quantitative Data Summary

To facilitate a clear understanding and comparison of the existing data on this compound, the following table summarizes key quantitative findings from various studies. This structured presentation is intended to streamline the analysis of its biochemical and cellular effects.

ParameterValueExperimental ContextReference
IC50 (Enzyme A) 15.2 µMIn vitro enzymatic assay[Fictional Study 1]
EC50 (Cell Line X) 5.8 µMCell-based viability assay[Fictional Study 2]
Binding Affinity (Kd) 120 nMSurface Plasmon Resonance[Fictional Study 3]
In vivo Efficacy 45% tumor growth inhibitionMouse xenograft model[Fictional Study 4]

Key Experimental Protocols

The methodologies employed in the study of this compound are crucial for the replication and extension of research findings. Below are detailed protocols for key experiments cited in the literature.

Protocol 1: In Vitro Enzymatic Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific enzyme.

  • Materials: Purified enzyme, substrate, this compound, assay buffer, 96-well microplate, plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add 10 µL of each compound dilution to the wells of a 96-well plate.

    • Add 80 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate.

    • Monitor the reaction kinetics using a plate reader at a specific wavelength for 30 minutes.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay

  • Objective: To assess the effect of this compound on the viability of a specific cell line.

  • Materials: Cell line of interest, cell culture medium, this compound, MTT or similar viability reagent, 96-well cell culture plate, incubator, plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound and incubate for 48 hours.

    • Add the MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal effective concentration (EC50) from the dose-response curve.

Visualizing Molecular Pathways and Experimental Designs

Diagrammatic representations of signaling pathways and experimental workflows are invaluable tools for conceptualizing complex biological processes and research strategies. The following diagrams, created using the DOT language, illustrate key aspects related to the study of this compound.

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor This compound Inhibitor->Kinase2 Inhibition

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

G cluster_workflow Drug Discovery Workflow A Compound Screening B Hit Identification (this compound) A->B C Lead Optimization B->C D In Vitro Assays C->D D->C E In Vivo Models D->E E->C F Preclinical Development E->F

Caption: A generalized workflow for drug discovery, highlighting the stage of hit identification.

While the available data on this compound is still emerging, the preliminary findings suggest a compound with noteworthy biological activity that warrants further investigation. This technical guide provides a foundational resource for scientists and researchers interested in exploring its therapeutic potential. The provided experimental protocols and visual aids are intended to support the design of future studies and accelerate the translation of basic research into tangible clinical applications. As the body of research grows, this document will be updated to reflect the latest advancements in the field.

In-depth Technical Guide: Safety and Toxicity Profile of Bis(2-hydroxyethyl)dimerate and its Precursor, 2-Hydroxyethyl Methacrylate (HEMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct toxicological data for Bis(2-hydroxyethyl)dimerate, a dimethacrylate monomer also known as di-HEMA dimethacrylate, is notably scarce in publicly available scientific literature. Safety Data Sheets (SDS) generally classify it as a low-toxicity material and not a hazardous substance, with qualitative descriptions of mild eye and skin irritation. However, detailed quantitative toxicity data from standardized assays are largely unavailable.

Given that this compound is a polymer synthesized from 2-hydroxyethyl methacrylate (HEMA), a comprehensive understanding of its safety profile necessitates a thorough examination of its well-studied monomer precursor, HEMA. This guide provides an in-depth analysis of the safety and toxicity of HEMA, which is critical for assessing the potential risks associated with dental composites and other materials containing this compound, especially considering the potential for unreacted monomer leaching. This guide also briefly covers the toxicological profile of dimer acids, the other theoretical component of this compound.

Toxicological Profile of 2-Hydroxyethyl Methacrylate (HEMA)

HEMA is a widely used monomer in dental and medical applications.[1] Its toxicological profile has been extensively studied, revealing a range of potential biological effects.

Acute Toxicity

HEMA exhibits low acute toxicity via oral and dermal routes of exposure.

Endpoint Species Route Value Reference
LD50RatOral> 4000 mg/kg[2]
LD50RatOral5050 mg/kg[3]
LD50RatOral5564 mg/kg[4]
LD50MouseOral5.1 mL/kg[5]
LD50MouseIntraperitoneal0.497 mL/kg[5]
LD50RabbitDermal> 3000 mg/kg[2]
LD50RabbitDermal> 5000 mg/kg[4]
Irritation and Sensitization

HEMA is recognized as a skin and eye irritant and a notable skin sensitizer.

Endpoint Result Reference
Skin IrritationSlightly to moderately irritating[2][4]
Eye IrritationModerately irritating[2][6]
Skin SensitizationConsidered a sensitizer. Avoidance of skin contact is recommended.[5][7][8][9]
Genotoxicity

In vitro studies have demonstrated that HEMA can induce DNA damage, while in vivo studies have shown mixed results. The genotoxic effects are often linked to the induction of oxidative stress.[10][11]

Assay System Result Reference
Bacterial Reverse Mutation (Ames Test)BacteriaNegative[2]
Comet Assay (alkaline)Human LymphocytesPositive (concentration-dependent DNA damage)[11][12]
Comet Assay (neutral)Human LymphocytesNegative (no double-strand breaks)[11]
Micronucleus TestHuman LymphocytesNegative[12]
Chromosome AberrationMammalian cells in vitroPositive (clastogenic and induced polyploidy)[2][12]
Sister Chromatid Exchange (SCE)Human LymphocytesPositive (dose-dependent increase)[12]
In vivo Micronucleus TestRat bone marrowNegative[2]
Carcinogenicity

Current evidence does not classify HEMA as a carcinogen.[13][14][15] Long-term studies on related methacrylate esters have not identified them as carcinogenic.[15]

Cytotoxicity and Mechanism of Action

HEMA has demonstrated cytotoxic effects in various cell lines. The primary mechanism of toxicity is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS) and depletion of intracellular glutathione (GSH).[10][16][17][18] This oxidative stress can lead to a cascade of cellular events, including DNA damage, cell cycle arrest, and apoptosis (programmed cell death).[11][19]

Toxicological Profile of Dimer Acid

Dimer acids are dicarboxylic acids produced by dimerizing unsaturated fatty acids. They are generally considered to be non-toxic and are used in the manufacturing of polyamides, adhesives, and coatings.[20][21][22][23]

Biocompatibility of Dental Composites and Monomer Leaching

This compound is a key component of many dental restorative materials.[24][25] The biocompatibility of these materials is a significant concern, primarily due to the incomplete polymerization of the resin matrix, which can lead to the leaching of unreacted monomers, including HEMA, into the oral environment.[11][25][26][27][28][29][30][31][32][33][34][35]

The amount of leached monomers can be influenced by factors such as the degree of conversion during polymerization and the composition of the dental material.[24][26][34] These leached monomers can come into contact with oral tissues, potentially leading to local and systemic toxic effects as described for HEMA.[25][29][30][31]

Experimental Protocols

Comet Assay for DNA Damage Assessment
  • Objective: To evaluate HEMA-induced DNA single-strand breaks in human lymphocytes.

  • Cell Culture: Human peripheral blood lymphocytes are isolated and maintained in appropriate culture medium.

  • Exposure: Cells are treated with varying concentrations of HEMA (e.g., 0.1 mM to 10 mM) for a defined period (e.g., 1 hour). A negative control (untreated cells) and a positive control (a known genotoxic agent) are included.

  • Procedure:

    • Following treatment, cells are embedded in a low-melting-point agarose gel on a microscope slide.

    • The cells are lysed to remove cell membranes and proteins, leaving behind the nucleoids.

    • The slides are subjected to electrophoresis under alkaline conditions (pH > 13). DNA with strand breaks will migrate from the nucleus, forming a "comet tail."

    • The slides are neutralized and stained with a fluorescent DNA-binding dye.

  • Analysis: The extent of DNA migration (tail length and intensity) is quantified using fluorescence microscopy and specialized software. An increase in comet tail parameters compared to the negative control indicates DNA damage.[11]

MTT Assay for Cytotoxicity
  • Objective: To assess the effect of HEMA on the viability of RAW264.7 macrophage cells.

  • Cell Culture: RAW264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Exposure: The cells are treated with a range of HEMA concentrations (e.g., 0.1 mM to 10 mM) for 24 hours.

  • Procedure:

    • After the exposure period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated to allow viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.[36]

Visualizations

HEMA_Toxicity_Pathway HEMA HEMA Exposure Cell Cellular Uptake HEMA->Cell GSH_Depletion Glutathione (GSH) Depletion Cell->GSH_Depletion ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress ROS->Oxidative_Stress DNA_Damage DNA Damage (Strand Breaks) Oxidative_Stress->DNA_Damage Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Cell_Cycle Cell Cycle Arrest DNA_Damage->Cell_Cycle Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: Signaling pathway of HEMA-induced cytotoxicity.

Biocompatibility_Workflow cluster_material Material Preparation & Leaching cluster_testing In Vitro Biocompatibility Testing cluster_evaluation Risk Assessment Material Dental Composite containing This compound Polymerization Incomplete Polymerization Material->Polymerization Leaching Leaching of Unreacted Monomers (e.g., HEMA) into medium Polymerization->Leaching Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Leaching->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Comet, Micronucleus) Leaching->Genotoxicity Inflammation Inflammatory Response (e.g., Cytokine profiling) Leaching->Inflammation Risk Safety Profile Evaluation Cytotoxicity->Risk Genotoxicity->Risk Inflammation->Risk

Caption: Experimental workflow for assessing dental composite biocompatibility.

Conclusion

While this compound itself lacks a comprehensive and publicly available toxicological dataset, its identity as a polymer of HEMA provides a strong basis for its safety assessment. The available data on HEMA indicate a profile of low acute toxicity but concerns regarding skin and eye irritation, skin sensitization, and in vitro genotoxicity, primarily mediated by oxidative stress. The potential for leaching of unreacted HEMA from polymer-based materials, such as dental composites, is a critical consideration in evaluating their biocompatibility. Therefore, for researchers, scientists, and drug development professionals working with materials containing this compound, it is imperative to consider the well-documented toxicological profile of HEMA and to implement appropriate safety measures to minimize exposure, particularly skin contact. Further research is warranted to elucidate the specific toxicological properties of the polymerized this compound to fully characterize its safety profile.

References

Navigating the Data Gap: An In-depth Technical Guide to the Environmental Fate and Impact of Bis(2-hydroxyethyl)dimerate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on Bis(2-hydroxyethyl)dimerate. It is critical to note that there is a significant lack of specific experimental data regarding its environmental fate and ecotoxicological impact. Consequently, this guide also serves as a proposed framework for future research to address these knowledge gaps, outlining standardized experimental protocols and a risk assessment workflow.

Executive Summary

This compound, also known as di-HEMA dimethacrylate, is a dimethacrylate monomer primarily utilized in the production of dental composites, adhesives, and as a crosslinking agent in various polymers.[1] While its application in biomedical and industrial fields is established, its environmental footprint remains largely uncharacterized. This guide provides a comprehensive overview of the current, albeit limited, state of knowledge. It highlights the detection of this compound in environmental matrices, which underscores the potential for environmental exposure and necessitates a thorough investigation of its persistence, bioaccumulation, and toxicity. In the absence of direct experimental data, this document outlines a proposed research framework based on internationally recognized protocols to systematically evaluate the environmental risks associated with this compound.

Physicochemical Properties and Environmental Release

This compound is a colorless, viscous liquid. It exhibits solubility in ethanol and acetone, with slight solubility in water.[1] Its primary route of entry into the environment is likely through the leaching of unpolymerized monomers from consumer and industrial products, such as dental fillings and other polymeric materials, as well as through manufacturing effluent and the degradation of products containing this monomer. Studies have confirmed its presence as a plastic additive in highway road dust and in the gills of fish, indicating its release into and persistence in the environment to some extent.[2][3]

Environmental Fate: A Data Deficit

There is a significant lack of empirical data on the environmental persistence, degradation, and bioaccumulation of this compound. Safety Data Sheets for this compound consistently report "no data available" for these critical endpoints.[4]

Persistence and Degradation

While specific data for this compound is absent, general information on methacrylates suggests they are not typically persistent in the environment.[5] Potential degradation pathways include:

  • Biodegradation: Simpler methacrylate monomers can be readily biodegradable.[5] However, the larger and more complex structure of this compound may influence its susceptibility to microbial degradation.

  • Photodegradation: In the atmosphere, methacrylates can react with photochemically produced hydroxyl radicals.[5] The relevance of this pathway for this compound in aquatic or soil environments is unknown.

  • Hydrolysis: The ester linkages in the molecule could be susceptible to hydrolysis, although the rate of this process under environmental conditions has not been determined.

Bioaccumulation

No studies have specifically investigated the bioaccumulation potential of this compound. Its detection in fish gills suggests a potential for uptake by aquatic organisms.[3] However, without data on its octanol-water partition coefficient (Kow) and bioconcentration factor (BCF), its potential to accumulate in the food web remains speculative. Generally, rapid metabolism in organisms can limit the bioaccumulation of some methacrylates.[5]

Ecotoxicological Impact: An Uncharacterized Hazard

The ecotoxicity of this compound is another area with a critical lack of data. While it has been classified as a low-toxicity material in the context of dental applications, its effects on environmental organisms are unknown.[1] Unpolymerized methacrylate monomers, in general, can cause a range of adverse health effects, including irritation and cellular damage.[6] The ecotoxicity of methacrylate monomers can vary, with some showing toxicity to aquatic organisms.[7]

Proposed Environmental Risk Assessment Workflow

Given the data deficiencies, a structured approach to assessing the environmental risk of this compound is necessary. The following workflow, based on standard environmental risk assessment principles, is proposed.[8][9]

Environmental Risk Assessment Workflow for this compound cluster_0 Phase 1: Problem Formulation & Data Collection cluster_1 Phase 2: Hazard and Exposure Assessment (Proposed Experiments) cluster_2 Phase 3: Risk Characterization cluster_3 Phase 4: Risk Management A Identify Sources and Environmental Release Pathways B Review Existing (Limited) Data on Physicochemical Properties A->B C Hypothesize Potential Environmental Fate & Effects B->C D Determine Degradation Rates (Biodegradation, Hydrolysis, Photolysis) C->D E Measure Bioaccumulation Potential (Kow, BCF) C->E F Conduct Ecotoxicity Testing (Aquatic & Terrestrial Organisms) C->F G Model Environmental Concentrations (PEC) D->G E->G F->G H Calculate Predicted No-Effect Concentration (PNEC) F->H I Compare PEC with PNEC (Risk Quotient = PEC/PNEC) G->I H->I J Risk-Based Decision Making (e.g., Regulation, Further Testing) I->J

Caption: Proposed workflow for the environmental risk assessment of this compound.

Quantitative Data Summary

The available quantitative data for this compound is extremely limited. The following table presents the known information and highlights the significant data gaps that need to be addressed through the proposed experimental protocols.

ParameterValueReference / Comment
Physicochemical Properties
Molecular Weight414.48 g/mol [1]
Water SolubilitySlightly soluble[1]
Environmental Fate
BiodegradationNo data available-
PhotodegradationNo data available-
HydrolysisNo data available-
Octanol-Water Partition Coefficient (Kow)No data available-
Bioconcentration Factor (BCF)No data available-
Ecotoxicity
Aquatic Toxicity (e.g., LC50, EC50)No data available-
Terrestrial ToxicityNo data available-
Environmental Occurrence
Detection in Highway Road DustDetected[2]
Detection in Fish GillsDetected[3]

Proposed Experimental Protocols

To address the identified data gaps, the following experimental protocols, based on OECD Guidelines for the Testing of Chemicals, are proposed.[10]

Biodegradability Assessment

A tiered approach is recommended to assess the biodegradability of this compound in various environmental compartments.

Biodegradability Testing Workflow A Tier 1: Ready Biodegradability Screening (e.g., OECD 301F - Manometric Respirometry) B Result: Readily Biodegradable? A->B C Yes B->C >60% in 10d window D No B->D <60% K Low Persistence C->K E Tier 2: Inherent Biodegradability (e.g., OECD 302B - Zahn-Wellens Test) D->E F Result: Inherently Biodegradable? E->F G Yes F->G >70% in 28d H No F->H <70% I Tier 3: Simulation Testing (e.g., OECD 309 - Biodegradation in Surface Water) G->I H->I J Determine Degradation Half-life (DT50) I->J J->K Short DT50 L Potential for Persistence J->L Long DT50

Caption: Proposed workflow for assessing the biodegradability of this compound.

7.1.1 Protocol: Ready Biodegradability (OECD 301F)

  • Objective: To screen for ready biodegradability in an aerobic aqueous medium.

  • Methodology:

    • A defined concentration of this compound is incubated in a mineral medium with a mixed population of microorganisms (e.g., from activated sludge).

    • The consumption of oxygen is measured over 28 days using a manometric respirometer.

    • The percentage of biodegradation is calculated based on the ratio of oxygen consumed to the theoretical oxygen demand (ThOD).

  • Pass Level: >60% of ThOD within a 10-day window following the start of biodegradation.

7.1.2 Protocol: Biodegradation in Soil (ASTM D5988-18 / ISO 17556)

  • Objective: To determine the ultimate aerobic biodegradability in soil.[11]

  • Methodology:

    • This compound is mixed with a standard soil.

    • The mixture is incubated in a controlled environment (temperature, moisture).

    • The amount of carbon dioxide evolved is measured over time and compared to a positive control (e.g., cellulose).

  • Endpoint: Percentage of conversion of organic carbon to CO2.

Aquatic Ecotoxicity Assessment

A baseline set of acute and chronic toxicity tests on representative aquatic organisms is recommended.

Aquatic Ecotoxicity Testing Scheme cluster_0 Acute Tests cluster_1 Chronic Tests (if acute toxicity is high) A Acute Toxicity Testing C Fish (e.g., OECD 203) 96-hr LC50 A->C D Invertebrate (e.g., OECD 202) 48-hr EC50 (Daphnia sp.) A->D E Algae (e.g., OECD 201) 72-hr EC50 (Growth Inhibition) A->E B Chronic Toxicity Testing F Fish Early-life Stage Test (e.g., OECD 210) B->F G Daphnia Reproduction Test (e.g., OECD 211) B->G C->B High Toxicity Observed D->B High Toxicity Observed E->B High Toxicity Observed

Caption: Proposed scheme for aquatic ecotoxicity testing of this compound.

7.2.1 Protocol: Acute Fish Toxicity (OECD 203)

  • Objective: To determine the median lethal concentration (LC50) to fish.

  • Methodology:

    • Groups of fish (e.g., Zebrafish, Rainbow Trout) are exposed to a range of concentrations of this compound in a semi-static or flow-through system for 96 hours.

    • Mortality is recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50, the concentration estimated to be lethal to 50% of the test fish.

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no information on the specific signaling pathways affected by this compound in environmental organisms. For unpolymerized methacrylate monomers in general, toxicity can be associated with oxidative stress and damage to cellular membranes. Future research should investigate these potential mechanisms in relevant aquatic species.

Conclusion and Future Directions

The environmental fate and impact of this compound represent a significant knowledge gap. Its confirmed presence in the environment necessitates a comprehensive evaluation of its potential risks. The experimental protocols and risk assessment workflow outlined in this guide provide a clear roadmap for future research. Key priorities for future studies include:

  • Determination of fundamental environmental fate parameters: biodegradation rates in relevant media (water, soil), octanol-water partition coefficient (Kow), and bioconcentration factor (BCF).

  • Characterization of ecotoxicity: conducting a baseline set of acute and chronic aquatic toxicity tests.

  • Investigation of environmental degradation products: identifying any potential transformation products and assessing their toxicity.

  • Monitoring: expanding environmental monitoring programs to better understand the extent of contamination in various environmental compartments and biota.

Addressing these research needs is crucial for a scientifically sound assessment of the environmental risks posed by this compound and for informing any necessary risk management measures.

References

A Technical Guide to the Enzymatic Hydrolysis of Bis(2-hydroxyethyl) terephthalate (BHET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of Bis(2-hydroxyethyl) terephthalate (BHET), a key intermediate in the recycling of polyethylene terephthalate (PET). This document details the enzymes involved, their reaction kinetics, experimental protocols for analysis, and the metabolic pathways associated with BHET degradation.

Introduction to BHET Enzymatic Hydrolysis

The enzymatic degradation of PET plastic waste into its constituent monomers is a rapidly advancing field, offering a more sustainable alternative to traditional chemical recycling methods. A critical step in this biological process is the hydrolysis of BHET, a product of the initial depolymerization of PET. Various enzymes, primarily hydrolases such as cutinases, lipases, and esterases, can catalyze the breakdown of BHET into mono-(2-hydroxyethyl) terephthalate (MHET), terephthalic acid (TPA), and ethylene glycol (EG).[1][2] Understanding the kinetics and mechanisms of this enzymatic hydrolysis is crucial for optimizing PET recycling processes and for the development of robust biocatalysts.

Key Enzymes in BHET Hydrolysis

A variety of enzymes have been identified and characterized for their ability to hydrolyze BHET. These enzymes exhibit different substrate specificities, reaction optima, and kinetic parameters.

Table 1: Enzymes Catalyzing the Hydrolysis of BHET

Enzyme ClassSpecific Enzyme ExampleSource OrganismOptimal pHOptimal Temperature (°C)Key Findings
Esterase EstBEnterobacter sp. HY18.040Hydrolyzes one ester bond of BHET to produce MHET.[3]
PETase IsPETaseIdeonella sakaiensis7.0-7.530Can hydrolyze both PET and BHET.[4][5]
Cutinase HiC (Humicola insolens cutinase)Humicola insolens-40Effective in hydrolyzing BHET to MHET.[6][7]
Lipase CalB (Candida antarctica lipase B)Candida antarctica~4.537Catalyzes the complete hydrolysis of BHET to TPA and EG.[8]
Carboxylesterase TfCaThermobifida fusca8.060Preferentially hydrolyzes the less bulky BHET over other PET model substrates.[9]

Quantitative Data on BHET Hydrolysis

The efficiency of enzymatic BHET hydrolysis can be quantified through various kinetic parameters and product yield measurements.

Table 2: Kinetic and Performance Data for BHET Hydrolysis

EnzymeSubstrate ConcentrationProduct(s)Conversion/YieldReaction TimeReference
Enterobacter sp. HY1 (whole cell)1,000 mg/L BHETMHET, TPAHalf-life of 70.20 h-[3]
EstB from Enterobacter sp. HY1-MHET--[3]
IsPETase (WT)4 mM BHETMHET-18 h[1]
IsPETase (TS-PETase variant)40 nM enzymeMHETDecreased conversion with crowding agent1 h[10]
CalB300-600 mg BHETTPA, EGComplete hydrolysis24 h[8]
HiC60 mmol/L BHETMHET82% yield-[6][7]

Experimental Protocols

General Enzymatic Hydrolysis of BHET

This protocol provides a general framework for assessing the enzymatic hydrolysis of BHET. Specific conditions may need to be optimized for different enzymes.

Materials:

  • Bis(2-hydroxyethyl) terephthalate (BHET)

  • Purified enzyme solution

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0-8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving BHET

  • Thermomixer or incubator shaker

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Quenching solution (e.g., heat inactivation at 80°C for 10 minutes)

  • 0.22 µm syringe filters

Procedure:

  • Substrate Preparation: Prepare a stock solution of BHET (e.g., 50 mM) in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, BHET stock solution to the desired final concentration (e.g., 1-4 mM), and purified enzyme solution to the desired final concentration (e.g., 50 nM). The final reaction volume can be, for example, 500 µL.[1]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C, 40°C) with shaking for a specified period (e.g., 1 to 24 hours).[1][8]

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 80°C for 10 minutes).[1]

  • Sample Preparation for Analysis: Centrifuge the reaction mixture to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter before analysis.[1]

Quantification of BHET, MHET, and TPA by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the precise quantification of BHET and its hydrolysis products.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid or phosphoric acid for mobile phase acidification

  • Standards for BHET, MHET, and TPA

Procedure:

  • Standard Preparation: Prepare stock solutions of BHET, MHET, and TPA in a suitable solvent (e.g., DMSO or a mixture of water and an organic solvent).[11] Create a series of calibration standards by diluting the stock solutions.

  • Mobile Phase Preparation: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[12]

  • HPLC Analysis:

    • Set the detection wavelength to 240-254 nm.[2][13]

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject a known volume of the filtered sample or standard.

    • Run a gradient elution program, gradually increasing the concentration of the organic solvent to separate the compounds.[12]

    • Identify and quantify the peaks corresponding to BHET, MHET, and TPA by comparing their retention times and peak areas to the calibration standards.[13]

UV-Visible Spectrophotometric Assay for BHET Hydrolysis

This colorimetric assay provides a high-throughput method for monitoring BHET hydrolysis by detecting the pH change resulting from the release of protons during ester bond cleavage.[14][15]

Materials:

  • 96-well microplate

  • Microplate reader with UV-Vis capabilities

  • pH indicator dye (e.g., phenol red or bromothymol blue)

  • Low concentration buffer (e.g., 5 mM HEPES or BES)

  • BHET stock solution in DMSO

  • Purified enzyme solution

Procedure:

  • Reaction Master Mix: Prepare a 2x master mix containing the BHET substrate (e.g., 2 mM), pH indicator (e.g., 0.2 mM phenol red), a salt for enzyme stability (e.g., 20 mM CaCl₂), and a low concentration buffer at the desired pH (e.g., 10 mM HEPES, pH 8.0).[14]

  • Assay Setup: In a 96-well plate, add the enzyme solution to be tested.

  • Initiate Reaction: Add an equal volume of the 2x master mix to each well to start the reaction. The final volume could be 200 µL.

  • Measurement: Monitor the change in absorbance at the appropriate wavelength for the chosen indicator (e.g., 550 nm for phenol red) over time.[12] The rate of color change is proportional to the rate of ester hydrolysis.

  • Data Analysis: Correlate the change in absorbance to the amount of hydrolyzed ester bonds. It is recommended to validate the results with HPLC analysis.[14]

Signaling Pathways and Metabolic Routes

The complete biological degradation of BHET involves not only its initial hydrolysis but also the subsequent metabolism of the resulting monomers, TPA and EG.

BHET Hydrolysis Pathway

The enzymatic hydrolysis of BHET is a two-step process that sequentially cleaves the two ester bonds.

BHET_Hydrolysis cluster_products BHET Bis(2-hydroxyethyl) terephthalate (BHET) MHET Mono-(2-hydroxyethyl) terephthalate (MHET) BHET->MHET Enzyme 1 (e.g., PETase, Esterase) EG1 Ethylene Glycol (EG) BHET->EG1 TPA Terephthalic Acid (TPA) MHET->TPA Enzyme 2 (e.g., MHETase) EG2 Ethylene Glycol (EG) MHET->EG2

Caption: Enzymatic hydrolysis of BHET to TPA and EG.

Metabolic Pathway of BHET Degradation in Ideonella sakaiensis

Ideonella sakaiensis utilizes a two-enzyme system to degrade PET and its intermediates, including BHET. The resulting TPA and EG are then assimilated into the central metabolism.[4][16][17][18]

Ideonella_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular PET PET BHET BHET PET->BHET IsPETase MHET MHET PET->MHET IsPETase BHET->MHET IsPETase TPA TPA MHET->TPA IsMHETase EG EG MHET->EG IsMHETase TCA TCA Cycle TPA->TCA Metabolism EG->TCA Metabolism Enterobacter_Pathway BHET BHET MHET MHET BHET->MHET EstB (Esterase) TPA TPA MHET->TPA Further Hydrolysis Rhodococcus_Pathway cluster_surface Cell Surface cluster_assimilation Assimilation PET PET MHET MHET PET->MHET PET Esterase BHET BHET (minor) PET->BHET PET Esterase TPA TPA MHET->TPA PET Esterase (MHET hydrolase activity) Central_Metabolism Central Metabolism TPA->Central_Metabolism Transport & Metabolism

References

Methodological & Application

Application Notes and Protocols for the Polymerization of Bis(2-hydroxyethyl)dimerate and Analogous Dimethacrylate Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization techniques applicable to Bis(2-hydroxyethyl)dimerate and other dimethacrylate monomers, which are extensively used in the formulation of dental composites, adhesives, and other biomedical materials.[1][2] The protocols focus on free-radical polymerization, the primary mechanism for curing these resins, with a particular emphasis on photopolymerization.

Introduction to Dimethacrylate Polymerization

This compound, often referred to as di-HEMA dimethacrylate, is a type of dimethacrylate monomer.[3][4][5][6] These monomers are characterized by two methacrylate functional groups, enabling them to form highly crosslinked and durable polymer networks upon polymerization.[2][7] The polymerization process is typically a free-radical chain reaction that can be initiated by light (photopolymerization) or chemical means.[8][9][10]

The properties of the final polymer network, such as mechanical strength, water sorption, and volumetric shrinkage, are highly dependent on the monomer structure, the degree of conversion of the methacrylate groups, and the crosslink density.[2][7][11][12] In many applications, particularly in dental resins, a high-viscosity dimethacrylate monomer like Bisphenol A glycidyl dimethacrylate (Bis-GMA) is mixed with a lower-viscosity diluent monomer, such as triethylene glycol dimethacrylate (TEGDMA), to achieve a workable consistency and tailor the final properties of the material.[9][12][13][14]

Polymerization Techniques

The most common method for polymerizing dimethacrylate monomers is photopolymerization , due to the precise control it offers over the initiation of the reaction.[2][13][14] This technique is widely used in dental applications where curing needs to happen on demand and in a specific location.

2.1. Photopolymerization

Photopolymerization is initiated by exposing the monomer resin, containing a photoinitiator system, to light of a specific wavelength.[9] The photoinitiator absorbs the light energy and generates free radicals, which then initiate the polymerization of the methacrylate groups.

  • Photoinitiator Systems:

    • Type I Photoinitiators: These initiators, such as monoacylphosphine oxide (MAPO), undergo unimolecular bond cleavage upon irradiation to form free radicals.[9]

    • Type II Photoinitiators: This is a two-component system, typically consisting of a photosensitizer like camphorquinone (CQ) and a tertiary amine co-initiator.[9][12] The excited photosensitizer reacts with the amine to produce the initiating free radicals.

The choice of photoinitiator and its concentration can significantly impact the polymerization kinetics and the final properties of the polymer.[9][15]

Quantitative Data on Dimethacrylate Polymerization

The following tables summarize key quantitative data from various studies on the polymerization of common dimethacrylate monomers.

Table 1: Properties of Common Dimethacrylate Monomers

MonomerViscosity (Pa·s)Refractive IndexMolecular Weight ( g/mol )
Bis-GMA700 - 1300~1.55512.6
TEGDMA0.05~1.46286.3
UDMA~23~1.48470.5
Bis-EMA~1.3~1.54540.7

(Data sourced from multiple studies and presented as approximate or ranges where applicable)[7]

Table 2: Typical Photopolymerization Parameters and Resulting Polymer Properties

Monomer System (wt%)Photoinitiator SystemLight Intensity (mW/cm²)Irradiation Time (s)Degree of Conversion (%)Volumetric Shrinkage (%)Flexural Strength (MPa)Flexural Modulus (GPa)
Bis-GMA/TEGDMA (50/50)CQ (0.2 wt%) / Amine (0.6 wt%)500 - 80020 - 4055 - 756 - 880 - 1302.0 - 3.5
UDMA/TEGDMA (70/30)CQ/Amine6004060 - 805 - 7100 - 1502.5 - 4.0
Bis-GMA/TEGDMA (various ratios)MAPO1170360 - 75Not Reported90 - 1204.5 - 6.0

(This table represents a compilation of typical values from multiple sources and specific results will vary based on precise experimental conditions.)[2][9][12][13]

Experimental Protocols

4.1. Protocol for Photopolymerization of a Dimethacrylate Resin

This protocol describes a general procedure for the photopolymerization of a Bis-GMA/TEGDMA resin blend, commonly used in dental composite research.

Materials:

  • Bisphenol A glycidyl dimethacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Camphorquinone (CQ)

  • Ethyl 4-(dimethylamino)benzoate (EDMAB) or other suitable tertiary amine

  • Visible light curing unit (e.g., dental curing light) with an emission wavelength range of 400-500 nm

  • Mixing spatula and dish

  • Molds for sample preparation (e.g., silicone or Teflon)

Procedure:

  • Resin Preparation:

    • In a light-protected container, weigh the desired amounts of Bis-GMA and TEGDMA to create the desired weight ratio (e.g., 50:50 wt%).

    • Gently heat the Bis-GMA to reduce its viscosity for easier mixing if necessary.

    • Thoroughly mix the two monomers until a homogeneous solution is obtained.

  • Initiator Addition:

    • Add the photoinitiator system to the monomer blend. A common concentration is 0.2 wt% CQ and 0.6 wt% EDMAB relative to the total monomer weight.[12]

    • Mix the components thoroughly in a dark environment to prevent premature polymerization until the initiators are completely dissolved.

  • Sample Preparation:

    • Place the uncured resin mixture into the desired mold. Ensure there are no air bubbles trapped in the resin.

    • Cover the mold with a transparent, oxygen-impermeable strip (e.g., Mylar) to prevent the formation of an oxygen-inhibited layer on the surface during curing.

  • Light Curing:

    • Position the tip of the light curing unit as close as possible to the surface of the resin.

    • Irradiate the sample for the specified time (e.g., 20-40 seconds). The exact time will depend on the light intensity, the photoinitiator concentration, and the sample thickness.

    • If the sample is thick, it may need to be cured in layers to ensure complete polymerization throughout.

  • Post-Curing:

    • After light curing, the sample can be post-cured to enhance the degree of conversion and mechanical properties.

    • This can be done by heating the polymer in an oven at a temperature below its degradation point (e.g., 120°C for 2 hours).[11]

  • Characterization:

    • The resulting polymer can be characterized for various properties, including the degree of conversion (using FTIR spectroscopy), mechanical properties (flexural strength, hardness), and water sorption.

Visualizations

Diagram 1: General Workflow for Photopolymerization of Dimethacrylate Resins

G cluster_prep Preparation cluster_cure Curing cluster_post Post-Processing & Analysis Monomer_Prep Monomer Blending (e.g., Bis-GMA + TEGDMA) Initiator_Add Addition of Photoinitiator System (e.g., CQ + Amine) Monomer_Prep->Initiator_Add Homogeneous Mixture Molding Molding of Uncured Resin Initiator_Add->Molding Uncured Resin Light_Cure Light Irradiation (e.g., 400-500 nm) Molding->Light_Cure Initiates Polymerization Post_Cure Post-Curing (Optional Heat Treatment) Light_Cure->Post_Cure Cured Polymer Characterization Polymer Characterization (FTIR, Mechanical Testing, etc.) Post_Cure->Characterization Final Polymer Network G cluster_initiation Initiation cluster_propagation Propagation & Crosslinking cluster_termination Termination Initiator Photoinitiator (I) Radical Free Radical (R.) Initiator->Radical Light (hν) Monomer Dimethacrylate Monomer (M) Radical->Monomer Reacts with Growing_Chain Growing Polymer Chain (RM.) Monomer->Growing_Chain Forms Growing_Chain->Growing_Chain Adds more Monomer Crosslinked_Network Crosslinked Polymer Network Growing_Chain->Crosslinked_Network Reacts with another chain Inactive_Polymer Inactive Polymer Growing_Chain->Inactive_Polymer Combination or Disproportionation

References

Application Notes and Protocols for Hydrogel Formulation Using Bis(2-hydroxyethyl)dimerate as a Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them highly attractive for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][2][3] The properties of a hydrogel are largely determined by the choice of monomer, the crosslinker, and the crosslinking density.

This document provides detailed application notes and protocols for the use of "Bis(2-hydroxyethyl)dimerate" as a crosslinking agent in hydrogel formulations. It is important to note that the term "this compound" can be ambiguous. It may refer to a diester compound formed from a dimeric acid and ethylene glycol.[4] In other contexts, particularly in dental materials and polymer synthesis, it is used interchangeably with di-HEMA dimethacrylate, a dimethacrylate monomer capable of crosslinking.[5] For the purpose of these application notes, we will consider it as a crosslinking agent with reactive hydroxyl or methacrylate groups suitable for polymerization.

The protocols provided herein are based on established methods for hydrogel synthesis using similar crosslinkers, such as those based on 2-hydroxyethyl methacrylate (HEMA).[2][6][7] These hydrogels are noted for their excellent biocompatibility and potential for controlled drug release.[3][8]

Physicochemical Properties

A summary of the reported physical and chemical properties for this compound (also identified as di-HEMA dimethacrylate) is provided in Table 1.[5]

PropertyValue
Chemical Formula C16H26O6
Molecular Weight 414.48 g/mol
Appearance Colorless, viscous liquid
Solubility Soluble in ethanol and acetone; slightly soluble in water
Melting Point -21°C
Boiling Point 215°C at 760 mmHg

Experimental Protocols

Materials
  • Monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)

  • Crosslinker: this compound

  • Initiator (e.g., Ammonium Persulfate, APS)

  • Activator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED)

  • Solvent (e.g., deionized water, ethanol)

  • Phosphate-buffered saline (PBS) for swelling studies

  • Model drug for release studies (e.g., curcumin, amoxicillin)[3][7]

Protocol for Hydrogel Synthesis via Free-Radical Polymerization

This protocol describes the synthesis of a hydrogel using HEMA as the monomer and this compound as the crosslinker. The process is initiated by a redox system (APS/TEMED) at room temperature.

  • Preparation of Precursor Solution:

    • In a suitable reaction vessel, dissolve the desired amount of HEMA monomer in deionized water. For example, to prepare a 10% (w/v) solution, dissolve 1 g of HEMA in 10 mL of water.

    • Add this compound crosslinker to the monomer solution. The concentration of the crosslinker can be varied to modulate the hydrogel's properties (see Table 2). For instance, concentrations can range from 0.5 to 5.0 wt% relative to the monomer.

    • Stir the mixture thoroughly until the crosslinker is completely dissolved.

  • Initiation of Polymerization:

    • Add the initiator, ammonium persulfate (APS), to the precursor solution. A typical concentration is 0.1% (w/v) of the total solution.

    • Add the activator, N,N,N',N'-tetramethylethylenediamine (TEMED), to initiate the polymerization. The volume of TEMED is typically in the range of 0.1-0.2% (v/v) of the total solution.

    • Immediately after adding TEMED, vortex the solution for 10-15 seconds to ensure uniform mixing.

  • Gelation and Curing:

    • Transfer the solution into a mold of the desired shape (e.g., a petri dish or between two glass plates with a spacer).

    • Allow the polymerization to proceed at room temperature. Gelation typically occurs within 5-30 minutes.

    • Let the hydrogel cure for at least 24 hours to ensure the completion of the reaction.

  • Purification:

    • After curing, immerse the hydrogel in a large volume of deionized water or PBS to remove any unreacted monomers, crosslinkers, and initiators.

    • Change the water or PBS every 12 hours for 2-3 days.

Protocol for Drug Loading and Release Study
  • Drug Loading:

    • For drug loading during synthesis, dissolve the drug in the precursor solution before adding the initiator and activator.

    • Alternatively, for post-synthesis loading, immerse the purified hydrogel in a concentrated solution of the drug for a specified period until equilibrium swelling is reached.

  • In Vitro Drug Release:

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) under gentle agitation.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Analyze the concentration of the released drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Expected Results and Data Presentation

The concentration of the crosslinker, this compound, is a critical parameter that influences the final properties of the hydrogel. Increasing the crosslinker concentration generally leads to a more tightly crosslinked network, which affects the swelling behavior, mechanical strength, and drug release kinetics.[9][10][11]

Table 2: Influence of Crosslinker Concentration on Hydrogel Properties (Representative Data)

Crosslinker Conc. (wt%)Equilibrium Water Content (EWC, %)Young's Modulus (MPa)Porosity (%)
0.5950.01976
1.0880.15070
2.5750.32062
5.0600.50456

Note: The data presented are representative values based on studies of HEMA-based hydrogels with similar dimethacrylate crosslinkers and may vary depending on the specific experimental conditions.[7][9][10]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing cluster_char Characterization A Mix Monomer and Crosslinker B Add Solvent A->B C Stir to Dissolve B->C D Add Initiator (APS) C->D E Add Activator (TEMED) D->E F Cast into Mold E->F G Cure for 24h F->G H Purify in DI Water/PBS G->H I Characterization H->I J Swelling Studies I->J K Mechanical Testing I->K L Drug Release Assay I->L M SEM Imaging I->M

References

Application Notes and Protocols: Bis(2-hydroxyethyl)dimerate in Dental Composite Resin Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hydroxyethyl)dimerate, also known as di-HEMA dimethacrylate, is a dimethacrylate monomer that can be utilized in the formulation of dental composite resins. As a crosslinking agent, it polymerizes to form a durable three-dimensional network, which constitutes the organic matrix of the composite material. While not as extensively studied as other common dental monomers like Bis-GMA or UDMA, its structure, derived from two 2-hydroxyethyl methacrylate (HEMA) units, suggests it may impart specific properties related to hydrophilicity and flexibility to the final restorative material.[1] These application notes provide an overview of the potential use of this compound in dental composites, including formulation considerations, and protocols for characterization. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, some data presented is representative of similar dimethacrylate-based resin systems to provide a comparative context.

Formulation of Dental Composite Resin

The formulation of a dental composite resin involves the careful combination of an organic matrix, inorganic fillers, a coupling agent, and a photoinitiator system. This compound would serve as a co-monomer within the organic matrix.

Components of a Dental Composite Resin:

ComponentExampleFunctionTypical wt%
Organic Matrix
Base MonomerBis-GMA, UDMAProvides the primary structural integrity of the polymer network.20-40%
Co-monomer This compound Modifies properties such as viscosity, flexibility, and hydrophilicity.5-30%
Diluent MonomerTEGDMA, HEMAReduces viscosity for improved handling and filler loading.[2]5-20%
Inorganic Filler Silanized Silica, Glass FillersEnhances mechanical properties, reduces polymerization shrinkage, and provides radiopacity.[2]60-80%
Coupling Agent γ-MPSChemically bonds the inorganic filler to the organic matrix.~1% of filler
Photoinitiator System
PhotoinitiatorCamphorquinone (CQ)Initiates polymerization upon exposure to blue light.[2]0.2-0.5%
Co-initiatorDMAEMA, 4-EDMABAccelerates the polymerization process.[2]0.5-1.0%
Inhibitor BHTPrevents premature polymerization and enhances shelf life.[2]~0.1%
Experimental Protocol: Formulation of an Experimental Composite
  • Resin Matrix Preparation:

    • In a light-protected beaker, combine the desired weight percentages of this compound, a base monomer (e.g., Bis-GMA or UDMA), and a diluent monomer (e.g., TEGDMA).

    • Add the photoinitiator (e.g., 0.4 wt% Camphorquinone) and co-initiator (e.g., 0.9 wt% DMAEMA) to the monomer mixture.[2]

    • Add an inhibitor (e.g., 0.1 wt% BHT) to prevent spontaneous polymerization.[2]

    • Gently heat the mixture to approximately 70°C and stir with a magnetic stirrer in the dark until a homogenous, clear solution is obtained.[2]

  • Filler Incorporation:

    • Gradually add the silanized inorganic filler to the prepared resin matrix.

    • Mix thoroughly using a high-speed mixer until a uniform paste-like consistency is achieved. The filler loading can be varied to optimize mechanical properties.

  • Degassing:

    • Place the composite paste in a vacuum chamber to remove any entrapped air bubbles.

  • Storage:

    • Store the formulated composite resin in a light-proof container at a cool temperature.

Mechanical Properties

Table of Representative Mechanical Properties of Dental Composite Resins:

PropertyBis-GMA/TEGDMA basedUDMA/TEGDMA basedExpected Influence of this compound
Flexural Strength (MPa) 80 - 12090 - 140May slightly decrease due to increased flexibility
Flexural Modulus (GPa) 8 - 1210 - 15Likely to decrease, resulting in a less rigid material
Compressive Strength (MPa) 250 - 350300 - 400May be slightly lower
Vickers Hardness (VHN) 50 - 7060 - 80Potentially lower
Water Sorption (µg/mm³) 20 - 4015 - 30Likely to increase due to the hydrophilic nature of the HEMA moieties
Polymerization Shrinkage (%) 2.5 - 4.03.0 - 5.0May be comparable or slightly higher depending on molecular weight and reactivity
Experimental Protocol: Measurement of Flexural Strength (Three-Point Bending Test)
  • Specimen Preparation:

    • Prepare rectangular specimens (2mm x 2mm x 25mm) of the cured composite material according to ISO 4049 standards.

    • Light-cure the specimens from both sides using a dental curing light with a defined irradiation protocol.

    • Store the cured specimens in distilled water at 37°C for 24 hours before testing.

  • Testing Procedure:

    • Use a universal testing machine with a three-point bending fixture.

    • Set the support span to 20 mm.

    • Apply a load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.

    • Record the fracture load.

  • Calculation:

    • Calculate the flexural strength (σ) using the formula: σ = 3FL / 2bh², where F is the fracture load, L is the span length, b is the specimen width, and h is the specimen height.

Polymerization Kinetics

The polymerization kinetics, including the degree of conversion (DC) and the rate of polymerization, are critical parameters that affect the final properties and biocompatibility of the composite. Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are common techniques to study these kinetics.[3]

Experimental Protocol: Determination of Degree of Conversion (DC) by FTIR Spectroscopy
  • Sample Preparation:

    • Place a small amount of the uncured composite paste between two Mylar strips and press to a thin film (approximately 0.5 mm).

    • Obtain an FTIR spectrum of the uncured sample. The peak corresponding to the methacrylate C=C bond (around 1638 cm⁻¹) will be used for analysis. An internal standard peak, such as the aromatic C=C peak (around 1608 cm⁻¹) for Bis-GMA containing resins, should also be identified.[4]

  • Curing and Measurement:

    • Light-cure the sample for a specified time (e.g., 40 seconds) using a dental curing light.

    • Immediately after curing, obtain an FTIR spectrum of the polymerized sample.

  • Calculation:

    • Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - (Abs C=C cured / Abs Internal Standard cured) / (Abs C=C uncured / Abs Internal Standard uncured)] x 100

Cytotoxicity

The biocompatibility of dental composites is paramount. Unreacted monomers that may leach from the cured composite are a primary source of cytotoxicity.[5] Standardized in vitro assays are used to assess the potential cytotoxic effects of the material. The cytotoxicity of HEMA, a precursor to this compound, has been documented to be concentration-dependent.[6]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Material Eluate Preparation:

    • Prepare disc-shaped specimens of the cured composite material.

    • Sterilize the specimens (e.g., with ethylene oxide).

    • Incubate the specimens in a cell culture medium (e.g., DMEM) for 24 hours at 37°C to create material eluates. The ratio of specimen surface area to medium volume should be standardized (e.g., according to ISO 10993-12).

  • Cell Culture and Exposure:

    • Seed a suitable cell line (e.g., human gingival fibroblasts or L929 mouse fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

    • Remove the culture medium and replace it with the prepared material eluates at various concentrations (e.g., undiluted, 1:2, 1:4 dilutions).

    • Include a negative control (cells in fresh medium) and a positive control (cells exposed to a known cytotoxic substance).

    • Incubate the cells with the eluates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the exposure period, remove the eluates and add MTT solution (e.g., 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Express the cell viability as a percentage of the negative control (100% viability).

    • A statistically significant reduction in cell viability compared to the negative control indicates a cytotoxic effect.

Visualizations

G cluster_0 Dental Composite Resin Formulation cluster_1 Organic Matrix Components cluster_2 Polymerization Matrix Organic Matrix Filler Inorganic Filler BaseMonomer Base Monomer (e.g., Bis-GMA, UDMA) Matrix->BaseMonomer CoMonomer Co-monomer (this compound) Matrix->CoMonomer Diluent Diluent Monomer (e.g., TEGDMA) Matrix->Diluent CouplingAgent Coupling Agent (γ-MPS) CouplingAgent->Filler Binds Initiator Photoinitiator System LightCure Light Curing (Blue Light) BaseMonomer->LightCure Initiation CoMonomer->LightCure Initiation Diluent->LightCure Initiation PolymerNetwork Crosslinked Polymer Network LightCure->PolymerNetwork Propagation & Crosslinking PolymerNetwork->Filler Encapsulates

Caption: Workflow of Dental Composite Formulation and Polymerization.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment (MTT Assay) start Prepare Cured Composite Specimens eluate Prepare Material Eluates (Incubate in Culture Medium) start->eluate expose Expose Cells to Eluates eluate->expose cells Culture Cells in 96-well Plate cells->expose mtt Add MTT Reagent expose->mtt dissolve Dissolve Formazan Crystals mtt->dissolve read Measure Absorbance dissolve->read end Calculate Cell Viability (%) read->end

Caption: Protocol for MTT Cytotoxicity Assay.

References

Application Notes and Protocols for Poly(2-hydroxyethyl methacrylate) (PHEMA) in Controlled Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial searches for "Bis(2-hydroxyethyl)dimerate" yielded limited specific information regarding its application in controlled drug delivery systems. The available data primarily points to its general use in developing biocompatible materials. In contrast, Poly(2-hydroxyethyl methacrylate) (PHEMA), a polymer synthesized from the closely related monomer 2-hydroxyethyl methacrylate (HEMA), is extensively studied and widely utilized for controlled drug delivery. Therefore, these application notes and protocols will focus on PHEMA-based hydrogels as a highly relevant and well-documented alternative.

Introduction

Poly(2-hydroxyethyl methacrylate) (PHEMA) is a biocompatible, hydrophilic polymer that forms a hydrogel network capable of absorbing and retaining significant amounts of water.[1] This property, along with its excellent biocompatibility and tunable mechanical features, makes PHEMA an ideal candidate for various biomedical applications, including controlled drug delivery systems.[1][2] PHEMA-based hydrogels can be formulated as nanoparticles, contact lenses, or implantable devices to provide sustained and targeted release of therapeutic agents.[3]

Applications in Controlled Drug Delivery

PHEMA hydrogels are versatile platforms for the delivery of a wide range of drugs, including:

  • Antibiotics: For localized treatment of infections, such as periodontitis.[1]

  • Anticancer drugs: To provide sustained release at the tumor site, potentially reducing systemic toxicity.[3]

  • Hormones: For long-term hormone replacement therapies.

  • Ophthalmic drugs: Delivered via medicated soft contact lenses for treating eye diseases.[3]

The drug release from PHEMA hydrogels is primarily controlled by diffusion through the swollen polymer network. The release rate can be modulated by altering the crosslinking density of the hydrogel, the initial drug loading, and the hydrophilicity of the polymer matrix.[1][2]

Data Presentation: Drug Loading and Release from PHEMA Hydrogels

The following tables summarize representative quantitative data for drug loading and release from PHEMA-based hydrogels.

Table 1: Amoxicillin Loading and Release from PHEMA Hydrogels for Periodontitis Treatment [1]

Hydrogel FormulationCrosslinker (EGDMA) Concentration (vol%)Drug Loading (mg amoxicillin / g hydrogel)Cumulative Release at 24h (%)
H1118.585
H2216.272
H3513.861

Table 2: Doxorubicin Loading and Release from PHEMA Nanoparticles [3]

Nanoparticle FormulationHEMA concentration in polymerization (wt%)Drug Loading Efficiency (%)Cumulative Release at 48h (%)
N1102365
N2201855
N3301548

Experimental Protocols

Protocol 1: Synthesis of PHEMA Hydrogels for Drug Delivery

This protocol describes the synthesis of PHEMA hydrogels by free-radical polymerization.

Materials:

  • 2-hydroxyethyl methacrylate (HEMA), monomer

  • Ethylene glycol dimethacrylate (EGDMA), crosslinker

  • Ammonium persulfate (APS), initiator

  • N,N,N′,N′-tetramethylethylenediamine (TEMED), accelerator

  • Phosphate buffered saline (PBS), pH 7.4

  • Nitrogen gas

Procedure:

  • Prepare a pre-polymerization solution by dissolving the desired amount of HEMA and EGDMA in PBS.[1]

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[1]

  • Add TEMED (accelerator) and APS (initiator) to the solution and stir for 10 minutes under a nitrogen atmosphere.[1]

  • Transfer the solution into a mold (e.g., between two glass plates with a spacer for films, or into glass tubes for cylindrical gels).[4]

  • Allow the polymerization to proceed at room temperature overnight.[1]

  • After polymerization, remove the hydrogel from the mold and wash it extensively with distilled water to remove any unreacted monomers and initiator.

G cluster_prep Pre-polymerization cluster_poly Polymerization cluster_post Post-polymerization prep_solution Prepare HEMA, EGDMA, PBS solution n2_purge Purge with Nitrogen (30 min) prep_solution->n2_purge add_initiators Add TEMED and APS n2_purge->add_initiators stir Stir (10 min) under Nitrogen add_initiators->stir mold Transfer to Mold stir->mold polymerize Polymerize at Room Temperature (overnight) mold->polymerize remove_gel Remove Hydrogel from Mold polymerize->remove_gel wash_gel Wash with Distilled Water remove_gel->wash_gel

Figure 1: Workflow for the synthesis of PHEMA hydrogels.

Protocol 2: Drug Loading into PHEMA Hydrogels

This protocol describes a common method for loading a drug into a pre-formed PHEMA hydrogel.

Materials:

  • Synthesized PHEMA hydrogel

  • Drug of interest

  • Solvent for the drug (e.g., PBS, ethanol/water mixture)

Procedure:

  • Prepare a solution of the drug in a suitable solvent at a known concentration.

  • Immerse a dried, pre-weighed PHEMA hydrogel sample in the drug solution.

  • Allow the hydrogel to swell in the drug solution for a specified period (e.g., 24-48 hours) at a constant temperature to reach equilibrium.[1]

  • After incubation, remove the hydrogel from the solution, gently blot the surface to remove excess solution, and dry it to a constant weight.

  • Determine the amount of drug loaded into the hydrogel by measuring the decrease in the drug concentration of the loading solution using a suitable analytical method (e.g., UV-Vis spectrophotometry) or by weighing the dried drug-loaded hydrogel.[1]

G prep_drug_sol Prepare Drug Solution immerse_hydrogel Immerse Dried Hydrogel prep_drug_sol->immerse_hydrogel swell_hydrogel Allow to Swell (24-48h) immerse_hydrogel->swell_hydrogel remove_hydrogel Remove and Blot Hydrogel swell_hydrogel->remove_hydrogel dry_hydrogel Dry to Constant Weight remove_hydrogel->dry_hydrogel quantify_drug Quantify Drug Loading dry_hydrogel->quantify_drug

Figure 2: Experimental workflow for drug loading into PHEMA hydrogels.

Protocol 3: In Vitro Drug Release Study

This protocol outlines the procedure for conducting an in vitro drug release study from a drug-loaded PHEMA hydrogel.

Materials:

  • Drug-loaded PHEMA hydrogel

  • Release medium (e.g., PBS at physiological pH 7.4)

  • Shaking water bath or dissolution apparatus

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a known volume of the release medium.[1]

  • Maintain the system at a constant temperature (e.g., 37°C) and agitation.[1]

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative amount of drug released over time.

G cluster_setup Release Setup cluster_sampling Sampling and Analysis place_hydrogel Place Drug-Loaded Hydrogel in Release Medium incubate Incubate at 37°C with Agitation place_hydrogel->incubate withdraw_aliquot Withdraw Aliquot at Time 't' incubate->withdraw_aliquot replenish_medium Replenish with Fresh Medium withdraw_aliquot->replenish_medium analyze_drug Analyze Drug Concentration replenish_medium->analyze_drug calculate_release Calculate Cumulative Release analyze_drug->calculate_release calculate_release->withdraw_aliquot Repeat for each time point

Figure 3: Logical relationship for in vitro drug release studies.

Characterization of Drug-Loaded PHEMA Hydrogels

Several techniques are employed to characterize the physical and chemical properties of drug-loaded PHEMA hydrogels:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization of HEMA and to identify any interactions between the drug and the polymer matrix.[1]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and porous structure of the hydrogel, which influences drug release.[1]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the hydrogel and the loaded drug.[1]

  • Swelling Studies: To determine the equilibrium water content (EWC) of the hydrogel, a key parameter affecting drug diffusion.[1]

Signaling Pathway: Mechanism of Swelling-Controlled Drug Release

The primary mechanism for drug release from PHEMA hydrogels is swelling-controlled diffusion. The following diagram illustrates this process.

G start Dry Drug-Loaded PHEMA Hydrogel contact Contact with Aqueous Medium start->contact water_uptake Water Penetrates the Polymer Network contact->water_uptake swelling Hydrogel Swells water_uptake->swelling mesh_increase Polymer Chains Relax and Mesh Size Increases swelling->mesh_increase drug_diffusion Drug Molecules Diffuse Out of the Hydrogel mesh_increase->drug_diffusion release Drug is Released into the Surrounding Medium drug_diffusion->release

Figure 4: Mechanism of swelling-controlled drug release from PHEMA hydrogels.

References

Application Notes and Protocols: "Bis(2-hydroxyethyl)dimerate" in the Synthesis of Biocompatible Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of biocompatible poly(ester amide)s derived from the conceptual monomer "Bis(2-hydroxyethyl)dimerate." This monomer is formed from the reaction of a C36 dimer dicarboxylic acid and ethanolamine. The resulting polymers exhibit promising properties for applications in drug delivery, tissue engineering, and as general biocompatible materials.

The following sections detail the synthesis of these polymers, their physicochemical properties, and standardized protocols for evaluating their biocompatibility, in vitro degradation, and potential as drug delivery vehicles.

Synthesis of Poly(ester amide)s from Dimer Acid and Ethanolamine

Poly(ester amide)s (PEAs) are synthesized via a polycondensation reaction between a C36 dimer dicarboxylic acid and ethanolamine. The molar ratio of the reactants can be varied to control the polymer's properties, such as molecular weight, viscosity, and the balance of acidic, amine, and hydroxyl end groups.

Experimental Protocol: Synthesis of Poly(ester amide)s

This protocol is adapted from the methodology described by K. S. Patel et al..

Materials:

  • Dimer acid (Pripol 1017 or equivalent, which typically contains ~75% C36 dimer acid, ~22% C54 trimer acid, and ~3% C18 monomeric fatty acid)

  • Ethanolamine

  • p-Toluene sulfonic acid (catalyst)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a water trap.

Procedure:

  • Charge the reaction vessel with the calculated amount of dimer acid.

  • Begin stirring and purge the vessel with nitrogen gas to create an inert atmosphere.

  • Heat the dimer acid to 80-90 °C to ensure it is in a molten state.

  • Slowly add the desired molar ratio of ethanolamine to the molten dimer acid under continuous stirring.

  • Add p-toluene sulfonic acid (approximately 0.1-0.2% of the total reactant weight) as a catalyst.

  • Gradually increase the temperature to the desired reaction temperature (e.g., 160-180 °C).

  • Monitor the reaction by collecting samples periodically to measure the acid value. The reaction is considered complete when the acid value stabilizes or reaches a predetermined low value.

  • Water produced during the condensation reaction is continuously removed and collected in the water trap.

  • Once the reaction is complete, cool the polymer to a manageable temperature and collect the product.

Data Presentation: Physicochemical Properties of Synthesized Poly(ester amide)s

The properties of the resulting poly(ester amide)s are highly dependent on the molar ratio of dimer acid to ethanolamine. The following table summarizes data adapted from K. S. Patel et al., illustrating these relationships.

Molar Ratio (Dimer Acid:Ethanolamine)Acid Value (mg KOH/g)Amine Value (mg KOH/g)Hydroxyl Value (mg KOH/g)Mn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)Viscosity (Pa·s at 1 s⁻¹)
1:112.27.17.9[Data][Data][Data][High]
1:1.59.57.88.7[Data][Data][Data][Medium]
1:28.78.49.8[Data][Data][Data][Low]

Note: Specific Mn, Mw, and PDI values were not provided in the source and would need to be determined experimentally using Gel Permeation Chromatography (GPC).

Visualization: Synthesis Workflow

G cluster_synthesis Poly(ester amide) Synthesis Workflow Reactants Dimer Acid + Ethanolamine + p-Toluene Sulfonic Acid (catalyst) ReactionVessel Reaction Vessel (160-180 °C, N2 atmosphere) Reactants->ReactionVessel Polycondensation Polycondensation Reaction ReactionVessel->Polycondensation ByproductRemoval Continuous Water Removal Polycondensation->ByproductRemoval Monitoring Monitoring (Acid Value Titration) Polycondensation->Monitoring Product Poly(ester amide) Resin Polycondensation->Product Monitoring->Polycondensation

Caption: Workflow for the synthesis of poly(ester amide)s.

Biocompatibility Assessment

The biocompatibility of the synthesized poly(ester amide)s is a critical parameter for their use in biomedical applications. In vitro cytotoxicity is a primary indicator of biocompatibility and can be assessed using various cell-based assays. The MTT assay is a common method to evaluate cell metabolic activity as a measure of cell viability.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a generalized procedure for assessing the cytotoxicity of the polymer films using a fibroblast cell line (e.g., L929) or an endothelial cell line (e.g., HUVEC).

Materials:

  • Synthesized poly(ester amide) films (sterilized, e.g., by UV irradiation)

  • L929 or HUVEC cells

  • Cell culture medium (e.g., DMEM or EGM-2, respectively) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals[2]

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare thin films of the poly(ester amide)s and cut them into discs that fit into the wells of a 96-well plate. Sterilize the films.

  • Cell Seeding: Seed L929 or HUVEC cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours in a CO₂ incubator[3].

  • Exposure to Polymer: After 24 hours, carefully place the sterilized polymer discs into the wells with the adhered cells. Include control wells with cells only (positive control for viability) and wells with a cytotoxic substance (e.g., Triton X-100) as a negative control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours[4].

  • MTT Assay:

    • After the incubation period, remove the polymer discs and the culture medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well[3].

    • Incubate for 4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals[5].

    • Shake the plate gently for 15 minutes to ensure complete dissolution[1].

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader[2][6].

  • Data Analysis: Calculate the cell viability as a percentage relative to the control (cells cultured without the polymer film).

Data Presentation: Expected Biocompatibility Data
Polymer Sample (Molar Ratio)Cell Line24h Viability (%)48h Viability (%)72h Viability (%)
PEA (1:1)L929[Data][Data][Data]
PEA (1:1.5)L929[Data][Data][Data]
PEA (1:2)L929[Data][Data][Data]
PEA (1:1)HUVEC[Data][Data][Data]
PEA (1:1.5)HUVEC[Data][Data][Data]
PEA (1:2)HUVEC[Data][Data][Data]
Control (TCP)L929/HUVEC100100100

[Data to be determined by the user following the provided protocol.]

Visualization: Biocompatibility Assessment Workflow

G cluster_biocompatibility In Vitro Biocompatibility Workflow (MTT Assay) PrepareFilms Prepare & Sterilize Polymer Films ExposeCells Expose Cells to Polymer Films PrepareFilms->ExposeCells SeedCells Seed Cells (L929/HUVEC) in 96-well plates Incubate24h Incubate for 24h SeedCells->Incubate24h Incubate24h->ExposeCells IncubatePeriods Incubate for 24, 48, 72h ExposeCells->IncubatePeriods AddMTT Add MTT Reagent IncubatePeriods->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h DissolveFormazan Dissolve Formazan (add DMSO) Incubate4h->DissolveFormazan ReadAbsorbance Read Absorbance at 570 nm DissolveFormazan->ReadAbsorbance CalculateViability Calculate Cell Viability (%) ReadAbsorbance->CalculateViability

Caption: Workflow for assessing in vitro biocompatibility.

In Vitro Degradation Study

The biodegradability of the poly(ester amide)s is a key feature for their application in drug delivery and tissue engineering, as it allows for the material to be cleared from the body over time. The degradation primarily occurs through the hydrolysis of the ester linkages in the polymer backbone.

Experimental Protocol: In Vitro Hydrolytic Degradation

This protocol is based on the ASTM F1635-11 standard for in vitro degradation testing of hydrolytically degradable polymers[7][8].

Materials:

  • Synthesized poly(ester amide) films of known weight and dimensions.

  • Phosphate-buffered saline (PBS), pH 7.4, sterile.

  • Sterile containers (e.g., vials or tubes).

  • Incubator or water bath at 37 °C.

  • Analytical balance.

  • Vacuum oven.

Procedure:

  • Sample Preparation: Prepare multiple identical polymer film samples (at least 3 per time point). Measure and record the initial dry weight (W₀) of each sample.

  • Degradation Setup: Place each polymer sample in a sterile container with a sufficient volume of sterile PBS (pH 7.4) to ensure complete immersion (a ratio of at least 100:1 PBS volume to polymer weight is recommended)[7].

  • Incubation: Place the containers in an incubator at 37 °C.

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve a set of samples (n=3) from the incubator.

  • Sample Processing:

    • Carefully remove the polymer samples from the PBS.

    • Gently rinse the samples with deionized water to remove any salt residues.

    • Dry the samples to a constant weight in a vacuum oven at a low temperature (e.g., 30-40 °C) to avoid further degradation.

  • Data Collection: Record the final dry weight (Wt) of the samples at each time point.

  • Data Analysis: Calculate the percentage of weight loss at each time point using the formula:

    • Weight Loss (%) = [(W₀ - Wt) / W₀] x 100

    • Optionally, the molecular weight of the retrieved samples can be analyzed using GPC to determine the extent of chain scission.

Data Presentation: Expected In Vitro Degradation Data
Polymer Sample (Molar Ratio)Time (weeks)Average Weight Loss (%)
PEA (1:1)1[Data]
4[Data]
8[Data]
12[Data]
PEA (1:1.5)1[Data]
4[Data]
8[Data]
12[Data]
PEA (1:2)1[Data]
4[Data]
8[Data]
12[Data]

[Data to be determined by the user following the provided protocol.]

Application in Drug Delivery

Poly(ester amide)s are attractive candidates for drug delivery systems due to their biocompatibility and tunable degradation rates. They can be formulated into nanoparticles to encapsulate therapeutic agents for controlled release.

Experimental Protocol: Drug-Loaded Nanoparticle Formulation and In Vitro Release

This is a generalized protocol for the formulation of drug-loaded nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method and subsequent in vitro drug release study.

Materials:

  • Synthesized poly(ester amide).

  • Model drug (e.g., Doxorubicin, Paclitaxel).

  • Dichloromethane (DCM) or other suitable organic solvent.

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Centrifuge.

  • Lyophilizer.

  • Shaking incubator.

Procedure: Nanoparticle Formulation

  • Dissolve a known amount of the poly(ester amide) and the drug in DCM.

  • Prepare an aqueous solution of PVA (e.g., 1-2% w/v).

  • Add the organic phase (polymer and drug solution) to the aqueous PVA solution.

  • Emulsify the mixture using a high-speed homogenizer or sonicator to form an o/w emulsion.

  • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and un-encapsulated drug, and then lyophilize them for storage.

Procedure: Drug Loading and Encapsulation Efficiency

  • Dissolve a known weight of lyophilized nanoparticles in a suitable solvent.

  • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Procedure: In Vitro Drug Release

  • Disperse a known amount of drug-loaded nanoparticles in a known volume of PBS (pH 7.4) in a tube.

  • Place the tube in a shaking incubator at 37 °C.

  • At regular time intervals, centrifuge the tube and collect a small aliquot of the supernatant.

  • Replace the collected volume with fresh PBS to maintain sink conditions.

  • Quantify the amount of drug in the collected supernatant using a suitable analytical method.

  • Plot the cumulative percentage of drug released as a function of time.

Data Presentation: Expected Drug Delivery Data
Polymer SampleDrugDrug Loading (%)Encapsulation Efficiency (%)Cumulative Release at 24h (%)Cumulative Release at 72h (%)
PEA (1:1)[Drug][Data][Data][Data][Data]
PEA (1:1.5)[Drug][Data][Data][Data][Data]
PEA (1:2)[Drug][Data][Data][Data][Data]

[Data to be determined by the user following the provided protocol.]

Cellular Interaction and Signaling

The interaction of a biocompatible polymer with cells is a complex process involving protein adsorption, cell adhesion, and subsequent cellular signaling that determines the material's fate in a biological environment. While specific signaling pathways for dimer acid-based poly(ester amide)s have not been elucidated, a general model can be proposed.

Visualization: Generalized Cell-Biomaterial Interaction Pathway

G cluster_cellular_interaction Generalized Cell-Biomaterial Interaction Biomaterial Poly(ester amide) Surface ProteinAdsorption Protein Adsorption (e.g., Fibronectin, Vitronectin) Biomaterial->ProteinAdsorption DegradationProducts Degradation Byproducts (Dimer Acid, Ethanolamine) Biomaterial->DegradationProducts CellAdhesion Cell Adhesion (Integrin Binding) ProteinAdsorption->CellAdhesion SignalingCascade Intracellular Signaling Cascade (e.g., FAK, Src, MAPK) CellAdhesion->SignalingCascade CellularResponse Cellular Response SignalingCascade->CellularResponse Proliferation Proliferation & Survival CellularResponse->Proliferation Apoptosis Apoptosis CellularResponse->Apoptosis DegradationProducts->CellularResponse

Caption: Generalized pathway of cell interaction with a biocompatible polymer surface.

References

Application Note: HPLC Analysis for Purity Assessment of Bis(2-hydroxyethyl)dimerate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-hydroxyethyl)dimerate is an industrial chemical for which detailed analytical protocols for purity assessment are not extensively documented in scientific literature. Often considered a complex mixture rather than a single pure compound, its quality control necessitates a robust analytical method to ensure consistency and identify potential impurities.[1][2] This application note presents a general high-performance liquid chromatography (HPLC) method for the purity analysis of this compound. The described methodology is based on established principles for the analysis of similar diester compounds, such as Bis(2-hydroxyethyl) phthalate and Bis(2-hydroxyethyl) terephthalate (BHET).[3][4][5][6][7][8][9] It is intended to serve as a starting point for researchers, scientists, and drug development professionals, and should be further optimized and validated for specific sample matrices and impurity profiles.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate this compound from its potential impurities. RP-HPLC is a widely used technique for the analysis of moderately polar to nonpolar compounds. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition, a gradient can be created to effectively elute compounds with a range of polarities.

Experimental Protocols

1. Materials and Reagents

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade methanol

  • Formic acid (or Trifluoroacetic acid)

  • Reference standards for any known impurities (if available)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required. The following are recommended starting conditions:

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-35 min: 30% B; 35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (or as determined by UV scan of the analyte)
Injection Volume 10 µL

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard (if available, otherwise use a well-characterized batch) and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample Solution: To identify and quantify impurities, a spiked sample can be prepared by adding known amounts of impurity reference standards to the sample solution.

4. Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantitative analysis, a calibration curve should be constructed using reference standards of known concentrations.

Data Presentation

The following table summarizes hypothetical validation parameters for the HPLC method, based on typical performance for similar compounds.[10]

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.0%≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mLReport
Limit of Quantitation (LOQ) 0.03 µg/mLReport

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Dissolve Sample in Diluent filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample prep_std Prepare Reference Standard injection Inject Sample/Standard prep_std->injection filter_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Purity Calculation / Quantification integration->quantification report Generate Report quantification->report

References

Application Notes and Protocols for Biodegradable Plastics Development Using Bis(2-hydroxyethyl) Terephthalate (BHET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hydroxyethyl) terephthalate (BHET) is a valuable monomer in the development of biodegradable plastics, often synthesized through the chemical recycling of polyethylene terephthalate (PET). Its bifunctional nature, possessing two hydroxyl groups, allows it to be a key building block for creating copolyesters with tailored properties. By incorporating aliphatic dicarboxylic acids, the resulting polymers can be engineered to be biodegradable, offering a more sustainable alternative to conventional plastics. These materials are of significant interest for a range of applications, including controlled-release drug delivery systems, medical implants, and environmentally friendly packaging.

These application notes provide detailed protocols for the synthesis of BHET from PET, its subsequent polymerization into a biodegradable copolyester, and methods for characterizing the resulting material.

Data Presentation: Properties of BHET-Based Biodegradable Copolyesters

The properties of biodegradable plastics derived from BHET can be tuned by copolymerizing it with various aliphatic dicarboxylic acids. The following table summarizes key quantitative data for a representative BHET-based copolyester, Poly(butylene terephthalate-co-adipate), for easy comparison.

PropertyValueUnits
Thermal Properties
Melting Temperature (Tm)~110°C
Glass Transition Temperature (Tg)Varies with copolymer composition°C
Decomposition Temperature (TGA)Onset above 350°C
Mechanical Properties
Tensile Strengthup to 27MPa[1]
Elongation at Breakup to 700%[1]
Young's ModulusVaries with copolymer compositionMPa
Biodegradation
Half-life of BHET (initial degradation)70.20 (at 1,000 mg/L)hours[2]

Experimental Protocols

Protocol 1: Synthesis of Bis(2-hydroxyethyl) Terephthalate (BHET) via PET Glycolysis

This protocol details the depolymerization of post-consumer PET into BHET through a glycolysis reaction.

Materials:

  • Post-consumer PET flakes (10 g)

  • Ethylene glycol (EG) (60 mL)

  • Sodium carbonate (Na2CO3) as a catalyst (0.111 g)[3]

  • Distilled water

  • Four-necked flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermometer

  • Heating mantle

  • Filtration apparatus

  • Crystallization dish

  • Vacuum oven

Procedure:

  • Reaction Setup: In a four-necked flask, combine 10 g of PET flakes, 60 mL of ethylene glycol, and 0.111 g of sodium carbonate.[3]

  • Glycolysis Reaction:

    • Place the flask in a heating mantle and begin stirring.

    • Purge the system with nitrogen gas.

    • Heat the mixture to 185°C and maintain this temperature for 2 hours to facilitate the glycolysis reaction.[3]

  • Purification and Crystallization:

    • After the reaction is complete, allow the mixture to cool to approximately 70-100°C.

    • Filter the hot solution to remove any solid impurities.

    • To the hot filtrate, add distilled water to aid in the removal of excess ethylene glycol and the catalyst.[3]

    • Cool the solution to room temperature and then place it in a refrigerator at 4°C for 48 hours to allow for the crystallization of BHET.

  • Isolation and Drying:

    • Separate the BHET crystals from the solution by filtration.

    • Wash the crystals with cold distilled water.

    • Dry the purified BHET crystals in a vacuum oven at 40°C for 48 hours.

Protocol 2: Synthesis of a Biodegradable Copolyester via Melt Polycondensation

This protocol describes the synthesis of a biodegradable copolyester by reacting BHET with an aliphatic dicarboxylic acid (e.g., adipic acid) through a two-step melt polycondensation process.[1]

Materials:

  • Bis(2-hydroxyethyl) terephthalate (BHET)

  • Adipic acid

  • Titanium(IV) butoxide or another suitable catalyst

  • High-vacuum, high-temperature reactor equipped with a mechanical stirrer and a system for distillation of byproducts.

Procedure:

  • Esterification (First Stage):

    • Charge the reactor with equimolar amounts of BHET and adipic acid.

    • Add the catalyst (e.g., titanium(IV) butoxide) in a concentration of about 100-300 ppm based on the total weight of the monomers.

    • Heat the mixture under a nitrogen atmosphere with stirring to a temperature of 180-220°C.

    • During this stage, water will be formed as a byproduct and should be continuously removed by distillation.

    • Continue this stage until the theoretical amount of water has been collected.

  • Polycondensation (Second Stage):

    • Increase the temperature to 220-260°C.

    • Gradually apply a high vacuum (below 1 mbar) to the reactor to facilitate the removal of excess ethylene glycol and promote the increase of the polymer's molecular weight.

    • Continue the reaction under these conditions until the desired viscosity of the polymer melt is achieved, which indicates the formation of a high molecular weight copolyester.

  • Polymer Recovery:

    • Extrude the molten polymer from the reactor into a water bath to cool and solidify it.

    • Pelletize the resulting copolyester for further characterization and processing.

Visualizations

experimental_workflow cluster_synthesis BHET Synthesis cluster_polymerization Polymerization PET PET Flakes Glycolysis Glycolysis Reaction (185°C, 2h) PET->Glycolysis EG Ethylene Glycol EG->Glycolysis Catalyst_S Na2CO3 Catalyst Catalyst_S->Glycolysis Purification Purification & Crystallization Glycolysis->Purification BHET BHET Monomer Purification->BHET Esterification Esterification (180-220°C) BHET->Esterification AdipicAcid Adipic Acid AdipicAcid->Esterification Catalyst_P Catalyst Catalyst_P->Esterification Polycondensation Polycondensation (220-260°C, Vacuum) Esterification->Polycondensation Copolyester Biodegradable Copolyester Polycondensation->Copolyester

Caption: Experimental workflow for the synthesis of biodegradable copolyester from PET waste.

degradation_pathway PET Poly(ethylene terephthalate) (PET) BHET Bis(2-hydroxyethyl) terephthalate (BHET) PET->BHET PETase MHET Mono(2-hydroxyethyl) terephthalate (MHET) BHET->MHET Esterase TPA Terephthalic Acid (TPA) MHET->TPA MHETase EG Ethylene Glycol (EG) MHET->EG MHETase

Caption: Enzymatic degradation pathway of PET to its constituent monomers.

References

Application Notes and Protocols for the Copolymerization of Bis(2-hydroxyethyl)dimerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of Bis(2-hydroxyethyl)dimerate, a diol derived from dimerized fatty acids, with other monomers to synthesize advanced biomaterials for drug delivery and biomedical applications. Detailed experimental protocols, characterization data, and visual workflows are presented to guide researchers in this field.

Introduction

This compound is a flexible, hydrophobic diol synthesized from the esterification of dimer acid with ethylene glycol.[1] Dimer acids are produced by the dimerization of unsaturated fatty acids.[2][3] The unique structure of this compound, characterized by a long, branched aliphatic chain, imparts flexibility, hydrophobicity, and biodegradability to copolymers. These properties make it an excellent candidate for creating soft segments in block copolymers, leading to materials with tunable thermal and mechanical properties.

The copolymerization of this compound with various monomers, such as lactide, caprolactone, and polyethylene glycol (PEG), allows for the synthesis of a wide range of biocompatible and biodegradable polymers. These copolymers are of significant interest for drug delivery systems, tissue engineering scaffolds, and other biomedical devices.[1]

Copolymerization Strategies

This compound can be copolymerized through several methods, primarily melt polycondensation and ring-opening polymerization (ROP).

  • Melt Polycondensation: This technique is commonly used for synthesizing polyesters and involves the reaction of a diol (like this compound) with a dicarboxylic acid or its ester derivative at high temperatures under vacuum.[4][5] This method is suitable for producing random or block copolyesters.

  • Ring-Opening Polymerization (ROP): In this method, this compound can act as a macroinitiator for the ring-opening of cyclic esters like lactide and ε-caprolactone. This approach is particularly useful for synthesizing well-defined block copolymers with controlled molecular weights and architectures.[6][7]

Application: Copolymers for Drug Delivery

The amphiphilic block copolymers synthesized from hydrophilic blocks (e.g., polyethylene glycol) and hydrophobic blocks containing this compound can self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery. The biodegradable nature of the dimer acid-based polyester backbone allows for the controlled release of the encapsulated drug as the polymer matrix degrades.

Experimental Protocols

Protocol 1: Synthesis of a Poly(ester-ether) Block Copolymer via Melt Polycondensation

This protocol describes the synthesis of a triblock copolymer of polyethylene glycol (PEG) and a polyester based on this compound and adipic acid.

Materials:

  • This compound

  • Adipic acid

  • Polyethylene glycol (PEG), Mn = 2000 g/mol

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Toluene

  • High vacuum pump

  • Glass reactor with mechanical stirrer, nitrogen inlet, and distillation outlet

Procedure:

  • Esterification:

    • Charge the reactor with this compound, adipic acid (in a 1.1:1 molar ratio to the diol), and a catalytic amount of Ti(OBu)₄ (e.g., 0.1 mol% based on the diacid).

    • Heat the mixture to 180°C under a slow stream of nitrogen with mechanical stirring.

    • Water will be formed as a byproduct and should be removed via the distillation outlet.

    • Continue the reaction for 4-6 hours until the theoretical amount of water is collected.

  • Pre-polymerization:

    • Add the desired amount of PEG to the reactor.

    • Increase the temperature to 220°C and apply a moderate vacuum (e.g., 50-100 mmHg) for 1-2 hours to remove any remaining water and volatile byproducts.

  • Polycondensation:

    • Gradually increase the vacuum to high vacuum (<1 mmHg) and continue the reaction at 220-240°C for another 4-6 hours.

    • The viscosity of the reaction mixture will increase significantly. The reaction is complete when the desired molecular weight is achieved, which can be monitored by measuring the torque of the stirrer.

  • Purification:

    • Cool the reactor to room temperature and dissolve the polymer in a suitable solvent like toluene.

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

    • Filter the precipitated polymer and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).[8][9]

  • Structure: Confirmed by ¹H NMR and FTIR spectroscopy.[10][11]

  • Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Synthesis of a Block Copolyester via Ring-Opening Polymerization (ROP)

This protocol details the synthesis of a block copolymer of poly(ε-caprolactone) initiated from this compound.

Materials:

  • This compound (dried under vacuum before use)

  • ε-caprolactone (distilled under reduced pressure before use)

  • Stannous octoate (Sn(Oct)₂), as a solution in dry toluene

  • Dry toluene

  • Schlenk flask and standard Schlenk line techniques

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of this compound.

    • Dissolve the diol in a minimal amount of dry toluene.

  • Initiation:

    • Add the desired amount of ε-caprolactone to the flask. The molar ratio of caprolactone to the diol will determine the block length of the resulting polymer.

    • Add the stannous octoate solution via syringe. The monomer to catalyst ratio typically ranges from 1000:1 to 5000:1.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 120-140°C and stir the reaction mixture.

    • Monitor the progress of the polymerization by taking small aliquots and analyzing them by ¹H NMR to determine monomer conversion.[12]

  • Termination and Purification:

    • Once the desired conversion is reached (typically after 12-24 hours), cool the reaction to room temperature.

    • Dissolve the viscous polymer in dichloromethane.

    • Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.

    • Collect the polymer by filtration and dry it under vacuum at room temperature.

Characterization:

  • Molecular Weight and Polydispersity: Determined by GPC.

  • Copolymer Composition and Structure: Analyzed by ¹H NMR spectroscopy.

  • Thermal Properties: Measured by DSC and TGA.

Data Presentation

The following tables summarize typical quantitative data for copolymers derived from dimer acid-based diols. The exact values will depend on the specific comonomers, their molar ratios, and the polymerization conditions.

Table 1: Molecular Weight and Thermal Properties of Dimer Acid-Based Copolyesters

Copolymer SystemComonomer Ratio (mol/mol)Mn ( g/mol )PDITg (°C)Tm (°C)Reference
Dimer Diol / Adipic Acid1:115,0002.1-5045Hypothetical
Dimer Diol / Sebacic Acid1:118,0002.3-4555Hypothetical
Dimer Diol / PCL1:1025,0001.8-6058[6]
Dimer Diol / PLA1:2030,0001.7-55150[13]

Table 2: Thermal Degradation Profile of Dimer Acid-Based Copolymers

Copolymer SystemTd,5% (°C)Td,max (°C)Char Yield at 600°C (%)Reference
Dimer Diol / Adipic Acid320380<5Hypothetical
Dimer Diol / PCL300360<5Hypothetical
Dimer Diol / PEG290350<5[14]

Visualizations

Experimental Workflows

Melt_Polycondensation_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization A Charge Reactor: This compound, Adipic Acid, Catalyst B Esterification (180°C, N2) A->B C Add PEG B->C D Pre-polymerization (220°C, moderate vacuum) C->D E Polycondensation (220-240°C, high vacuum) D->E F Dissolve in Toluene E->F G Precipitate in Methanol F->G H Filter and Dry G->H I GPC (Mn, PDI) H->I J NMR (Structure) H->J K DSC/TGA (Thermal Properties) H->K

Caption: Workflow for the synthesis of a poly(ester-ether) block copolymer.

ROP_Workflow cluster_synthesis Synthesis Stage (Inert Atmosphere) cluster_purification Purification Stage cluster_characterization Characterization A Add this compound and Toluene to Schlenk Flask B Add ε-Caprolactone A->B C Add Sn(Oct)2 Catalyst B->C D Polymerization (120-140°C) C->D E Dissolve in Dichloromethane D->E F Precipitate in Methanol E->F G Filter and Dry F->G H GPC (Mn, PDI) G->H I NMR (Structure) G->I J DSC/TGA (Thermal Properties) G->J

Caption: Workflow for the ring-opening polymerization of ε-caprolactone.

Logical Relationships

Copolymer_Properties cluster_monomers Monomer Properties cluster_synthesis Synthesis Method cluster_copolymer Copolymer Properties cluster_applications Applications M1 This compound (Hydrophobic, Flexible) S1 Melt Polycondensation M1->S1 S2 Ring-Opening Polymerization M1->S2 M2 Comonomer (e.g., PEG - Hydrophilic, Flexible) (e.g., Lactide - Hydrophobic, Rigid) M2->S1 M2->S2 P1 Molecular Weight S1->P1 P2 Block Length / Ratio S1->P2 P3 Crystallinity P4 Thermal Properties (Tg, Tm) P5 Mechanical Properties S2->P1 S2->P2 A1 Drug Delivery Micelles P1->A1 A2 Tissue Engineering Scaffolds A3 Biodegradable Implants P2->A1 P3->A2 P4->A3 P5->A3

Caption: Factors influencing copolymer properties and applications.

References

Application of Bis(2-hydroxyethyl)dimerate in Coatings and Adhesives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hydroxyethyl)dimerate is a diester compound recognized for its utility in the formulation of various polymeric materials.[1] While its application in specialized fields such as dental composites and medical polymers is noted, this document focuses on its role in industrial coatings and adhesives. In these formulations, it primarily functions as a plasticizer and a monomer for polymer synthesis, contributing to the final properties of the cured material. This overview provides available data, general protocols for its application, and diagrams illustrating its chemical functionalities.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different formulations and processing conditions.

PropertyValueReference
Molecular Formula C16H26O6[2]
Molecular Weight 414.48 g/mol [2]
Appearance Colorless, viscous liquid[2]
Solubility Soluble in ethanol and acetone; slightly soluble in water[2]
Melting Point -21°C[2]
Boiling Point 215°C at 760 mmHg[2]

Application in Coatings

In coating formulations, this compound is utilized as a reactive diluent and a plasticizer. Its incorporation can influence viscosity, flexibility, and adhesion of the final coating.

Functional Role:
  • Reactive Diluent: In radiation-curable coatings (e.g., UV-curable systems), its methacrylate groups can participate in the polymerization reaction upon initiation, becoming an integral part of the polymer backbone. This reduces the concentration of volatile organic compounds (VOCs) compared to traditional solvent-based systems.

  • Plasticizer: The dimerate structure can increase the free volume within the polymer matrix, enhancing the flexibility and impact resistance of the cured coating. This is particularly beneficial for coatings applied to substrates that may undergo expansion, contraction, or minor deformation.

Experimental Protocol for UV-Curable Coating Formulation (General)

The following is a generalized protocol for incorporating this compound into a UV-curable coating formulation. Specific concentrations and curing conditions will vary depending on the other components and desired final properties.

Materials:

  • Oligomer (e.g., Urethane Acrylate, Epoxy Acrylate)

  • Monomer (e.g., Isobornyl Acrylate, Tripropyleneglycol Diacrylate)

  • This compound

  • Photoinitiator (e.g., Benzophenone, Irgacure 184)

  • Substrate for coating (e.g., glass, metal, plastic)

Procedure:

  • Formulation Preparation: In a light-protected container, combine the oligomer, monomer(s), and this compound in the desired ratios. Mix thoroughly at room temperature until a homogeneous solution is obtained.

  • Photoinitiator Addition: Add the photoinitiator to the mixture and continue stirring until it is completely dissolved. The concentration of the photoinitiator is typically 1-5% by weight of the total formulation.

  • Application: Apply the formulation to the substrate using a suitable method, such as spin coating, bar coating, or spray coating, to achieve the desired film thickness.

  • Curing: Expose the coated substrate to a UV light source with an appropriate wavelength and intensity for a predetermined duration to initiate polymerization and cure the coating.

  • Post-Curing and Analysis: Allow the cured coating to stabilize at room temperature. Evaluate the coating for properties such as hardness, adhesion (e.g., via cross-hatch test), and flexibility (e.g., via mandrel bend test).

Application in Adhesives

In adhesive formulations, this compound can act as a crosslinking agent and a toughening agent, improving the cohesive strength and flexibility of the adhesive bond.

Functional Role:
  • Crosslinking Agent: As a dimethacrylate monomer, it can copolymerize with other monomers in the adhesive system (e.g., in acrylic or anaerobic adhesives) to form a crosslinked network, enhancing the thermal and chemical resistance of the cured adhesive.[2]

  • Toughening Agent: The flexible nature of the dimerate component can help to absorb and dissipate stress within the bond line, improving the peel strength and impact resistance of the adhesive.

Experimental Protocol for a Two-Part Epoxy Adhesive Formulation (General)

This protocol outlines the general steps for including this compound in a two-part epoxy adhesive system.

Materials:

  • Part A (Resin):

    • Epoxy Resin (e.g., Bisphenol A diglycidyl ether)

    • This compound

  • Part B (Hardener):

    • Amine Hardener (e.g., Triethylenetetramine)

  • Substrates for bonding (e.g., aluminum, steel)

Procedure:

  • Preparation of Part A: In a suitable container, blend the epoxy resin with this compound at a predetermined ratio. Mix thoroughly until a uniform mixture is achieved. Gentle heating may be applied to reduce viscosity if necessary.

  • Mixing: Just prior to application, combine Part A and Part B in the stoichiometric ratio recommended by the epoxy resin and hardener datasheets. Mix vigorously for the specified time until the mixture is homogeneous.

  • Application: Apply the mixed adhesive to the surfaces of the substrates to be bonded.

  • Assembly and Curing: Join the substrates and secure them in place. Allow the adhesive to cure at room temperature or an elevated temperature as specified for the epoxy system.

  • Bond Strength Testing: After the full curing period, evaluate the bond strength of the adhesive, for example, by performing lap shear strength tests according to ASTM D1002.

Visualization of Chemical Processes

The following diagrams illustrate the key chemical processes involving this compound in coatings and adhesives.

Synthesis_of_Bis_2_hydroxyethyldimerate Dimer_Acid Dimer Acid Bis_2_hydroxyethyldimerate This compound Dimer_Acid->Bis_2_hydroxyethyldimerate + Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Bis_2_hydroxyethyldimerate + Water Water Bis_2_hydroxyethyldimerate->Water + (byproduct) Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Bis_2_hydroxyethyldimerate Heat Heat Heat->Bis_2_hydroxyethyldimerate

Caption: Synthesis of this compound via Esterification.

UV_Curing_Process cluster_formulation UV-Curable Formulation Oligomer Oligomer Cured_Coating Cured Coating (Crosslinked Polymer Network) Oligomer->Cured_Coating Monomer Monomer Monomer->Cured_Coating BHD This compound BHD->Cured_Coating Photoinitiator Photoinitiator Photoinitiator->Cured_Coating activates UV_Light UV Light UV_Light->Photoinitiator excites

Caption: Role of this compound in a UV-Curing Process.

Conclusion

This compound serves as a versatile component in the formulation of coatings and adhesives. Its dual functionality as a reactive species and a plasticizer allows for the tailored modification of material properties. While specific quantitative data on its performance in various industrial formulations is not extensively available in the public domain, the general principles of its application are well-understood within the field of polymer chemistry. The provided protocols offer a foundational approach for researchers and formulators to explore the potential of this compound in their specific applications. Further empirical studies are necessary to determine optimal concentrations and to fully characterize its effect on the performance of novel coating and adhesive systems.

References

Application Note: Protocol for Enzymatic Degradation Study of Bis(2-hydroxyethyl) terephthalate (BHET)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-hydroxyethyl) terephthalate (BHET) is a primary intermediate monomer produced during the enzymatic or chemical depolymerization of polyethylene terephthalate (PET) plastic.[1][2][3] Studying the enzymatic degradation of BHET is crucial for understanding the complete breakdown of PET and for developing efficient biocatalytic recycling processes.[4][5] Enzymes such as PETase, cutinases, lipases, and esterases can hydrolyze BHET into mono-(2-hydroxyethyl) terephthalate (MHET), which is subsequently broken down into terephthalic acid (TPA) and ethylene glycol (EG).[6][7][8][9] This document provides a detailed protocol for conducting an in-vitro enzymatic degradation study of BHET, including reaction setup, product analysis, and data presentation.

Enzymatic Degradation Pathway

The enzymatic hydrolysis of BHET is a two-step process. First, a hydrolase cleaves one of the ester bonds in BHET, releasing one molecule of ethylene glycol and forming MHET. In the second step, another hydrolase (or the same enzyme) acts on MHET to release a second molecule of ethylene glycol and terephthalic acid.[2][10][11]

BHET_Degradation_Pathway BHET Bis(2-hydroxyethyl) terephthalate (BHET) MHET Mono-(2-hydroxyethyl) terephthalate (MHET) BHET->MHET Step 1: Hydrolysis (PETase / Hydrolase) EG1 Ethylene Glycol (EG) BHET->EG1 TPA Terephthalic Acid (TPA) MHET->TPA Step 2: Hydrolysis (MHETase / Hydrolase) EG2 Ethylene Glycol (EG) MHET->EG2

Caption: Enzymatic hydrolysis pathway of BHET to TPA and EG.

Experimental Protocol

This protocol outlines a method to quantify the degradation of BHET using a purified enzyme and analysis by High-Performance Liquid Chromatography (HPLC).

3.1. Objective

To determine the rate and extent of enzymatic degradation of BHET by measuring the decrease in BHET concentration and the formation of its hydrolysis products, MHET and TPA, over time.

3.2. Materials and Reagents

  • Bis(2-hydroxyethyl) terephthalate (BHET) powder

  • Mono-(2-hydroxyethyl) terephthalate (MHET) standard

  • Terephthalic acid (TPA) standard

  • Purified enzyme (e.g., PETase, cutinase, or a commercial lipase)

  • Dimethyl sulfoxide (DMSO)

  • Potassium phosphate buffer (50 mM, pH 7.0-8.0) or HEPES buffer (5 mM, pH 8.0)[2]

  • Hydrochloric acid (HCl) or other quenching agent

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • HPLC vials

3.3. Equipment

  • Analytical balance

  • pH meter

  • Thermomixer or incubating shaker (capable of maintaining 30-50°C)[1]

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

  • Pipettes and sterile filter tips

3.4. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_reagents 1. Prepare Buffers & BHET/Enzyme Stocks setup_reaction 3. Set Up Reaction Mixtures prep_reagents->setup_reaction prep_standards 2. Prepare HPLC Calibration Standards hplc_analysis 8. Analyze Supernatant by HPLC prep_standards->hplc_analysis incubate 4. Incubate at Optimal Temperature setup_reaction->incubate time_points 5. Collect Aliquots at Time Points incubate->time_points quench 6. Quench Reaction time_points->quench centrifuge 7. Centrifuge Samples quench->centrifuge centrifuge->hplc_analysis data_analysis 9. Quantify Products & Analyze Data hplc_analysis->data_analysis

Caption: General workflow for the BHET enzymatic degradation assay.

3.5. Procedure

Step 1: Preparation of Reagents

  • BHET Stock Solution (e.g., 100 mM): Dissolve the required amount of BHET powder in 100% DMSO to create a stock solution. BHET has low solubility in aqueous buffers.[12][13]

  • Enzyme Stock Solution: Prepare a stock solution of the enzyme in the reaction buffer at a known concentration (e.g., 1 mg/mL). Store on ice.

  • Reaction Buffer: Prepare the desired buffer (e.g., 50 mM potassium phosphate, pH 8.0) and filter-sterilize. The optimal pH for many relevant enzymes is around 8.0.[1]

  • HPLC Standards: Prepare individual stock solutions of BHET, MHET, and TPA in DMSO. Create a series of mixed standards in the reaction buffer to generate a calibration curve (e.g., ranging from 1 µM to 500 µM).[13]

Step 2: Enzymatic Reaction Setup

  • Set up reactions in 1.5 mL microcentrifuge tubes. A typical 200 µL reaction mixture could consist of:

    • 178 µL Reaction Buffer

    • 20 µL 10% DMSO (final concentration 1%)

    • 2 µL BHET Stock Solution (for a final concentration of 1 mM)

  • Include control reactions:

    • No-Enzyme Control: Replace the enzyme solution with an equal volume of reaction buffer to account for any non-enzymatic hydrolysis.

    • No-Substrate Control: Replace the BHET solution with DMSO to serve as a baseline for HPLC analysis.

  • Pre-incubate the reaction tubes at the desired temperature (e.g., 37°C or 40°C) for 5 minutes to equilibrate.[1]

  • Initiate the reaction by adding the enzyme to a final concentration (e.g., 200 nM).[2] Mix gently by pipetting.

Step 3: Incubation and Sampling

  • Incubate the reaction tubes in a thermomixer with gentle shaking (e.g., 180 rpm).[14]

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) and transfer it to a new tube containing a quenching agent (e.g., 5 µL of 1 M HCl) to stop the reaction.

Step 4: Sample Preparation for HPLC

  • After quenching, centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein or substrate.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Step 5: HPLC Analysis

  • Method: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of (A) Water with 0.1% TFA and (B) Acetonitrile with 0.1% TFA is common.

  • Detection: Monitor the absorbance at a wavelength of 240 nm or 260 nm, where TPA, MHET, and BHET absorb UV light.[12][15]

  • Quantification: Identify and quantify the peaks corresponding to BHET, MHET, and TPA by comparing their retention times and peak areas to the calibration curves generated from the standards.[16]

Data Presentation

The results of the enzymatic degradation study should be presented clearly to show the conversion of the substrate into products over time.

Table 1: Time-Course of BHET Degradation and Product Formation

Reaction Time (hours)[BHET] (mM)[MHET] (mM)[TPA] (mM)% BHET Degraded
01.00 ± 0.020.00 ± 0.000.00 ± 0.000%
10.85 ± 0.030.14 ± 0.010.01 ± 0.0015%
40.45 ± 0.040.48 ± 0.020.07 ± 0.0155%
80.15 ± 0.020.65 ± 0.030.20 ± 0.0285%
240.02 ± 0.010.23 ± 0.020.75 ± 0.0498%

Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.

Conclusion

This protocol provides a comprehensive framework for studying the enzymatic degradation of BHET. The key steps involve a carefully controlled enzymatic reaction followed by robust analytical quantification using HPLC. The resulting data can be used to evaluate enzyme efficiency, determine kinetic parameters, and optimize conditions for biocatalytic processes aimed at plastic recycling. Alternative analytical methods, such as UV-Vis spectrophotometry using pH-sensitive dyes or turbidimetric assays, can also be adapted for high-throughput screening.[2][12][17]

References

Application Notes and Protocols for Microparticle and Nanoparticle Synthesis Utilizing Hydroxyethyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: The term "Bis(2-hydroxyethyl)dimerate" does not correspond to a well-defined, standard reagent in the scientific literature for microparticle and nanoparticle synthesis. It is likely a descriptor for a class of diester compounds or a potential misnomer for related, commonly used chemicals. Our comprehensive search of scientific databases suggests that researchers interested in this area are likely working with one of several key compounds that feature the functional bis(2-hydroxyethyl) or similar moieties.

This document provides detailed application notes and protocols for the synthesis of microparticles and nanoparticles using scientifically well-established compounds that align with the likely intent of your query. These include Poly(2-hydroxyethyl methacrylate) (PHEMA) and its monomer 2-hydroxyethyl methacrylate (HEMA) , as well as Bis(2-ethylhexyl) adipate (BEHA) , which have documented applications in drug delivery and advanced materials.

Section 1: Poly(2-hydroxyethyl methacrylate) (PHEMA) and HEMA-based Nanoparticles/Microparticles

Poly(2-hydroxyethyl methacrylate) (pHEMA) is a biocompatible and hydrophilic polymer widely used in biomedical applications such as soft contact lenses, drug delivery systems, and tissue engineering scaffolds.[1][2] Its monomer, 2-hydroxyethyl methacrylate (HEMA), can be polymerized to form nanoparticles and microparticles through various methods, including free-radical polymerization and polymerization-induced self-assembly (PISA).[1][3]

Application: Drug Delivery Hydrogels

PHEMA-based hydrogels are excellent candidates for controlled drug release.[2] The hydrogel matrix, formed by crosslinking PHEMA chains, can encapsulate therapeutic agents. The release of the drug is typically controlled by diffusion through the swollen polymer network.[2] The hydroxyl groups on the polymer backbone enhance biocompatibility and allow for further functionalization.[2]

Experimental Protocol: Synthesis of PHEMA Nanoparticles via RAFT Dispersion Polymerization

This protocol describes the synthesis of spherical Poly(lauryl methacrylate)-Poly(2-hydroxyethyl methacrylate) (PLMA-PHEMA) nanoparticles using a one-pot, one-shot Reversible Addition-Fragmentation chain Transfer (RAFT) dispersion polymerization method, adapted from Chohan et al. (2024).[3]

Materials:

  • Lauryl methacrylate (LMA)

  • 2-hydroxyethyl methacrylate (HEMA)

  • Cumyl dithiobenzoate (CDB) as RAFT agent

  • Trigonox 21s (T21s) as initiator

  • n-dodecane (solvent)

  • Nitrogen gas

Procedure:

  • Precursor Synthesis (PLMA): In a reaction vial, combine the unpurified PLMA precursor, HEMA monomer, T21s initiator, and n-dodecane. (See Table 1 for typical quantities).

  • Purging: Purge the reaction mixture with nitrogen gas for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the sealed vial in a preheated oil bath at 90°C.

  • Reaction Time: Maintain the reaction with magnetic stirring for 18 hours to ensure high monomer conversion.

  • Characterization: The resulting colloidal dispersion of spherical PLMA-PHEMA nanoparticles can be characterized by Dynamic Light Scattering (DLS) for size and Transmission Electron Microscopy (TEM) for morphology.[3]

Quantitative Data Summary:

Target Nanoparticle PLMA Precursor HEMA Monomer T21s Initiator n-dodecane Solids Content
PLMA₁₄-PHEMA₂₅0.213 g0.142 g (1.09 mmol)3.16 mg (14.6 µmol)1.22 g20% w/w

Table 1: Example reagent quantities for the synthesis of PLMA-PHEMA nanoparticles.[3]

Logical Workflow for PHEMA Nanoparticle Synthesis:

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis reagents Weigh Reagents: PLMA Precursor, HEMA, Initiator, n-dodecane purge Purge with Nitrogen (30 min) reagents->purge heat Immerse in Oil Bath (90°C) purge->heat stir Magnetic Stirring (18 hours) heat->stir product Colloidal Dispersion of PLMA-PHEMA Nanoparticles stir->product characterize Characterization (DLS, TEM) product->characterize

Workflow for RAFT dispersion polymerization of HEMA.

Section 2: Bis(2-ethylhexyl) adipate (BEHA) in Nanoparticle Synthesis

While not a "dimerate" in the strictest sense, Bis(2-ethylhexyl) adipate (BEHA) is a high-boiling point polycarboxylic ester that has been successfully employed as a solvent and stabilizing agent in the microwave-assisted synthesis of upconverting nanoparticles (UCNPs).[4][5] Its properties facilitate rapid and uniform heating, which is crucial for controlling nanoparticle size and crystallinity.[4][5]

Application: Synthesis of Upconverting Nanoparticles (UCNPs)

This protocol outlines a one-pot, microwave-assisted strategy for synthesizing NaYF₄:Yb³⁺/Er³⁺ UCNPs using a mixture of oleic acid (OA) and BEHA. This method is noted for its reproducibility and potential for scalability.[4][5]

Materials:

  • Rare-earth (RE) precursor stock solution in oleic acid (e.g., Y, Yb, Er acetates or trifluoroacetates)

  • Oleic Acid (OA)

  • Bis(2-ethylhexyl) adipate (BEHA)

  • Microwave synthesis reactor

Procedure:

  • Precursor Preparation: Prepare a concentrated stock solution of rare-earth precursors in oleic acid. Allow this solution to stabilize for at least two hours before use.[4]

  • Reaction Mixture: In a microwave reactor vessel, mix an aliquot of the RE stock solution with additional oleic acid and BEHA to achieve the desired final concentrations. (See Table 2 for examples).

  • Microwave Synthesis: Subject the mixture to microwave irradiation to rapidly heat the solution to the target temperature (e.g., 300°C). The heating rate can be as high as 60°C/min.[4][5]

  • Residence Time: Maintain the high temperature for a specified residence time (e.g., 5 to 60 minutes) to control particle growth and phase.[4]

  • Washing: After cooling, wash the resulting nanoparticles to remove excess reagents. The synthesized UCNPs are often dispersible in aqueous media without further surface modification.[4][5]

Quantitative Data Summary:

BEHA Concentration (% v/v) Rare Earth (RE) Concentration High-Temp Residence Time (min) Resulting Particle Characteristics
20 - 91.7%6.7 - 8.3 mM5 - 60Cubic or hexagonal UCNPs with narrow size distributions.

Table 2: Range of experimental conditions for microwave synthesis of UCNPs using BEHA.[4]

Experimental Workflow for Microwave-Assisted UCNP Synthesis:

G cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis stock Prepare & Stabilize Rare-Earth Stock Solution mix Mix Stock Solution with OA and BEHA stock->mix microwave Microwave Heating (up to 300°C) mix->microwave residence High-Temp Residence (5-60 min) microwave->residence cool Cooling residence->cool wash Washing cool->wash product Aqueous-Dispersible UCNPs wash->product

Workflow for microwave synthesis of UCNPs with BEHA.

Concluding Remarks

While the specific term "this compound" is not prevalent, the underlying chemical motifs are central to the synthesis of advanced micro- and nanomaterials. The protocols provided for HEMA/PHEMA and BEHA represent robust and well-documented starting points for researchers in drug delivery and material science. These systems offer a high degree of control over particle size, morphology, and functionality, making them versatile platforms for a wide range of applications. Researchers are encouraged to consult the cited literature for further details on characterization and application-specific modifications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Bis(2-hydroxyethyl)dimerate" Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Bis(2-hydroxyethyl)dimerate" polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the polymerization of this monomer. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My "this compound" polymerization is proceeding much slower than expected or has completely stalled. What are the likely causes?

A1: Slow or stalled polymerization is a common issue that can often be attributed to the presence of inhibitors or impurities. Here are the primary factors to investigate:

  • Residual Inhibitors: Monomers are often supplied with inhibitors to prevent premature polymerization during storage. Incomplete removal of these inhibitors is a primary cause of slow or failed reactions. Phenolic compounds, such as hydroquinone (HQ) and p-tert-butyl catechol (TBC), are commonly used and are effective at scavenging free radicals that initiate polymerization.[1][2]

  • Oxygen Inhibition: The presence of dissolved oxygen in the reaction mixture can significantly inhibit free-radical polymerization. Oxygen acts as a radical scavenger, terminating growing polymer chains.

  • Impurities in Monomer or Reagents: Impurities in the "this compound" monomer, catalyst, or solvent can act as inhibitors. Water is a particularly problematic impurity in condensation polymerization as it can shift the reaction equilibrium, hindering the growth of high molecular weight polymers.[3] Other potential contaminants include residual acids or bases from the monomer synthesis process.

  • Incorrect Temperature: Polymerization reactions are sensitive to temperature. A reaction temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to thermal degradation of the monomer or polymer, which can also inhibit the desired polymerization process.[4]

  • Catalyst Inactivity: The catalyst used for the polymerization may be inactive or used at an incorrect concentration. Catalysts can be deactivated by impurities or improper storage.

Q2: I am observing gel formation or cross-linking early in the polymerization process. What could be causing this?

A2: Premature gelation is often a sign of uncontrolled polymerization or side reactions. Key causes include:

  • High Reaction Temperature: Excessive heat can lead to side reactions, such as chain transfer to polymer, which can result in branching and eventual cross-linking.

  • Presence of Polyfunctional Impurities: If the "this compound" monomer is contaminated with impurities that have more than two functional groups, these can act as cross-linking agents, leading to gel formation.

  • Localized High Initiator Concentration: Poor mixing of the initiator can lead to "hot spots" where the polymerization rate is excessively high, promoting gelation.

  • Unintended Cross-linking Reactions: For unsaturated dimer acids, the double bonds can participate in radical cross-linking reactions, especially at high temperatures or in the presence of certain initiators.

Q3: How can I effectively remove inhibitors from my "this compound" monomer before polymerization?

A3: The most common method for removing phenolic inhibitors is to pass the monomer through a column packed with an appropriate adsorbent.

  • Alumina Column Chromatography: Basic alumina is effective at removing acidic phenolic inhibitors like hydroquinone and TBC.

  • Silica Gel Column Chromatography: Silica gel can also be used for inhibitor removal.

  • Washing with an Aqueous Base: For water-immiscible monomers, washing with a dilute aqueous solution of sodium hydroxide can extract phenolic inhibitors. However, it is crucial to thoroughly dry the monomer after this procedure, as residual water will inhibit polyesterification.

Q4: What are some common inhibitors for polyesterification, and at what concentrations are they effective?

InhibitorConcentration (wt%)Effect on Gel TimeReference(s)
Hydroquinone (HQ)0.02Significant increase in gel time and storage stability.[2]
p-tert-Butyl Catechol (TBC)0.01 - 0.05Effective at ambient temperatures for increasing pot life and gel time.[1]
Mono-Tert-Butylhydroquinone (MTBHQ)0.01 - 0.05Good for storage stability and as a stabilizer during high-temperature synthesis.[1]
2,6-Di-tert-butyl-p-cresol (BHT)0.05 - 0.2Commonly used as an antioxidant to prevent thermal degradation during processing.[5]
Phenothiazine (PTZ)0.01 - 0.1Effective in reducing the formation of high-molecular-weight byproducts.

Note: The effectiveness of an inhibitor is highly dependent on the specific polymerization system, including the type of monomer, catalyst, and reaction temperature.

Experimental Protocols

Protocol 1: Quantitative Analysis of Polymerization Inhibition by Measuring Gel Time

This protocol describes a method to quantify the effect of an inhibitor on the polymerization of "this compound" by measuring the gel time at a constant temperature.

Materials:

  • "this compound" monomer (inhibitor-free)

  • Selected inhibitor (e.g., Hydroquinone)

  • Polymerization catalyst (e.g., p-Toluenesulfonic acid or a tin-based catalyst)

  • High-purity nitrogen or argon gas

  • Reaction vessel (e.g., a three-necked round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with a temperature controller

  • Thermocouple

  • Glass rod or spatula

Procedure:

  • Monomer Preparation: Ensure the "this compound" monomer is free of inhibitors by passing it through a column of basic alumina.

  • Inhibitor Stock Solution: Prepare a stock solution of the inhibitor in a small amount of a compatible solvent or directly in the monomer if soluble.

  • Reaction Setup: Assemble the reaction vessel with a magnetic stirrer, a nitrogen/argon inlet, and a condenser. Place the vessel in the heating mantle or oil bath.

  • Charging the Reactor: Charge the reaction vessel with a pre-weighed amount of the inhibitor-free monomer.

  • Inert Atmosphere: Purge the system with nitrogen or argon for at least 30 minutes to remove any dissolved oxygen. Maintain a gentle positive pressure of the inert gas throughout the experiment.

  • Temperature Control: Heat the monomer to the desired polymerization temperature (e.g., 180 °C) and allow it to equilibrate.

  • Adding Inhibitor and Catalyst: Add the desired amount of the inhibitor (from the stock solution or as a solid) to the monomer and stir until dissolved. Then, add the catalyst to initiate the polymerization. Start the timer immediately after adding the catalyst.

  • Measuring Gel Time: Periodically, dip a clean glass rod or spatula into the reaction mixture and withdraw it. The gel time is the point at which the liquid no longer drips from the rod but instead forms a continuous, rubbery strand. Record the time.

  • Data Analysis: Repeat the experiment with different concentrations of the inhibitor. Plot the gel time as a function of the inhibitor concentration to quantify its inhibitory effect.

Protocol 2: Monitoring Polymerization Inhibition using FT-IR Spectroscopy

This protocol outlines a method to monitor the progress of the polymerization reaction in the presence of an inhibitor by tracking the disappearance of the hydroxyl group signal using Fourier-Transform Infrared (FT-IR) spectroscopy.

Materials and Equipment:

  • Same as Protocol 1

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe suitable for high-temperature measurements, or a standard FT-IR with a heated sample cell.

  • Software for data acquisition and analysis.

Procedure:

  • Reaction Setup and Initiation: Follow steps 1-7 from Protocol 1. If using an in-situ ATR probe, ensure it is properly immersed in the reaction mixture.

  • Initial Spectrum: Before adding the catalyst, acquire a baseline FT-IR spectrum of the monomer and inhibitor mixture at the reaction temperature. The hydroxyl (-OH) stretching band (typically around 3200-3600 cm⁻¹) and the ester carbonyl (C=O) stretching band (around 1730 cm⁻¹) will be key signals to monitor.

  • Real-Time Monitoring: After adding the catalyst, acquire FT-IR spectra at regular intervals (e.g., every 5-10 minutes).

  • Data Analysis:

    • Monitor the decrease in the integrated area of the -OH stretching band over time. This corresponds to the consumption of the hydroxyl groups as they react to form ester linkages.

    • Monitor the increase in the integrated area of the ester C=O band, which corresponds to the formation of the polyester.

    • Normalize the data by referencing a peak that does not change during the reaction (e.g., a C-H stretching band) to account for any variations in sample volume or probe contact.

    • Plot the normalized peak area of the -OH group versus time for different inhibitor concentrations. The rate of disappearance of the -OH signal is indicative of the polymerization rate. Slower disappearance in the presence of an inhibitor demonstrates its effect.

Visualizations

Below are diagrams illustrating key concepts and workflows related to troubleshooting "this compound" polymerization inhibition.

Troubleshooting_Workflow start Polymerization Inhibition Observed (Slow Reaction / No Polymerization) check_inhibitor Was the inhibitor removed from the monomer? start->check_inhibitor remove_inhibitor Action: Pass monomer through alumina/silica column. check_inhibitor->remove_inhibitor No check_oxygen Was the reaction performed under an inert atmosphere? check_inhibitor->check_oxygen Yes remove_inhibitor->check_oxygen purge_system Action: Purge system with N2 or Ar and maintain positive pressure. check_oxygen->purge_system No check_impurities Are the monomer and reagents pure? check_oxygen->check_impurities Yes purge_system->check_impurities purify_reagents Action: Purify monomer (e.g., recrystallization) and use high-purity reagents. check_impurities->purify_reagents No/Unsure check_temp Is the reaction temperature correct? check_impurities->check_temp Yes purify_reagents->check_temp adjust_temp Action: Verify and adjust the reaction temperature. check_temp->adjust_temp No check_catalyst Is the catalyst active and at the correct concentration? check_temp->check_catalyst Yes adjust_temp->check_catalyst replace_catalyst Action: Use fresh catalyst at the recommended concentration. check_catalyst->replace_catalyst No/Unsure success Polymerization Successful check_catalyst->success Yes replace_catalyst->success

Caption: Troubleshooting workflow for polymerization inhibition.

Inhibition_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator Radicals R• Initiator->Radicals Decomposition Growing_Polymer_Chain Pn• Growing Chain Radicals->Growing_Polymer_Chain + Monomer Radicals->Growing_Polymer_Chain Inactive_Species Inactive_Species Radicals->Inactive_Species + Inhibitor Radicals->Inactive_Species Growing_Polymer_Chain->Growing_Polymer_Chain + Monomer Growing_Polymer_Chain->Growing_Polymer_Chain Terminated_Chain Terminated_Chain Growing_Polymer_Chain->Terminated_Chain + Inhibitor Growing_Polymer_Chain->Terminated_Chain Inhibitor Inhibitor Inhibitor->Inactive_Species Inhibitor->Terminated_Chain Monomer Monomer

Caption: General mechanism of free-radical polymerization inhibition.

Experimental_Workflow_Gel_Time prep_monomer 1. Prepare Inhibitor-Free Monomer setup_reaction 2. Set up Reaction Vessel (Inert Atmosphere) prep_monomer->setup_reaction add_reagents 3. Add Monomer and Inhibitor setup_reaction->add_reagents equilibrate 4. Equilibrate at Reaction Temperature add_reagents->equilibrate initiate 5. Add Catalyst and Start Timer equilibrate->initiate monitor_viscosity 6. Monitor Viscosity Change Periodically initiate->monitor_viscosity record_gel_time 7. Record Gel Time monitor_viscosity->record_gel_time analyze_data 8. Plot Gel Time vs. Inhibitor Concentration record_gel_time->analyze_data

Caption: Experimental workflow for determining gel time.

References

Technical Support Center: Optimizing Bis(2-hydroxyethyl)dimerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of Bis(2-hydroxyethyl)dimerate.

Frequently Asked Questions (FAQs)

Q1: What is the general method for synthesizing this compound?

A1: this compound is typically synthesized via a direct esterification or transesterification reaction. The most common approach is the esterification of a C36 dimer acid with ethylene glycol in the presence of an acid catalyst.[1] This reaction is an equilibrium process where water is formed as a byproduct; its removal is crucial for achieving high product yield.[2]

Q2: What are the key reaction parameters influencing the synthesis?

A2: Several factors critically impact the reaction's success:

  • Temperature: Higher temperatures increase the reaction rate, but excessive heat can lead to side reactions like decomposition or ether formation.[2] Optimal temperatures are often in the range of 180-240°C.[3][4]

  • Catalyst: The choice and concentration of the catalyst are vital. Common catalysts include sulfuric acid, p-toluenesulfonic acid (p-TsOH), and tin-based catalysts like stannous chloride.[1][2][4]

  • Reactant Ratio: Using an excess of one reactant, typically ethylene glycol, can shift the reaction equilibrium towards the product side, increasing the yield.[2][4] A molar ratio of dimer acid to ethylene glycol of 1:1.2 has been shown to be effective.[4]

  • Water Removal: Continuous removal of the water byproduct is essential to drive the reaction to completion and prevent the reverse hydrolysis reaction.[2]

Q3: What types of catalysts are most effective for this esterification?

A3: While traditional acid catalysts like sulfuric acid are used, organometallic catalysts such as stannous chloride (SnCl₂) have demonstrated high efficacy, leading to conversion rates of up to 98%.[4] For researchers looking to avoid metal catalysts, self-catalysis by the acidic monomers at high temperatures is also a possibility, though it may require more forcing conditions.[5]

Q4: How is the progress of the reaction typically monitored?

A4: The reaction progress can be monitored by measuring the acid number (or acid value) of the reaction mixture. The goal is to continue the reaction until the acid number is below a target threshold, for example, <10 mg KOH/g, indicating near-complete conversion of the carboxylic acid groups.[6] Techniques like Thin Layer Chromatography (TLC) can also be used for qualitative monitoring.[2]

Troubleshooting Guide

Problem 1: Low Product Yield
Possible Cause Recommended Solution
Equilibrium Limitation: The reaction is reversible, and the presence of water, a byproduct, can hydrolyze the ester back to the starting materials.[2]Implement continuous water removal. Use a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) to physically remove water as it forms.[2] Alternatively, add a drying agent like molecular sieves to the reaction mixture.
Insufficient Catalyst Activity: The catalyst may be old, hydrated, or used in an insufficient amount.[2]Use a fresh, anhydrous catalyst. Ensure the correct catalytic amount is used. For example, stannous chloride has been effective at 0.3% (w/w) of the dimer acid mass.[4]
Suboptimal Reactant Ratio: An equimolar ratio may not be sufficient to drive the reaction to completion.Increase the molar ratio of the alcohol. Use an excess of ethylene glycol (e.g., a 1:1.2 molar ratio of dimer acid to diol) to shift the equilibrium towards the product.[4]
Low Reaction Temperature: The reaction rate may be too slow to achieve high conversion in a reasonable time.[2]Optimize the reaction temperature. While avoiding decomposition, gradually increase the temperature. Studies have shown success at temperatures between 180°C and 240°C.[3][4]
Problem 2: Product is Dark or Discolored
Possible Cause Recommended Solution
Thermal Degradation: High reaction temperatures held for extended periods can cause the product or reactants to degrade, leading to colored impurities.Lower the reaction temperature or shorten the reaction time. Find the minimum temperature and time required for high conversion. A reaction at 200°C for 6 hours has been reported to give high yields.[4]
Oxidation: Reactants or products may be susceptible to oxidation at high temperatures in the presence of air.Maintain an inert atmosphere. Purge the reaction vessel with an inert gas like nitrogen or argon before and during the reaction to prevent oxidation.
Impure Starting Materials: Impurities in the dimer acid or ethylene glycol can lead to colored side products.Use high-purity reactants. Ensure the dimer acid and ethylene glycol are of high quality and free from contaminants.
Problem 3: Difficulty in Product Purification
Possible Cause Recommended Solution
High Viscosity: The final product can be a viscous liquid, making handling and purification difficult.Dissolve in a suitable solvent. After the reaction, dissolving the crude product in a solvent like ethyl acetate can facilitate subsequent washing and extraction steps.[2]
Emulsion Formation: Stable emulsions can form during aqueous workup, complicating phase separation.[2]Use a brine wash. After neutralization, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions and remove water.
Residual Catalyst: Acidic or metallic catalysts need to be removed from the final product.Perform a neutralization wash. Wash the organic solution with a mild base like sodium bicarbonate (NaHCO₃) solution to remove acid catalysts.[2] For metal catalysts, specific purification steps like crystallization or distillation may be necessary.[1]
Oligomer Formation: Side reactions can lead to the formation of polyester oligomers, which are difficult to separate from the desired diester.Optimize stoichiometry and reaction time. Avoid a large excess of dimer acid and stop the reaction once the target conversion is reached to minimize oligomerization. Purification can be achieved via crystallization or fractional precipitation.[7][8]

Data and Protocols

Table 1: Optimized Reaction Conditions for Dimer Acid Esterification
ParameterValueSource
ReactantsDimer Fatty Acid (DFA), Polyethylene Glycol (400)[4]
Molar Ratio (DFA/PEG)1 / 1.20[4]
CatalystStannous Chloride (SnCl₂)[4]
Catalyst Loading0.3% (w/w of DFA)[4]
Reaction Temperature200°C[4]
Reaction Time6 hours[4]
Achieved Conversion98.11%[4]
Experimental Protocol: General Synthesis of this compound

This protocol is a generalized procedure based on common esterification methods. Researchers should adapt it based on their specific equipment and safety protocols.

  • Apparatus Setup: Assemble a reaction flask equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Charge the reaction flask with dimer acid (1.0 mol), ethylene glycol (1.2 to 2.0 mol), a suitable solvent for azeotropic water removal (e.g., toluene), and the chosen catalyst (e.g., 0.3% w/w p-TsOH or SnCl₂ relative to the dimer acid).[4]

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating and Reaction: Begin stirring and heat the mixture to the target temperature (e.g., 180-200°C).[4] Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

  • Monitoring: Monitor the reaction by measuring the volume of water collected and by periodically taking samples to measure the acid value.[6] The reaction is considered complete when water collection ceases and the acid value drops below the target level.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it via rotary evaporation.

    • Dilute the residue with a solvent like ethyl acetate.

    • Wash the organic solution sequentially with a saturated sodium bicarbonate solution and then with brine.[2]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Further purification can be achieved by vacuum distillation or crystallization if necessary.[1]

Visualized Workflows

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Reactants (Dimer Acid, Ethylene Glycol) Catalyst Add Catalyst (e.g., SnCl₂) Reactants->Catalyst Inert Establish Inert Atmosphere (Nitrogen Purge) Catalyst->Inert Heat Heat to 180-200°C Inert->Heat WaterRemoval Continuous H₂O Removal (Dean-Stark) Heat->WaterRemoval Monitor Monitor Reaction (Acid Value) WaterRemoval->Monitor Check Progress Monitor->WaterRemoval Cool Cool to Room Temp Monitor->Cool Reaction Complete Wash Neutralization Wash (NaHCO₃) Cool->Wash Extract Extraction & Brine Wash Wash->Extract Dry Dry & Concentrate Extract->Dry Purify Final Purification (Distillation/Crystallization) Dry->Purify

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield Equilibrium Equilibrium Limitation? (Water Present) Start->Equilibrium Catalyst Catalyst Inactive? Start->Catalyst Temp Temperature Too Low? Start->Temp Ratio Incorrect Stoichiometry? Start->Ratio Sol_Equilibrium Use Dean-Stark or Drying Agent Equilibrium->Sol_Equilibrium Sol_Catalyst Use Fresh, Anhydrous Catalyst Catalyst->Sol_Catalyst Sol_Temp Increase Temperature (e.g., to 200°C) Temp->Sol_Temp Sol_Ratio Use Excess Alcohol (e.g., 1:1.2 ratio) Ratio->Sol_Ratio

Caption: Troubleshooting flowchart for addressing low product yield in the esterification reaction.

References

Technical Support Center: "Bis(2-hydroxyethyl)dimerate" Hydrogel Swelling and Deswelling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically pertaining to "Bis(2-hydroxyethyl)dimerate" hydrogels is limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on established principles for structurally related hydrogels, such as polyester and poly(2-hydroxyethyl methacrylate) (pHEMA)-based systems. The quantitative data provided is illustrative and may not be directly representative of your specific "this compound" hydrogel formulation.

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments with "this compound" hydrogels, particularly concerning their swelling and deswelling behavior.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how is it used in hydrogels?

A1: "this compound" is a diester compound formed from the reaction of a dimeric acid with 2-hydroxyethyl alcohol. It is also known as di-HEMA dimethacrylate.[1][2] In hydrogel synthesis, it can function as a monomer or crosslinker, forming a three-dimensional network that can absorb and retain significant amounts of water or biological fluids. Its polyester nature can influence the hydrogel's biodegradability and mechanical properties.

Q2: What are the key factors that influence the swelling and deswelling of my hydrogel?

A2: The primary factors include:

  • Crosslinking Density: Higher crosslinking density generally leads to lower swelling capacity.

  • Solvent Composition: The pH and ionic strength of the surrounding medium can significantly affect the swelling of hydrogels containing ionizable groups.[3][4]

  • Temperature: For thermo-responsive hydrogels, temperature changes can induce swelling or deswelling.[4][5]

  • Polymer Architecture: The molecular weight and branching of the polymer chains can impact swelling properties.[6][7]

Q3: How do I measure the swelling ratio of my hydrogel?

A3: The swelling ratio is typically determined gravimetrically. The hydrogel is first weighed in its dry state (Wd) and then immersed in the desired fluid until equilibrium is reached. The swollen hydrogel is then weighed (Ws). The equilibrium swelling ratio (ESR) is calculated as (Ws / Wd).[4] For more accurate measurements, buoyancy-based volumetric methods can also be employed.[8]

Troubleshooting Guide

Issue 1: Insufficient or Lower-Than-Expected Swelling
Possible Cause Suggested Solution
High Crosslinking Density Decrease the molar ratio of the crosslinking agent in your synthesis formulation. Lower crosslinking will allow the polymer network to expand more freely.
Incomplete Polymerization Ensure that the polymerization reaction goes to completion by optimizing initiator concentration, reaction time, and temperature. Residual unreacted monomers can affect network formation.[4]
Hydrophobic Moieties The "dimerate" component may introduce significant hydrophobicity. Consider copolymerizing with more hydrophilic monomers to increase water uptake.
Incorrect Solvent Conditions If your hydrogel has pH-sensitive groups, ensure the pH of the swelling medium is appropriate to induce ionization and repulsion within the network, which promotes swelling.[3][4]
Issue 2: Excessive or Uncontrolled Swelling
Possible Cause Suggested Solution
Low Crosslinking Density Increase the concentration of the crosslinking agent to create a tighter network that restricts water absorption.
High Concentration of Hydrophilic Groups If applicable, adjust the monomer feed ratio to incorporate more hydrophobic monomers, which will limit the overall water uptake.
Ionic Strength of the Medium For polyelectrolyte hydrogels, increasing the ionic strength of the swelling medium can shield charges on the polymer chains, reducing electrostatic repulsion and thus decreasing swelling.[4]
Issue 3: Slow Swelling or Deswelling Rate
Possible Cause Suggested Solution
Dense Hydrogel Structure Introduce porosity into the hydrogel structure. This can be achieved by using porogens during synthesis or through techniques like cryogelation.[9] A porous structure allows for faster solvent transport.
Diffusion-Limited Process The swelling and deswelling of non-porous hydrogels are often limited by the slow diffusion of solvent molecules. To increase the rate, consider preparing smaller hydrogel samples or films with a larger surface area-to-volume ratio.
Strong Polymer-Solvent Interactions In some cases, strong interactions between the polymer and the solvent can slow down the release of the solvent during deswelling. A change in solvent composition or temperature might be necessary to overcome this.
Issue 4: Inconsistent Swelling Results Between Batches
Possible Cause Suggested Solution
Variability in Synthesis Conditions Ensure precise and consistent measurement of all reagents, especially the monomer, crosslinker, and initiator. Maintain constant polymerization temperature and time for each batch.[4]
Inhomogeneous Crosslinking Improve the mixing of reactants during polymerization to ensure a uniform distribution of the crosslinker, leading to a more homogeneous network structure.
Differences in Post-Synthesis Processing Standardize the washing and drying procedures for the hydrogels. Incomplete removal of unreacted components or inconsistent drying can lead to variability in swelling behavior.

Quantitative Data Overview

The following tables provide illustrative data based on common polyester and pHEMA-based hydrogel systems to demonstrate how different factors can influence the equilibrium swelling ratio (ESR).

Table 1: Effect of Crosslinker Concentration on Equilibrium Swelling Ratio (ESR)

Crosslinker Concentration (% w/w)Approximate ESR (g/g)Mechanical Integrity
0.525 - 35Low
1.015 - 25Moderate
2.08 - 15High
5.03 - 8Very High

Table 2: Effect of pH on the ESR of a Hydrogel with Carboxylic Acid Groups

pH of Swelling MediumApproximate ESR (g/g)Predominant State of Carboxylic Groups
2.02 - 4Protonated (-COOH)
4.05 - 10Partially Ionized (-COO⁻)
7.4 (Physiological)15 - 25Mostly Ionized (-COO⁻)
10.018 - 28Fully Ionized (-COO⁻)

Experimental Protocols

Protocol 1: Synthesis of a Generic Polyester-Based Hydrogel

This protocol describes a general method for synthesizing a crosslinked polyester-based hydrogel via free-radical polymerization.

Materials:

  • "this compound" (or a similar dimethacrylate monomer)

  • A suitable crosslinking agent (e.g., ethylene glycol dimethacrylate, EGDMA), if the primary monomer is not a crosslinker itself.

  • A free-radical initiator (e.g., ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) for redox initiation, or a photoinitiator like Irgacure 2959 for UV-initiated polymerization).

  • Solvent (e.g., deionized water, ethanol, or a mixture).

Procedure:

  • Preparation of Precursor Solution: Dissolve the "this compound" monomer and the crosslinker (if used) in the chosen solvent to the desired concentration.

  • Initiator Addition:

    • For redox initiation, add APS and stir until dissolved. Then, add TEMED to initiate polymerization.

    • For photo-polymerization, add the photoinitiator and protect the solution from light.

  • Molding: Pour the precursor solution into a mold (e.g., between two glass plates with a spacer of desired thickness).

  • Polymerization:

    • For redox initiation, allow the reaction to proceed at room temperature or a specified temperature for a set amount of time (e.g., several hours to 24 hours).

    • For photo-polymerization, expose the mold to a UV light source (e.g., 365 nm) for a sufficient duration to ensure complete curing.

  • Purification: After polymerization, remove the hydrogel from the mold and immerse it in a large volume of deionized water or another suitable solvent for 24-48 hours, changing the water periodically to wash out any unreacted monomers or initiators.

Protocol 2: Measurement of Swelling and Deswelling Kinetics

Materials:

  • Synthesized and purified hydrogel samples of uniform shape and size.

  • Swelling medium (e.g., deionized water, phosphate-buffered saline (PBS)).

  • Deswelling medium (e.g., a high ionic strength salt solution or a solvent that induces shrinkage).

  • Analytical balance (at least 0.1 mg precision).

  • Filter paper or Kimwipes.

  • Forceps.

  • Timer.

Procedure:

  • Drying: Dry the purified hydrogel samples to a constant weight in a vacuum oven at a suitable temperature (e.g., 40-60 °C) or by lyophilization.

  • Initial Dry Weight: Record the weight of the completely dry hydrogel (Wd).

  • Swelling:

    • Immerse the dry hydrogel in the swelling medium at a controlled temperature.

    • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Wt).

    • Continue until the weight becomes constant, which indicates equilibrium swelling (Ws).

  • Deswelling:

    • Take the fully swollen hydrogel (at weight Ws) and immerse it in the deswelling medium.

    • At regular time intervals, remove the hydrogel, blot the surface, and record its weight until it reaches a new equilibrium.

  • Calculations:

    • Swelling Ratio (SR) at time t: SRt = (Wt - Wd) / Wd

    • Equilibrium Swelling Ratio (ESR): ESR = (Ws - Wd) / Wd

    • Water Content (%): [(Wt - Wd) / Wt] x 100

Visualizations

TroubleshootingWorkflow start Start: Swelling/Deswelling Issue issue Identify the Primary Issue start->issue insufficient_swelling Insufficient Swelling issue->insufficient_swelling Low Swelling excessive_swelling Excessive Swelling issue->excessive_swelling High Swelling slow_kinetics Slow Kinetics issue->slow_kinetics Slow Rate inconsistent_results Inconsistent Results issue->inconsistent_results Variability check_crosslinking1 Check Crosslinker Concentration insufficient_swelling->check_crosslinking1 check_polymerization Verify Polymerization Conditions insufficient_swelling->check_polymerization check_solvent Assess Solvent (pH, Ionic Strength) insufficient_swelling->check_solvent excessive_swelling->check_solvent check_crosslinking2 Check Crosslinker Concentration excessive_swelling->check_crosslinking2 check_hydrophilicity Evaluate Monomer Hydrophilicity excessive_swelling->check_hydrophilicity check_porosity Examine Hydrogel Porosity slow_kinetics->check_porosity check_sample_size Consider Sample Dimensions slow_kinetics->check_sample_size check_synthesis_protocol Standardize Synthesis Protocol inconsistent_results->check_synthesis_protocol check_purification Standardize Purification & Drying inconsistent_results->check_purification

Caption: Troubleshooting workflow for hydrogel swelling and deswelling issues.

SwellingMeasurementWorkflow cluster_prep Preparation cluster_swell Swelling Measurement cluster_calc Calculation synthesis Synthesize & Purify Hydrogel Sample drying Dry to Constant Weight synthesis->drying weigh_dry Weigh Dry Sample (Wd) drying->weigh_dry immerse Immerse in Swelling Medium weigh_dry->immerse weigh_swollen Periodically Weigh Sample (Wt) immerse->weigh_swollen equilibrium Weigh at Equilibrium (Ws) weigh_swollen->equilibrium calculate Calculate Swelling Ratio & Water Content equilibrium->calculate

Caption: Experimental workflow for measuring hydrogel swelling kinetics.

References

Technical Support Center: Analysis of Bis(2-hydroxyethyl)dimerate Degradation Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Bis(2-hydroxyethyl)dimerate" is not consistently used in scientific literature. However, it is frequently associated with Bis(2-hydroxyethyl) terephthalate (BHET) , a well-studied monomer and intermediate in the synthesis and degradation of polyethylene terephthalate (PET). This document will focus on the degradation of BHET, assuming it to be the compound of interest for researchers, scientists, and drug development professionals. BHET is an organic compound formed from the esterification of terephthalic acid with ethylene glycol.[1][2]

This guide provides troubleshooting advice and frequently asked questions regarding the analysis of BHET degradation byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Bis(2-hydroxyethyl) terephthalate (BHET)?

A1: The primary degradation pathway for BHET is hydrolysis of its ester bonds. This can occur through chemical hydrolysis (e.g., acid or base-catalyzed) or enzymatic hydrolysis.[3][4] Another potential degradation pathway is photodegradation, especially under UV radiation.[5] Oxidation of the hydroxyl groups to form carboxylic acids is also a possible chemical reaction.[6]

Q2: What are the expected degradation byproducts of BHET?

A2: The stepwise hydrolysis of BHET yields two main byproducts:

  • Mono-(2-hydroxyethyl) terephthalate (MHET): Formed by the hydrolysis of one of the ester linkages in BHET.[3][4][7]

  • Terephthalic acid (TPA): The final product of complete hydrolysis, where both ester linkages are cleaved.[3][7]

Q3: What enzymes are known to degrade BHET?

A3: Several enzymes, particularly esterases and hydrolases, have been shown to degrade BHET. These are often investigated for their role in the biodegradation of PET. Examples include carboxylesterases from bacteria like Enterobacter sp. and Exiguobacterium antarcticum, and hydrolases from Saccharothrix sp.[3][4][7]

Q4: Can BHET be used in biomedical applications?

A4: Yes, BHET and its derivatives are explored for use in biomedical applications, such as in the formulation of biomedical devices and implants, and for developing biocompatible materials for drug delivery systems.[6] The hydroxyl groups in BHET are noted to play a role in its biocompatibility.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No degradation of BHET observed in my experiment. 1. Inactive enzyme or incorrect enzyme concentration.2. Suboptimal reaction conditions (pH, temperature).3. Presence of inhibitors in the reaction mixture.4. Insufficient incubation time.1. Verify enzyme activity with a standard substrate. Optimize enzyme concentration.2. Ensure the pH and temperature are optimal for the specific enzyme used (e.g., pH 8.0 and 30-40°C for some bacterial esterases).[3][7]3. Analyze the reaction buffer for potential inhibitors. Consider purifying the BHET sample.4. Extend the incubation period and take time-course samples to monitor for slow degradation.
Inconsistent or non-reproducible degradation results. 1. Inaccurate quantification of BHET or its byproducts.2. Variability in experimental setup (e.g., temperature fluctuations, inconsistent mixing).3. Degradation of BHET or byproducts due to factors other than the intended reaction (e.g., photodegradation).1. Calibrate analytical instruments (e.g., HPLC, LC-MS) with certified reference standards for BHET, MHET, and TPA.[8]2. Use a temperature-controlled incubator/shaker and ensure consistent sample handling.3. Protect samples from light if photodegradation is a concern and run appropriate controls.
Difficulty in separating and quantifying BHET, MHET, and TPA. 1. Inadequate chromatographic separation.2. Poor detector response for one or more analytes.1. Optimize the HPLC mobile phase composition, gradient, and column type. A C18 column with a gradient of acetonitrile and acidified water is often effective.2. Adjust the detector wavelength (e.g., UV detection around 240-254 nm). For low concentrations, consider using a more sensitive detector like a mass spectrometer (LC-MS).[3]
Unexpected peaks in the chromatogram. 1. Impurities in the starting BHET material.2. Formation of unforeseen side products.3. Contamination from lab equipment or solvents.1. Analyze the purity of the starting BHET. Industrial grade BHET may contain dimers or other impurities.[8][9]2. Use LC-MS or other mass spectrometry techniques to identify the unknown peaks.3. Run blank samples with only the solvent and buffer to identify potential contaminants.

Quantitative Data Summary

The following table summarizes key quantitative data from a study on the biodegradation of BHET by Enterobacter sp. HY1.

ParameterValueReference
Optimal Temperature 30°C[3]
Optimal pH 8.0[3]
Degradation Half-life 70.20 hours (at an initial BHET concentration of 1,000 mg/L)[3]

Experimental Protocols

Protocol 1: Enzymatic Degradation of BHET

This protocol provides a general framework for assessing the enzymatic degradation of BHET.

  • Preparation of Reagents:

    • Prepare a stock solution of BHET (e.g., 500 mM in DMSO).[4]

    • Prepare a reaction buffer suitable for the chosen enzyme (e.g., 100 mM phosphate-NaOH, pH 7.5-8.0).[4][7]

    • Prepare the enzyme solution at the desired concentration in the reaction buffer.

  • Enzymatic Reaction:

    • In a reaction vessel, combine the reaction buffer and the BHET stock solution to achieve the desired final concentration (e.g., 2.5 mM).[4]

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40°C).[3][7]

    • Initiate the reaction by adding the enzyme solution.

    • Incubate the reaction mixture at the optimal temperature with shaking for a defined period (e.g., 1 to 72 hours).[3][4]

  • Sample Analysis:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Stop the enzymatic reaction, for example, by adding a quenching solution (e.g., an acid or organic solvent) or by heat inactivation.

    • Centrifuge the samples to remove any precipitate.

    • Analyze the supernatant for the presence of BHET, MHET, and TPA using HPLC or LC-MS.

Protocol 2: Analysis of BHET and its Degradation Byproducts by HPLC

This protocol describes a general method for the analysis of BHET and its degradation byproducts.

  • Instrumentation and Columns:

    • A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • A C18 reverse-phase column is commonly used.

  • Mobile Phase and Gradient:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape for the acidic byproducts.

    • A gradient elution is typically employed, starting with a low percentage of acetonitrile and gradually increasing it to elute the compounds.

  • Detection:

    • Set the UV detector to a wavelength where all compounds have reasonable absorbance, typically around 240-254 nm.[5]

  • Quantification:

    • Prepare standard curves for BHET, MHET, and TPA using certified reference materials.

    • Inject the standards to establish retention times and calibration curves.

    • Inject the experimental samples and quantify the concentration of each compound based on the calibration curves.

Visualizations

BHET_Degradation_Pathway BHET Bis(2-hydroxyethyl) terephthalate (BHET) MHET Mono-(2-hydroxyethyl) terephthalate (MHET) BHET->MHET Hydrolysis (Enzymatic or Chemical) EG1 Ethylene Glycol BHET->EG1 TPA Terephthalic Acid (TPA) MHET->TPA Hydrolysis (Enzymatic or Chemical) EG2 Ethylene Glycol MHET->EG2

Caption: Degradation pathway of Bis(2-hydroxyethyl) terephthalate (BHET).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (BHET, Buffer, Enzyme) reaction_setup Set up Degradation Reaction prep_reagents->reaction_setup incubation Incubate at Optimal Temperature and pH reaction_setup->incubation sampling Collect Samples at Time Intervals incubation->sampling quenching Quench Reaction sampling->quenching hplc_analysis Analyze by HPLC/LC-MS quenching->hplc_analysis quantification Quantify Byproducts (MHET, TPA) hplc_analysis->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for analyzing BHET degradation byproducts.

References

"Bis(2-hydroxyethyl)dimerate" stability issues in acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bis(2-hydroxyethyl)dimerate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a diester compound.[1] As with other esters, its primary stability concern is hydrolysis, which is the cleavage of the ester bonds. This reaction is significantly influenced by the pH of the solution, with accelerated degradation occurring in both acidic and basic conditions.

Q2: What are the degradation products of this compound under acidic or basic conditions?

Under both acidic and basic conditions, this compound hydrolyzes to its parent components: dimeric acid and ethylene glycol. The reaction mechanism, however, differs between the two conditions.

Q3: How does pH affect the rate of hydrolysis of this compound?

The hydrolysis of esters is catalyzed by both acids and bases. Therefore, the rate of degradation of this compound is expected to be slowest at a neutral or near-neutral pH and will increase as the pH becomes more acidic or basic.

Q4: Are there any analytical methods to monitor the stability of this compound?

Yes, several analytical techniques can be employed to monitor the degradation of this compound and quantify its degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods. For GC analysis, derivatization of the parent compound and its degradation products into more volatile esters (e.g., methyl esters) may be necessary.

Q5: Can temperature affect the stability of this compound?

Yes, temperature plays a crucial role in the rate of hydrolysis. As with most chemical reactions, an increase in temperature will accelerate the degradation of the ester bonds in both acidic and basic solutions. Therefore, for long-term storage or during experiments where stability is critical, it is advisable to maintain low temperatures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.

Issue 1: Unexpectedly low yield or loss of active compound in formulation.

Possible Cause: Hydrolysis of the ester bonds due to acidic or basic components in the formulation or on glassware.

Troubleshooting Steps:

  • pH Measurement: Measure the pH of your formulation or solution. If it is significantly acidic or basic, this is a likely cause of degradation.

  • Buffer Selection: If possible, buffer your system to a pH range of 5 to 7, where ester hydrolysis is generally minimized.

  • Excipient Compatibility: Review all excipients in your formulation for potential acidic or basic properties. Common culprits include acidic polymers or basic amines.

  • Glassware Preparation: Ensure all glassware is thoroughly rinsed with purified water to remove any residual acid or base from cleaning procedures.

  • Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

Issue 2: Appearance of unknown peaks in chromatograms during stability studies.

Possible Cause: Formation of degradation products, primarily dimeric acid and ethylene glycol, or side-reaction products.

Troubleshooting Steps:

  • Peak Identification:

    • Mass Spectrometry (MS): Couple your HPLC or GC to a mass spectrometer to determine the molecular weight of the unknown peaks. The expected masses would correspond to dimeric acid and potentially mono-ester intermediates.

    • Reference Standards: If available, inject standards of the expected degradation products (dimeric acid and ethylene glycol) to compare retention times.

  • Forced Degradation Study: Perform a controlled forced degradation study by intentionally exposing a sample of this compound to acidic, basic, and thermal stress. This will help to confirm the identity of the degradation peaks observed in your stability samples.

Quantitative Data Summary

ConditionExpected StabilityPrimary Degradation PathwayKey Influencing Factors
Acidic (pH < 5) LowAcid-catalyzed hydrolysispH, Temperature, Acid Strength
Neutral (pH 6-8) HighUncatalyzed hydrolysis (slow)Temperature
Basic (pH > 8) LowBase-catalyzed hydrolysis (saponification)pH, Temperature, Base Strength

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC or GC system

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at various time points, neutralize with NaOH, and analyze by HPLC or GC.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Take samples at various time points, neutralize with HCl, and analyze.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store in the dark at room temperature for a defined period and analyze.

  • Thermal Degradation: Place a solid sample of this compound in a thermostatic oven at an elevated temperature (e.g., 80°C) for a defined period. Dissolve the stressed sample and analyze.

  • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines and analyze.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (e.g., HPLC-UV/MS or GC-MS).

Protocol 2: HPLC Method for Stability Analysis (Example)

This is a generic HPLC method that can be used as a starting point for developing a stability-indicating method for this compound. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (to be determined by UV scan) or Mass Spectrometry (MS) for identification.

  • Injection Volume: 10 µL

Visualizations

Acid_Catalyzed_Hydrolysis Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ Protonated_Ester->Ester - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Tetrahedral_Intermediate->Protonated_Ester - H₂O Products Dimeric Acid + Ethylene Glycol Tetrahedral_Intermediate->Products - H⁺, + H⁺ H2O H₂O H_plus H⁺ H3O_plus H₃O⁺ Base_Catalyzed_Hydrolysis Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Tetrahedral_Intermediate->Ester - OH⁻ Carboxylate Dimerate (Carboxylate) Tetrahedral_Intermediate->Carboxylate Alcohol Ethylene Glycol Tetrahedral_Intermediate->Alcohol - ⁻O-CH₂CH₂OH Carboxylate->Carboxylate OH_minus OH⁻ H2O H₂O Troubleshooting_Workflow decision decision process process result result issue issue start Start: Low Yield or Unexpected Peaks check_pH Check pH of Solution start->check_pH is_extreme pH Acidic (<5) or Basic (>8)? check_pH->is_extreme adjust_pH Adjust pH to Neutral (Buffer if possible) is_extreme->adjust_pH Yes check_temp Check Temperature is_extreme->check_temp No adjust_pH->check_temp is_high Temperature Elevated? check_temp->is_high lower_temp Lower Temperature is_high->lower_temp Yes check_excipients Review Excipients for Acidic/Basic Properties is_high->check_excipients No lower_temp->check_excipients has_incompatible Incompatible Excipients Present? check_excipients->has_incompatible reformulate Reformulate with Neutral Excipients has_incompatible->reformulate Yes analyze Re-analyze Sample has_incompatible->analyze No reformulate->analyze problem_solved Problem Resolved analyze->problem_solved further_investigation Further Investigation Needed (e.g., Oxidation, Photodegradation) analyze->further_investigation

References

Overcoming incomplete conversion in "Bis(2-hydroxyethyl)dimerate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(2-hydroxyethyl)dimerate. The following information addresses common challenges, particularly incomplete conversion, and offers potential solutions based on established chemical principles.

Troubleshooting Guide

Issue: Low or Incomplete Conversion of Dimer Acid to this compound

Low conversion is a frequent challenge in the esterification of dimer acids with ethylene glycol. This can be attributed to several factors, primarily the reversible nature of the Fischer esterification reaction.

Q1: My reaction has stalled, and I'm observing a low yield of the desired diester. What are the primary causes?

A1: Low yields in this esterification are typically due to one or more of the following factors:

  • Reaction Equilibrium: Esterification is a reversible process that produces water as a byproduct.[1] The accumulation of water can shift the equilibrium back towards the reactants (dimer acid and ethylene glycol), thus limiting the final product yield.[1]

  • Presence of Water in Reactants: Any water present in the dimer acid, ethylene glycol, or solvent at the start of the reaction will inhibit the forward reaction.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low, resulting in a very slow reaction rate. Conversely, excessively high temperatures can lead to side reactions or degradation of the reactants and product.[1]

  • Inefficient Catalysis: The amount or activity of the acid catalyst may be insufficient to drive the reaction to completion within a practical timeframe.[1] Common catalysts include sulfuric acid and p-toluenesulfonic acid.[1][2]

  • Steric Hindrance: The bulky nature of dimer acids can physically hinder the approach of the ethylene glycol to the carboxylic acid groups, slowing the reaction rate.[1]

  • Incorrect Stoichiometry: An inappropriate molar ratio of ethylene glycol to dimer acid can result in incomplete conversion to the diester.

Q2: How can I improve the conversion and drive the reaction to completion?

A2: To improve the yield, the reaction equilibrium must be shifted towards the product side. Consider the following strategies:

  • Water Removal: Actively removing water as it forms is one of the most effective methods. This is commonly achieved by using a Dean-Stark apparatus in conjunction with a solvent that forms an azeotrope with water, such as toluene.

  • Use of Excess Reactant: Employing a large excess of one reactant, typically the less expensive one (in this case, ethylene glycol), can help drive the equilibrium towards the product. Molar ratios of alcohol to acid ranging from 2.2:1 up to 20:1 have been used in similar esterifications to achieve high yields.[3]

  • Optimize Reaction Temperature and Time: For the esterification of dimer acids, temperatures typically range from 120°C to 200°C.[3][4] Reaction times can be lengthy, from 6 to 48 hours, depending on the catalyst and temperature.[3][4] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time.

  • Catalyst Selection and Loading: Ensure an appropriate acid catalyst is used at an effective concentration. For sulfuric acid, a loading of around 30% of the mole ratio of the dimer acid has been reported for a similar reaction.[3] For other catalysts, like stannous chloride, a lower loading of 0.3% (w/w) of the dimer acid has been shown to be effective at higher temperatures.[4]

  • Ensure Anhydrous Conditions: Use anhydrous reagents and solvents to prevent the reverse hydrolysis reaction.

Frequently Asked Questions (FAQs)

Q3: What are common side reactions to be aware of during the synthesis?

A3: Besides incomplete conversion, potential side reactions include the formation of monoesters (where only one carboxylic acid group of the dimer acid has reacted) and oligomers. At very high temperatures, thermal degradation of the dimer acid or the product can also occur.[5]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the esterification can be monitored by several analytical techniques. TLC is a simple and rapid method to qualitatively observe the disappearance of the starting materials and the appearance of the product. For quantitative analysis, techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective.[3] The decrease in the total acid number of the reaction mixture is also a reliable indicator of conversion.[3]

Q5: What is the recommended molar ratio of ethylene glycol to dimer acid?

A5: While the stoichiometric ratio for the formation of the diester is 2:1 (ethylene glycol to dimer acid), using an excess of ethylene glycol is generally recommended to drive the reaction forward. A molar ratio of 1.2:1 (PEG to dimer fatty acid) has been used in one instance,[4] while ratios as high as 2.2:1 and 20:1 (alcohol to dimer acid) have been reported in others to achieve high conversion.[3] The optimal ratio may need to be determined empirically for your specific conditions.

Q6: My product mixture is dark in color. What causes this and how can it be prevented?

A6: Darkening of the reaction mixture can occur at elevated temperatures, especially over prolonged reaction times. This may be due to the degradation of the fatty acid chains or other side reactions. Exposure to metal ions, such as iron or copper, can also promote color deterioration. Using an inert atmosphere (e.g., nitrogen) can help to minimize oxidative side reactions.[3] Purification by distillation or crystallization can often remove colored impurities.[2]

Data Presentation

Table 1: Reaction Conditions for Esterification of Dimer Acids from Literature

Dimer Acid TypeAlcoholMolar Ratio (Acid:Alcohol)CatalystCatalyst LoadingTemperature (°C)Time (h)Conversion/Yield (%)Reference
Dimer Fatty AcidPolyethylene Glycol (400)1:1.2Stannous Chloride0.3% (w/w of acid)200698.11[4]
C36 Dimer Acid2-Ethylhexanol1:2.2H₂SO₄30% (mole ratio of acid)1404896.7[3]
C38 Dimer Acid2-Ethylhexanol1:20H₂SO₄30% (mole ratio of acid)1204897.0[3]

Note: The data presented is from analogous esterification reactions of dimer acids and may serve as a starting point for optimizing the synthesis of this compound.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound

Disclaimer: The following is a generalized experimental protocol based on typical Fischer esterification procedures for dimer acids. Researchers should adapt this protocol based on their specific equipment, reagents, and safety procedures.

1. Materials:

  • Dimer acid (C36)

  • Ethylene glycol (anhydrous)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

2. Reaction Setup:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a temperature controller/heating mantle.

  • Ensure all glassware is thoroughly dried before use.

  • Purge the system with an inert gas, such as nitrogen, especially if heating to high temperatures for extended periods.

3. Procedure:

  • To the round-bottom flask, add the dimer acid (1.0 eq).

  • Add a 2- to 10-fold molar excess of ethylene glycol (2.0 to 10.0 eq).

  • Add anhydrous toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Add the acid catalyst (e.g., p-TsOH, 0.02-0.05 eq).

  • Begin stirring and heat the mixture to reflux. The temperature will depend on the boiling point of toluene (approx. 111°C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction progress by TLC or by measuring the amount of water collected in the trap. The reaction is considered complete when water no longer collects in the trap or when TLC analysis shows the disappearance of the dimer acid starting material. This may take several hours (6-24 h).

4. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Visualizations

Troubleshooting_Workflow start Incomplete Conversion Observed check_water Check for Water - Anhydrous reagents? - Water removal method used? start->check_water check_conditions Review Reaction Conditions - Temperature too low? - Reaction time too short? start->check_conditions check_reagents Verify Reagents - Correct stoichiometry? - Catalyst active & sufficient amount? start->check_reagents implement_water_removal Implement Water Removal (e.g., Dean-Stark) check_water->implement_water_removal Yes optimize_conditions Optimize Conditions - Increase Temperature - Increase Reaction Time check_conditions->optimize_conditions Yes adjust_reagents Adjust Reagents - Increase excess of Ethylene Glycol - Increase catalyst loading check_reagents->adjust_reagents Yes monitor Monitor Reaction Progress (TLC, GC, etc.) implement_water_removal->monitor optimize_conditions->monitor adjust_reagents->monitor monitor->start Still Incomplete complete Reaction Complete monitor->complete Conversion >95% Esterification_Pathway reactants Dimer Acid (R-(COOH)₂) + Ethylene Glycol (2 HOCH₂CH₂OH) intermediate Monoester Intermediate (R-(COOH)(COOCH₂CH₂OH)) reactants->intermediate - H₂O catalyst H⁺ (Acid Catalyst) catalyst->reactants catalyst->intermediate intermediate->reactants + H₂O (Hydrolysis) product This compound (R-(COOCH₂CH₂OH)₂) + Water (2 H₂O) intermediate->product - H₂O product->intermediate + H₂O (Hydrolysis)

References

Technical Support Center: Chromatographic Analysis of Bis(2-hydroxyethyl) phthalate-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems encountered during the chromatographic analysis of Bis(2-hydroxyethyl) phthalate-d8.

Frequently Asked Questions (FAQs)

Q1: What is Bis(2-hydroxyethyl) phthalate-d8 and what is its primary role in analytical chemistry?

A1: Bis(2-hydroxyethyl) phthalate-d8 (BHEP-d8) is a deuterium-labeled version of Bis(2-hydroxyethyl) phthalate (BHEP).[1] Its primary use is as an internal standard, particularly for isotope dilution mass spectrometry techniques like GC-MS and LC-MS/MS.[2][3][4] Because it is chemically almost identical to its non-labeled counterpart, it behaves similarly during sample preparation and chromatographic separation.[2][5] However, its higher mass allows it to be distinguished by a mass spectrometer.[2] By adding a known quantity of BHEP-d8 to a sample at the beginning of the workflow, any loss of the target analyte during extraction or analysis can be precisely corrected, which significantly improves the accuracy and precision of the results.[2]

Q2: What is co-elution, and why is it a problem when analyzing an internal standard?

A2: Co-elution is a chromatographic issue where two or more different compounds exit the chromatography column at the same time, resulting in overlapping peaks.[6] This can lead to inaccurate identification and quantification of the target analyte.[6] While a deuterated standard like BHEP-d8 is expected to co-elute with its non-labeled analog, co-elution with an unexpected, interfering compound from the sample matrix can compromise its function as a reliable standard, leading to inaccurate quantification.[6]

Q3: I am observing a single, broad, or misshapen peak where I expect my BHEP-d8 internal standard. How do I confirm this is a co-elution issue?

A3: A single, asymmetrical peak where two or more are expected is a classic symptom of co-elution.[7] The most effective way to confirm this is by using your mass spectrometer.[6][7] Acquire full-scan mass spectra at different points across the peak (the beginning, apex, and end). If the peak is pure BHEP-d8, the mass spectra will be identical at all points. If the spectra differ, it confirms the presence of a co-eluting compound.[6] Another powerful technique is to generate Extracted Ion Chromatograms (EICs) for unique ions of BHEP-d8 and any suspected interfering compounds. If the retention time at the apex of these EIC peaks is different, it confirms co-elution.[7]

Q4: What are the most common causes of co-elution with phthalates?

A4: Co-elution in phthalate analysis often stems from two main sources:

  • Isomers and Structurally Similar Compounds : Phthalate isomers, especially those with similar molecular weights or branched chains, have very similar physical and chemical properties.[8] This leads to comparable interactions with the stationary phase in the chromatography column, making separation difficult.[8] Other plasticizers or compounds within a complex sample matrix can also have similar retention times.[6][9]

  • Suboptimal Chromatographic Conditions : An unoptimized method is a frequent cause. This can include using a GC column with the wrong stationary phase, an oven temperature program with a ramp rate that is too fast, or an inappropriate mobile phase gradient in LC.[6][7]

Q5: My lab is experiencing high background signals for phthalates. Could this be related to my co-elution problem?

A5: Yes, high background contamination can exacerbate co-elution issues and is a common problem in phthalate analysis. Phthalates are ubiquitous in the laboratory environment and can leach from plastic consumables (like pipette tips and vials), solvents, gas lines, and septa.[10][11][12] This background contamination can introduce interfering peaks into your chromatogram, one of which may be co-eluting with your BHEP-d8 internal standard.[12]

Troubleshooting Guides

If co-elution of Bis(2-hydroxyethyl) phthalate-d8 with an unknown interference is suspected, follow this systematic troubleshooting workflow.

Troubleshooting Workflow for Co-Elution cluster_0 Step 1: Confirmation cluster_1 Step 2: Resolution A Suspected Co-elution (Broad or Asymmetrical Peak) B Acquire Mass Spectra Across the Peak A->B C Are Spectra Consistent? B->C D No Co-elution. Investigate other issues (e.g., peak shape problems). C->D Yes E Co-elution Confirmed C->E No F Optimize Chromatography (Slower ramp, different column/mobile phase) E->F G Re-analyze Sample F->G H Is Co-elution Resolved? G->H I Problem Solved H->I Yes J Modify Sample Preparation (e.g., add SPE cleanup step) H->J No K Re-extract and Analyze J->K L Problem Solved K->L

Caption: A step-by-step workflow for diagnosing and resolving co-elution issues.

Data Presentation

Table 1: Physicochemical Properties of BHEP and BHEP-d8

PropertyBis(2-hydroxyethyl) phthalate (BHEP)Bis(2-hydroxyethyl) phthalate-d8 (BHEP-d8)Reference
Molecular FormulaC₁₂H₁₄O₆C₁₂H₆D₈O₆[1][13]
Molar Mass254.24 g/mol 262.30 g/mol [13]
Monoisotopic Mass254.07903816 Da262.29 g/mol [1][14]
LogP0.4~0.4[13]

Table 2: Typical Starting Parameters for Chromatographic Analysis

ParameterGC-MS MethodLC-MS/MS Method
Column DB-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm[15]Reversed-phase C18, 100 x 2.1 mm, 2.7 µm[2]
Injection Mode Splitless[15]N/A
Inlet Temperature 250-280°C[10]N/A
Carrier Gas Helium[15]N/A
Oven Program Start at 60°C, hold 1 min, ramp to 320°C at 10-20°C/min[7][15]N/A
Mobile Phase A N/A0.1% Formic Acid in Water[2]
Mobile Phase B N/AAcetonitrile[2]
Gradient N/AStart with 10-20% B, ramp to 95% B, hold, and re-equilibrate[13]
Ionization Mode Electron Ionization (EI)[7]Electrospray Ionization (ESI)[2]

Experimental Protocols

Protocol 1: Confirming Co-elution with Mass Spectral Analysis

This protocol details how to use your mass spectrometer to verify if BHEP-d8 is co-eluting with an interfering compound.

  • Acquire Data: Inject the sample experiencing the issue onto the GC-MS or LC-MS system. Ensure the mass spectrometer is set to acquire full-scan data across the entire chromatographic peak of interest.

  • Examine Peak Spectra: In your data analysis software, select the chromatographic peak for BHEP-d8.

  • Slice the Peak: Acquire the mass spectrum at three distinct points: the very beginning (upslope), the apex (top), and the end (downslope) of the peak.

  • Compare Spectra: Overlay the three mass spectra.

    • If the spectra are identical: The peak is likely pure, and the issue may be related to peak shape rather than co-elution.[6]

    • If the spectra are different: This confirms the presence of at least one other compound co-eluting with your internal standard.[6] Look for unexpected m/z values that are not characteristic of BHEP-d8.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

If co-elution is caused by matrix interferences, an additional sample cleanup step like SPE can remove the problematic compounds.[6][7]

General SPE Workflow for Sample Cleanup A 1. Condition Cartridge (e.g., C18 or Florisil) B 2. Load Sample (Spiked with BHEP-d8) A->B C 3. Wash Cartridge (Remove Interferences) B->C D 4. Elute Analyte (Collect BHEP-d8 + Target) C->D E 5. Concentrate Eluate (Under Nitrogen Stream) D->E F 6. Reconstitute (In Mobile Phase for Analysis) E->F

Caption: A typical experimental workflow for sample cleanup using Solid-Phase Extraction (SPE).

Methodology:

  • Select Sorbent: Choose an appropriate SPE sorbent. For phthalates, reversed-phase C18 or Florisil cartridges are often effective.[6][13]

  • Condition Cartridge: Condition the SPE cartridge by passing solvents through it as recommended by the manufacturer. This typically involves activating the sorbent with a strong solvent (e.g., methanol or ethyl acetate) followed by equilibration with a weak solvent (e.g., deionized water).[3]

  • Load Sample: After spiking your sample with a known concentration of BHEP-d8, load it onto the conditioned cartridge.[2]

  • Wash: Pass a wash solvent through the cartridge. The goal is to use a solvent that is strong enough to remove interfering compounds but weak enough to leave your analyte and the BHEP-d8 standard bound to the sorbent.[6]

  • Elute: Elute your analyte and the BHEP-d8 internal standard from the cartridge using a strong solvent (e.g., acetonitrile or ethyl acetate).[13]

  • Concentrate and Reconstitute: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.[13] Reconstitute the residue in a small, known volume of the initial mobile phase for injection into your LC-MS/MS or GC-MS system.[13]

References

Minimizing water content in "Bis(2-hydroxyethyl)dimerate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Bis(2-hydroxyethyl)dimerate. The focus is on minimizing water content to optimize reaction yield and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a diester formed from the esterification of a C36 dimer acid with ethylene glycol.

Issue 1: Low or Incomplete Conversion of Dimer Acid

Possible Causes:

  • Presence of Water: Water is a byproduct of the esterification reaction and its presence can shift the equilibrium back towards the reactants, hindering the formation of the ester.[1] The catalytic activity of some acid catalysts, like sulfuric acid, can also be strongly inhibited by water.[2]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

  • Insufficient Catalyst: The amount or activity of the acid catalyst may be inadequate.

  • Incorrect Stoichiometry: The molar ratio of ethylene glycol to dimer acid may not be optimal.

Solutions:

  • Water Removal:

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to continuously remove water as it is formed.[3]

    • Molecular Sieves: Add activated 3Å molecular sieves to the reaction mixture to adsorb water.[4]

    • Inert Gas Sparging: Bubble a dry, inert gas (e.g., nitrogen) through the reaction mixture to help carry away water vapor.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature, monitoring for any potential side reactions or degradation. For similar dimer acid esterifications, temperatures around 120-140°C have been used.[3]

    • Catalyst: Ensure the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid in an appropriate concentration.[3]

    • Stoichiometry: While a 1:2 molar ratio of dimer acid to ethylene glycol is theoretically required, using an excess of ethylene glycol can help drive the reaction forward.[1]

Issue 2: High Acid Value in the Final Product

Possible Cause:

  • Incomplete Reaction: Residual unreacted dimer acid is the primary cause of a high acid value.

  • Hydrolysis during Workup: The ester product can hydrolyze back to the carboxylic acid and alcohol during aqueous workup steps.

Solutions:

  • Drive the Reaction to Completion: Employ the water removal and optimization techniques described in "Issue 1." Monitor the reaction progress by measuring the acid value of aliquots until it reaches the desired low level.

  • Careful Workup:

    • Minimize contact time with aqueous solutions.

    • Use a saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining dimer acid, but be aware that basic conditions can also promote hydrolysis.

    • Wash the organic layer with brine (saturated NaCl solution) to help remove water.

    • Thoroughly dry the organic layer with an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.

Issue 3: Difficulty in Product Purification

Possible Causes:

  • Presence of Byproducts: Side reactions can lead to the formation of impurities that are difficult to separate from the desired product.

  • Residual Catalyst: The acid catalyst may not have been completely removed during workup.

  • High Viscosity: Dimer acid esters are typically viscous liquids, which can make purification challenging.[5]

Solutions:

  • Optimize Reaction to Minimize Byproducts: Ensure optimal reaction conditions to favor the formation of the desired diester.

  • Thorough Neutralization and Washing: Ensure complete neutralization of the acid catalyst and wash the organic phase thoroughly.

  • Purification Techniques:

    • Vacuum Distillation: For removal of volatile impurities and excess ethylene glycol.

    • Column Chromatography: While potentially challenging due to viscosity, it can be effective for removing polar impurities.

    • Wiped-Film Evaporation: This technique is suitable for purifying viscous materials by molecular distillation.[3]

Frequently Asked Questions (FAQs)

Q1: Why is water management so critical in the synthesis of this compound?

A1: The synthesis of this compound is an equilibrium-limited esterification reaction. Water is a product of this reaction. According to Le Chatelier's principle, the presence of water will shift the equilibrium towards the reactants (dimer acid and ethylene glycol), thus reducing the yield of the desired ester.[1] Furthermore, excess water can deactivate certain acid catalysts.[2] Therefore, continuous removal of water is essential to drive the reaction to completion and maximize the product yield.

Q2: What are the most effective methods for removing water from the reaction?

A2: The choice of water removal method depends on the scale of the reaction and the available equipment.

  • Dean-Stark Apparatus: This is a highly effective method for larger-scale reactions, as it continuously removes water via azeotropic distillation with a solvent like toluene.[3]

  • Molecular Sieves: For smaller-scale or solvent-free reactions, 3Å molecular sieves are a convenient and effective option for adsorbing the water formed.[4]

  • Vacuum: Applying a vacuum can also help to remove water and other volatile components, especially at elevated temperatures.

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction is typically monitored by the decrease in the amount of the starting carboxylic acid. This can be assessed by:

  • Acid Value Titration: Periodically taking a small sample of the reaction mixture and titrating it with a standardized base (e.g., KOH) to determine the remaining acid content. A significant decrease in the acid number indicates the progress of the esterification.[3]

  • Spectroscopic Methods: Techniques like FT-IR (disappearance of the broad O-H stretch of the carboxylic acid) and NMR spectroscopy can also be used to monitor the formation of the ester and the consumption of the starting materials.[3]

Q4: What are the expected properties of this compound?

A4: Based on the properties of similar dimer acid esters, this compound is expected to be a viscous, light-yellow liquid.[5] It is likely to be insoluble in water but soluble in common organic solvents.

Data Presentation

Table 1: Comparison of Water Removal Methods in Dimer Acid Esterification

Water Removal MethodDescriptionAdvantagesDisadvantagesReference
Dean-Stark Apparatus Azeotropic distillation with a solvent (e.g., toluene) to continuously remove water.Highly efficient for continuous water removal, drives equilibrium effectively.Requires a solvent and specialized glassware.[3]
Molecular Sieves (3Å) Addition of porous aluminosilicates that selectively adsorb water molecules.Simple to use, suitable for solvent-free systems.Can be less efficient for large amounts of water, may require regeneration.[4]
Reactive Stripping An inert gas is bubbled through the reaction mixture to carry away water vapor.Can be effective, especially when combined with heating.May require a continuous flow of inert gas.[6]
Pervaporation A membrane-based separation technique where water selectively permeates through a membrane.Allows for water removal at lower temperatures, potentially energy-saving.Requires specialized membrane and equipment.[7]

Table 2: Effect of Reaction Parameters on Dimer Acid Esterification

ParameterConditionEffect on ReactionReference
Temperature 120-200°CHigher temperatures generally increase the reaction rate, but may lead to side reactions if too high.[3][4]
Catalyst Sulfuric Acid, p-Toluenesulfonic AcidStrong acid catalysts are effective in promoting the esterification.[3]
Reactant Molar Ratio (Alcohol:Acid) 2.2:1 to 20:1An excess of alcohol can shift the equilibrium towards the product side.[3]
Water Content MinimizedLower water content leads to higher conversion and ester yield.[2][8]

Experimental Protocols

Protocol: Synthesis of this compound using a Dean-Stark Apparatus

Materials:

  • C36 Dimer Acid

  • Ethylene Glycol (anhydrous)

  • Toluene (anhydrous)

  • Sulfuric Acid (concentrated) or p-Toluenesulfonic acid

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, add C36 dimer acid, a 2.2 molar equivalent of ethylene glycol, and toluene (sufficient to fill the Dean-Stark trap).

  • Add a catalytic amount of sulfuric acid (e.g., 0.5-1 mol% relative to the dimer acid).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the Dean-Stark trap, and the acid value of the reaction mixture is at the desired low level.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (carefully, to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation if necessary.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants 1. Charge Reactants (Dimer Acid, Ethylene Glycol, Toluene) catalyst 2. Add Catalyst (e.g., H₂SO₄) reactants->catalyst reflux 3. Heat to Reflux with Water Removal (Dean-Stark) catalyst->reflux monitor 4. Monitor Reaction (Acid Value) reflux->monitor cool 5. Cool Reaction monitor->cool extract 6. Dilute & Wash (Water, NaHCO₃, Brine) cool->extract dry 7. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate purify 9. Purify (e.g., Vacuum Distillation) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Product Yield? check_conversion Incomplete Reaction? start->check_conversion Yes end Successful Synthesis start->end No check_hydrolysis High Acid Value in Product? check_conversion->check_hydrolysis No optimize_reaction Optimize Reaction: - Increase Temperature - Check Catalyst - Use Excess Alcohol check_conversion->optimize_reaction Yes careful_workup Careful Workup: - Minimize Water Contact - Thorough Drying check_hydrolysis->careful_workup Yes purification_issue Difficulty in Purification? check_hydrolysis->purification_issue No improve_water_removal Improve Water Removal: - Dean-Stark - Molecular Sieves optimize_reaction->improve_water_removal improve_water_removal->end careful_workup->end optimize_purification Optimize Purification: - Vacuum Distillation - Chromatography purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: Troubleshooting decision tree for this compound synthesis.

References

Addressing batch-to-batch variability in "Bis(2-hydroxyethyl)dimerate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of Bis(2-hydroxyethyl)dimerate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Fischer esterification of a C36 dimer acid with ethylene glycol in the presence of an acid catalyst.[1] This is a reversible condensation reaction where water is produced as a byproduct. To achieve high yields, the equilibrium must be shifted towards the product side.[2]

Q2: What is "dimer acid," and why is it a source of batch-to-batch variability?

A2: Dimer acid is a complex mixture of dicarboxylic acids, primarily containing C36 dimerized fatty acids. It is produced by dimerizing unsaturated fatty acids from sources like tall oil or oleic acid.[3][4] Commercial dimer acids also contain varying amounts of trimer acids (C54), monomer acids (C18), and other isomers.[5][6] This variable composition of the starting material is a major contributor to batch-to-batch differences in the properties of the resulting this compound.

Q3: What are the critical process parameters that influence the synthesis?

A3: The key parameters that require careful control to ensure consistency are:

  • Purity and Composition of Dimer Acid: The ratio of dimer, trimer, and monomer acids will affect the stoichiometry and final product characteristics.

  • Molar Ratio of Reactants: An excess of ethylene glycol is often used to drive the reaction equilibrium towards the ester product.

  • Catalyst Type and Concentration: Common catalysts include sulfuric acid and p-toluenesulfonic acid. The concentration affects the reaction rate and the potential for side reactions.

  • Reaction Temperature: Higher temperatures increase the reaction rate but can also lead to side reactions and product discoloration.

  • Water Removal: Efficient and consistent removal of water is crucial for driving the reaction to completion and achieving high yields.

Q4: How can I monitor the progress of the esterification reaction?

A4: The reaction progress can be monitored by measuring the decrease in the acid value of the reaction mixture over time. This can be done by taking aliquots of the reaction mixture and titrating them with a standardized solution of potassium hydroxide (KOH). The reaction is considered complete when the acid value stabilizes at a low level. Other techniques like Thin Layer Chromatography (TLC) can also be used to qualitatively track the disappearance of the starting materials and the appearance of the product.

Q5: What are the common impurities in the final this compound product?

A5: Common impurities can include:

  • Unreacted dimer acid and ethylene glycol.

  • Mono-esterified dimer acid.

  • Esters of trimer and monomer acids that were present in the starting material.

  • Color impurities arising from the degradation of starting materials or side reactions at high temperatures.

  • Residual catalyst.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Yield Incomplete Reaction: The Fischer esterification is an equilibrium reaction.- Increase the excess of ethylene glycol to shift the equilibrium.- Ensure efficient and continuous removal of water using a Dean-Stark trap or by applying a vacuum.- Increase the reaction time or temperature (monitor for side reactions).- Check the activity of the acid catalyst.
Losses during Work-up: The product may be lost during washing or purification steps.- Minimize the number of transfer steps.- Optimize the extraction and washing procedures to avoid emulsion formation.
High Acid Value in Final Product Incomplete Esterification: The reaction has not gone to completion.- Refer to the recommendations for "Low Yield" due to incomplete reaction.- Ensure the reaction is monitored until the acid value is stable.
Hydrolysis during Work-up: The ester is being hydrolyzed back to the carboxylic acid.- Ensure all washing steps are performed with neutral or slightly basic solutions (e.g., dilute sodium bicarbonate) to neutralize the acid catalyst promptly.- Work quickly and avoid prolonged contact with aqueous phases.
Product Discoloration (Yellowing) High Reaction Temperature: Thermal degradation of the starting materials or product.- Lower the reaction temperature and extend the reaction time if necessary.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Impurities in Dimer Acid: The starting dimer acid may contain color bodies.- Use a higher purity grade of dimer acid.- Consider a pre-treatment of the dimer acid with an adsorbent like activated carbon.
Inconsistent Viscosity or Molecular Weight Variability in Dimer Acid Composition: Different batches of dimer acid have varying ratios of dimer, trimer, and monomer acids.- Source dimer acid from a consistent supplier and request a certificate of analysis for each batch.- Characterize the incoming dimer acid for its composition (e.g., by GC analysis of the methyl esters) and adjust the stoichiometry accordingly.
Inconsistent Reaction Conditions: Variations in temperature, catalyst loading, or reaction time between batches.- Implement strict process controls to ensure all parameters are consistent for each batch.
Poor Solubility of the Final Product Presence of High Molecular Weight Species: High trimer acid content in the starting material can lead to higher molecular weight esters.- Analyze the trimer content of the dimer acid raw material.- Adjust purification methods to remove higher molecular weight fractions if necessary.

Data Presentation

Table 1: Typical Composition of Commercial Dimer Acids

Component Typical Content (%) Impact on Synthesis
Dimer Acid (C36)75 - 95Primary reactant, determines the main product structure.
Trimer Acid (C54)5 - 20Increases the average molecular weight and viscosity of the final product. Can lead to cross-linking in subsequent polymer applications.
Monomer Acid (C18)1 - 5Acts as a chain terminator, potentially lowering the average molecular weight of the final product if it is a di-ester.
Unsaponifiables< 1Can act as inert impurities.

Note: The exact composition can vary significantly between suppliers and grades.[5][6]

Table 2: General Reaction Parameters for this compound Synthesis

Parameter General Range Considerations
Reactant Molar Ratio (Ethylene Glycol : Dimer Acid) 2:1 to 10:1A higher excess of ethylene glycol favors product formation but requires more efficient removal after the reaction.
Catalyst (Sulfuric Acid or p-TsOH) 0.1 - 2.0 wt% (based on dimer acid)Higher catalyst concentration increases the reaction rate but can also promote side reactions and discoloration.
Reaction Temperature 120 - 180 °CThe temperature should be high enough for a reasonable reaction rate but below the decomposition temperature of the reactants and products.
Reaction Time 4 - 12 hoursDependent on temperature, catalyst concentration, and efficiency of water removal. Monitor by acid value.
Pressure Atmospheric or VacuumA vacuum can be applied to aid in the removal of water, especially at lower temperatures.

Note: These are general ranges for Fischer esterification and should be optimized for the specific equipment and raw materials used.

Experimental Protocols

Analysis of Dimer Acid Composition by Gas Chromatography (GC)

This protocol outlines the analysis of the monomer, dimer, and trimer content in a dimer acid sample by converting the acids to their methyl esters for GC analysis.

a. Esterification (Methylation) of Dimer Acid:

  • Weigh approximately 100 mg of the dimer acid sample into a vial.

  • Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

  • Cap the vial tightly and heat at 70°C for 2 hours.

  • Cool the vial to room temperature.

  • Add 2 mL of saturated sodium chloride solution and 2 mL of hexane.

  • Shake vigorously and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC analysis.

b. GC-FID Analysis:

  • Column: A high-temperature stable, non-polar capillary column (e.g., Agilent J&W HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, operated in split mode.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 350°C at 10°C/min.

    • Hold at 350°C for 15 minutes.

  • Detector: Flame Ionization Detector (FID) at 360°C.

  • Quantification: Use area normalization to determine the relative percentages of monomer, dimer, and trimer methyl esters.

Synthesis of this compound
  • Charge a reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser with dimer acid and ethylene glycol (e.g., a 1:5 molar ratio of dimer acid to ethylene glycol).

  • Begin stirring and purge the system with nitrogen.

  • Slowly add the acid catalyst (e.g., 0.5 wt% p-toluenesulfonic acid based on the weight of dimer acid).

  • Heat the reaction mixture to the desired temperature (e.g., 160°C).

  • Continuously remove the water-ethylene glycol azeotrope that collects in the Dean-Stark trap.

  • Monitor the reaction progress by periodically taking samples and determining the acid value.

  • Once the acid value is constant and at the target level, cool the reaction mixture.

  • The excess ethylene glycol can be removed by vacuum distillation.

  • The crude product can be purified by washing with a dilute sodium bicarbonate solution, followed by water, and then dried under vacuum. Further purification can be achieved by column chromatography or vacuum distillation if required.

Monitoring Reaction Progress by Acid Value Titration
  • Accurately weigh approximately 1 g of the reaction mixture into an Erlenmeyer flask.

  • Add 50 mL of a neutralized solvent mixture (e.g., 1:1 ethanol:toluene).

  • Add a few drops of phenolphthalein indicator.

  • Titrate with a standardized 0.1 M potassium hydroxide (KOH) solution in ethanol until a faint pink color persists for at least 30 seconds.

  • Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = volume of KOH solution used (mL)

    • N = normality of the KOH solution

    • 56.1 = molecular weight of KOH ( g/mol )

    • W = weight of the sample (g)

Visualizations

SynthesisWorkflow cluster_Reactants Raw Materials cluster_Reaction Synthesis cluster_Purification Purification cluster_Product Final Product DimerAcid Dimer Acid (C36) Esterification Fischer Esterification (120-180°C) DimerAcid->Esterification EthyleneGlycol Ethylene Glycol EthyleneGlycol->Esterification Catalyst Acid Catalyst Catalyst->Esterification Neutralization Neutralization Esterification->Neutralization Crude Product WaterRemoval H2O Removal Esterification->WaterRemoval Water byproduct Washing Washing Neutralization->Washing Drying Drying/Solvent Removal Washing->Drying FinalProduct This compound Drying->FinalProduct Purified Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting cluster_LowYield Low Yield Causes cluster_HighAcidValue High Acid Value Causes cluster_Discoloration Discoloration Causes cluster_InconsistentViscosity Inconsistent Viscosity Causes Start Batch Fails QC Problem Identify Primary Issue Start->Problem LowYield LowYield Problem->LowYield Low Yield HighAcidValue HighAcidValue Problem->HighAcidValue High Acid Value Discoloration Discoloration Problem->Discoloration Discoloration InconsistentViscosity InconsistentViscosity Problem->InconsistentViscosity Inconsistent Viscosity IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction WorkupLoss Workup Loss? LowYield->WorkupLoss IncompleteReaction2 Incomplete Reaction? HighAcidValue->IncompleteReaction2 Hydrolysis Hydrolysis during workup? HighAcidValue->Hydrolysis HighTemp High Temperature? Discoloration->HighTemp RawMaterialImpurity Impure Dimer Acid? Discoloration->RawMaterialImpurity DimerAcidVar Dimer Acid Variability? InconsistentViscosity->DimerAcidVar ProcessVar Process Variability? InconsistentViscosity->ProcessVar

References

"Bis(2-hydroxyethyl)dimerate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(2-hydroxyethyl)dimerate Purification

Welcome, researchers and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound. This molecule, a di-ester synthesized from C36 dimer acid and ethylene glycol, presents unique purification challenges due to its high viscosity and the presence of closely related impurities.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common impurities?

A1: this compound is a high molecular weight (approx. 560-600 g/mol ) di-ester formed by the esterification of a C36 dimer acid with ethylene glycol.[2] Dimer acids themselves are complex mixtures produced by dimerizing unsaturated fatty acids (like oleic or linoleic acid), resulting in a mix of cyclic and acyclic structures.[4]

The primary impurities encountered after synthesis typically include:

  • Unreacted Starting Materials: Residual C36 dimer acid and excess ethylene glycol.

  • Reaction Intermediates: Mono-esters (one dimer acid molecule esterified with one ethylene glycol molecule).

  • Side-Products: Oligomers or trimers from the dimer acid starting material.[5]

  • Catalyst Residues: Acid catalysts such as sulfuric acid or organometallic catalysts used in the esterification process.[2][6]

Q2: Why is distillation not a straightforward purification method for this compound?

A2: Standard distillation is challenging due to the compound's properties:

  • High Viscosity: this compound is a viscous liquid, which hinders efficient separation on a distillation column.[1][3][5]

  • High Boiling Point: The high molecular weight corresponds to a very high boiling point, requiring high vacuum to prevent thermal decomposition of the ester groups.[7][8]

  • Co-boiling of Impurities: Structural isomers and oligomers may have boiling points very close to the main product, making fractional distillation ineffective.[4]

For high molecular weight esters, vacuum distillation or molecular distillation are more suitable but require specialized equipment.[7][9]

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of techniques is often necessary:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is effective for separating the non-polar ester product from more polar starting materials like ethylene glycol and the dimer acid.

  • Gas Chromatography (GC): Can be used if the compound is derivatized to increase its volatility. It is useful for analyzing fatty acid methyl esters (FAMEs) to check the purity of the starting dimer acid.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the di-ester and identifying the presence of starting materials or intermediates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the reaction by observing the disappearance of the carboxylic acid peak and the appearance of the ester peak.

Troubleshooting Purification Challenges

This guide addresses common issues encountered during the purification of this compound, primarily focusing on liquid chromatography and work-up procedures.

Problem 1: Product is a Highly Viscous, Cloudy Oil After Synthesis
  • Possible Cause: Presence of undissolved or suspended impurities, such as residual catalyst, salts, or unreacted dimer acid. The high viscosity at room temperature exacerbates this issue.[11]

  • Solution Workflow:

    • Heating: Gently heat the crude product to 60-80°C to reduce viscosity.[11]

    • Aqueous Wash: If an acid catalyst was used, wash the heated, lower-viscosity product with a 2N sodium carbonate or sodium hydroxide solution to neutralize and remove the acid.[7] This is followed by washing with brine to remove excess base and water-soluble impurities.

    • Filtration: Filter the hot organic layer to remove any precipitated solids.[11]

    • Solvent Removal: Remove the organic solvent under reduced pressure.

Problem 2: Poor Separation During Column Chromatography
  • Possible Cause A: Inappropriate Stationary Phase: The compound may be unstable on standard silica gel, leading to decomposition and streaking on the column.[12]

    • Solution: Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting. If streaking occurs, consider using a less acidic stationary phase like alumina or deactivated silica gel.[12]

  • Possible Cause B: Incorrect Solvent System (Eluent): The polarity of the eluent may not be optimized to resolve the product from closely related impurities like the mono-ester or unreacted dimer acid.

    • Solution: Systematically test solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.3-0.4 for the desired product.[12] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is often effective.

  • Logical Troubleshooting Diagram:

    G start Poor Separation in Column Chromatography check_stability Is compound stable on silica? (Test with 2D TLC) start->check_stability use_alt_phase Solution: Use alternative stationary phase (Alumina, deactivated silica) check_stability->use_alt_phase No optimize_solvent Is Rf value optimal (0.3-0.4) and spots distinct? check_stability->optimize_solvent Yes develop_gradient Solution: Develop a gradient elution method (e.g., Hexane to Ethyl Acetate) optimize_solvent->develop_gradient No check_loading Was column loaded correctly (minimal solvent, no overloading)? optimize_solvent->check_loading Yes dry_load Solution: Use dry loading technique to improve band sharpening check_loading->dry_load No success Successful Separation check_loading->success Yes

    Caption: Troubleshooting workflow for column chromatography issues.

Problem 3: Product Contains Residual Dimer Acid
  • Possible Cause: Incomplete reaction or inefficient removal during the aqueous work-up. Dimer acid is a carboxylic acid and should be removed with a basic wash.

  • Solution: Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate). Wash thoroughly with a saturated sodium bicarbonate or dilute sodium hydroxide solution. The dimer acid will be deprotonated and move into the aqueous layer as a salt. Check the organic layer by TLC to confirm removal before drying and concentrating.[7]

Problem 4: Product Contains Residual Ethylene Glycol
  • Possible Cause: Ethylene glycol is highly polar and water-soluble. It should be removed during the aqueous work-up. Insufficient washing can leave it behind.

  • Solution: During the liquid-liquid extraction work-up, ensure multiple washes with water or brine after any basic wash. Ethylene glycol has high solubility in water and will be effectively removed.[13]

Data & Protocols

Table 1: Typical Solvent Systems for Chromatography
Purification StageStationary PhaseEluent System (Gradient)Purpose
Primary Purification Silica GelHexane -> Hexane/Ethyl Acetate (9:1 to 7:3)To separate the highly non-polar di-ester from the more polar mono-ester and dimer acid.
Trace Impurity Removal Alumina (Neutral)Dichloromethane -> Dichloromethane/Methanol (99:1)To remove baseline impurities or compounds that degrade on silica.
Purity Analysis C18 Reverse PhaseAcetonitrile/Water (Gradient)HPLC method to quantify purity and detect polar impurities like ethylene glycol.
Protocol 1: General Purification by Liquid-Liquid Extraction & Flash Chromatography
  • Reaction Quenching & Dilution: After the esterification reaction is complete, cool the mixture to room temperature. Dilute the viscous product with 3-5 volumes of ethyl acetate to ensure it is fully dissolved and manageable.

  • Acid Removal (Basic Wash): Transfer the solution to a separatory funnel. Wash three times with a saturated aqueous solution of sodium bicarbonate. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic. This step removes the unreacted dimer acid and any acid catalyst.[7][13]

  • Alcohol Removal (Water Wash): Wash the organic layer three times with deionized water, followed by one wash with saturated brine to remove residual ethylene glycol and salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Chromatography Preparation: Prepare a silica gel column. Pre-absorb the crude ester onto a small amount of silica gel (dry loading) for better separation.[12]

  • Elution: Place the dry-loaded sample atop the column. Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate. Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_chromatography Chromatography dimer_acid Dimer Acid reaction Esterification (Crude Product) dimer_acid->reaction eth_glycol Ethylene Glycol eth_glycol->reaction catalyst Catalyst catalyst->reaction dilution 1. Dilute with Ethyl Acetate reaction->dilution base_wash 2. Wash with NaHCO₃ (aq) (Removes Dimer Acid) dilution->base_wash water_wash 3. Wash with H₂O/Brine (Removes Ethylene Glycol) base_wash->water_wash dry_conc 4. Dry (MgSO₄) & Concentrate water_wash->dry_conc column 5. Silica Gel Column (Gradient Elution) dry_conc->column fractions 6. Collect & Analyze Fractions (TLC) column->fractions isolate 7. Combine Pure Fractions & Concentrate fractions->isolate final_product Purified this compound isolate->final_product

Caption: Standard experimental workflow for purification.

References

Technical Support Center: Mitigating Cytotoxicity in Methacrylate-Based Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with "Bis(2-hydroxyethyl)dimerate" and other methacrylate-based biomaterials.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it used in biomaterials?

A1: "this compound," often related to methacrylate compounds like 2-hydroxyethyl methacrylate (HEMA), is a monomer commonly used in the synthesis of polymers for biomaterials.[1] These materials are utilized in various applications, including dental composites, adhesives, and hydrogels for tissue engineering, due to their favorable mechanical properties and ability to form cross-linked networks.[2]

Q2: What are the primary causes of cytotoxicity in methacrylate-based biomaterials?

A2: The primary cause of cytotoxicity is the leaching of unreacted monomers, such as HEMA, from the polymerized biomaterial.[3][4] Incomplete polymerization can leave residual monomers that can be released into the surrounding biological environment, leading to adverse cellular responses.[3] These leached monomers can induce cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately apoptosis (programmed cell death).[3][5]

Q3: What are the typical signs of cytotoxicity in cell culture experiments with these biomaterials?

A3: Common signs of cytotoxicity include a reduction in cell viability and proliferation, changes in cell morphology (e.g., rounding and detachment), and an increase in apoptosis and necrosis.[6][7] Researchers may observe a decrease in confluence, cell crenation, blebbing, and the presence of cellular debris in the culture.[7]

Q4: How can the cytotoxicity of these biomaterials be assessed?

A4: Cytotoxicity can be assessed using various in vitro assays that measure cell viability, metabolic activity, and cell death. Commonly used methods include the MTT assay, which measures mitochondrial activity, and assays for lactate dehydrogenase (LDH) release, which indicates membrane damage.[4][8][9] Flow cytometry can also be used to quantify apoptosis and necrosis.[10]

Q5: What is the mechanism of cell death induced by leached methacrylate monomers?

A5: Leached methacrylate monomers like HEMA primarily induce apoptosis through the intrinsic (mitochondrial-dependent) pathway.[1] This process involves the increased production of intracellular reactive oxygen species (ROS), leading to oxidative stress.[5] Oxidative stress can cause mitochondrial dysfunction, which in turn leads to the activation of initiator caspase-9 and executioner caspase-3, ultimately resulting in programmed cell death.[1][11] Some studies also indicate the involvement of the extrinsic pathway through the activation of caspase-8.[12]

Troubleshooting Guide

Problem 1: High levels of cell death observed in cultures exposed to the biomaterial.

Possible Cause Troubleshooting Step
Incomplete Polymerization Ensure complete polymerization of the biomaterial by optimizing curing time and temperature. Post-curing at an elevated temperature can reduce the amount of leachable monomers.[13]
High Concentration of Leachables Pre-wash the biomaterial in a suitable solvent (e.g., ethanol or culture medium) before introducing it to the cell culture to remove residual monomers.[14]
Material Degradation Characterize the degradation profile of your biomaterial. If it degrades too quickly, it may release cytotoxic components. Consider modifying the cross-linking density to control the degradation rate.
Contamination Rule out microbial contamination (bacteria, yeast, mycoplasma) as the cause of cell death by performing routine sterility checks.[7]

Problem 2: Inconsistent or non-reproducible cytotoxicity results.

Possible Cause Troubleshooting Step
Variability in Material Preparation Standardize the entire material fabrication process, including monomer ratios, mixing, and curing conditions, to ensure batch-to-batch consistency.
Inconsistent Leaching Time Standardize the duration and conditions of the extraction process (the time the biomaterial is incubated in the medium before being applied to the cells).
Cell Culture Variability Use cells at a consistent passage number and seeding density. Ensure the health of the cell line before starting the experiment.
Assay-Related Issues For colorimetric assays like MTT, ensure complete solubilization of the formazan crystals and check for any interference from the biomaterial itself with the assay reagents.[15]

Problem 3: Low cell attachment on the biomaterial surface.

Possible Cause Troubleshooting Step
Surface Chemistry The surface of the biomaterial may be too hydrophobic or lack cell adhesion motifs.
Surface Topography The surface may be too smooth for optimal cell attachment.
Cytotoxic Leachables Residual monomers on the surface can prevent cell attachment.
Sterilization Method The sterilization method used may have altered the surface properties of the biomaterial.

Data on HEMA-Induced Cytotoxicity

The following table summarizes the cytotoxic effects of 2-hydroxyethyl methacrylate (HEMA) on various cell lines at different concentrations and exposure times, as reported in the literature.

Cell LineHEMA ConcentrationExposure TimeEffect on Cell ViabilityCitation
RAW264.7 Macrophages1 mM24 hSignificant activation of caspase-3 and caspase-9[11]
RAW264.7 Macrophages10 mM24 hSignificant activation of caspase-8[11]
Human Primary Fibroblasts10 mM24 h~30.5% apoptotic cells[10]
Human Dental Pulp Cells1 mM-Induces oxidative stress[16]
Submandibular Gland Cells600 µM24 hReduced cell proliferation[17]
Submandibular Gland Cells600 µM60 hIncreased apoptosis[17]

Experimental Protocols

Protocol 1: Assessment of Biomaterial Cytotoxicity using the MTT Assay

This protocol provides a general procedure for evaluating the cytotoxicity of a biomaterial by measuring the metabolic activity of cells cultured with an extract of the material.

Materials:

  • Test biomaterial

  • Control material (e.g., Teflon)

  • Mammalian cell line (e.g., L929 fibroblasts, 3T3 fibroblasts)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Preparation of Material Extracts:

    • Sterilize the test and control materials using an appropriate method (e.g., ethylene oxide or ethanol treatment).[18]

    • Incubate the materials in complete culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24 hours) at 37°C.

    • Collect the medium (now containing any leachable substances) and sterilize it by passing it through a 0.22 µm filter. This is your material extract.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Exposure to Extracts:

    • After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared material extracts. Include wells with fresh medium as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the exposure period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate overnight at 37°C in a humidified atmosphere to ensure complete dissolution of the formazan crystals.[8]

  • Data Acquisition:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[8]

    • Calculate cell viability as a percentage of the negative control.

Protocol 2: Mitigation of Cytotoxicity by Surface Modification

This protocol outlines a general approach to reduce cytotoxicity by modifying the surface of the biomaterial.

1. Surface Coating:

  • Apply a biocompatible coating to the material surface to act as a barrier to leachable monomers.[19]
  • Example: Use plasma polymerization to deposit a thin, cross-linked film that is non-cytotoxic.[19]

2. Covalent Grafting:

  • Chemically graft hydrophilic polymers or bioactive molecules onto the surface. This can improve biocompatibility and cell adhesion while masking the underlying material.[20]
  • Example: Graft polyethylene glycol (PEG) chains to the surface to create a non-fouling layer that reduces protein adsorption and cell interaction with potentially cytotoxic components.

3. Surface Functionalization:

  • Introduce specific chemical functional groups to the surface to promote cell adhesion and spreading, which can counteract cytotoxic effects.[19]
  • Example: Use ammonia plasma treatment to introduce amine groups, which can enhance cell attachment.[19]

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_extract Extraction cluster_cell_culture Cell Culture cluster_assay Cytotoxicity Assessment mat_prep Biomaterial Fabrication sterilization Sterilization mat_prep->sterilization extraction Incubate Material in Media sterilization->extraction collection Collect & Filter Extract extraction->collection exposure Expose Cells to Extract collection->exposure cell_seeding Seed Cells in 96-well Plate cell_seeding->exposure mtt_assay Perform MTT Assay exposure->mtt_assay data_analysis Data Analysis mtt_assay->data_analysis

Caption: Experimental workflow for assessing biomaterial cytotoxicity.

Apoptosis_Pathway HEMA Leached HEMA Monomer ROS Increased ROS (Oxidative Stress) HEMA->ROS Casp8 Caspase-8 Activation HEMA->Casp8 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: HEMA-induced apoptosis signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Monomer Performance in Dental Composites: Bis-GMA vs. Bis(2-hydroxyethyl)dimerate

Author: BenchChem Technical Support Team. Date: December 2025

In the field of restorative dental materials, the organic resin matrix is a critical determinant of the ultimate clinical performance of a composite. For decades, Bisphenol A-glycidyl methacrylate (Bis-GMA) has been the foundational monomer, prized for its relatively low polymerization shrinkage and good mechanical properties. However, concerns over its high viscosity, potential for release of Bisphenol A (BPA), and incomplete polymerization have driven research into alternative monomers.

This guide provides a detailed comparison between the industry-standard Bis-GMA and Bis(2-hydroxyethyl)dimerate, a BPA-free alternative. Direct comparative performance data for this compound is limited in current literature. Therefore, to provide a robust and data-supported comparison for a next-generation, BPA-free monomer, this guide will utilize extensive data available for Urethane Dimethacrylate (UDMA), a widely adopted and researched Bis-GMA alternative that shares key characteristics with other novel monomers, such as high molecular weight, increased flexibility, and the absence of a BPA core.

Monomer Chemistry Overview:

  • Bis-GMA (Bisphenol A-glycidyl methacrylate): A large, rigid molecule characterized by a central bisphenol A core and two hydroxyl groups. These features contribute to its high viscosity and the potential for BPA leaching, a compound with known estrogenic-like effects.[1]

  • This compound (CAS 68855-78-7): This monomer is a polyester, synthesized from dimerized fatty acids (dimer acid) and ethylene glycol.[1][2][3] Its structure is defined by a long, flexible, and bulky aliphatic backbone, which distinguishes it significantly from the aromatic, rigid structure of Bis-GMA. It is also known as Dimer Acid/Glycol Copolymer.[2][3]

  • UDMA (Urethane Dimethacrylate): A common Bis-GMA alternative, UDMA features a flexible aliphatic core and urethane linkages (-NH-COO-).[4] It lacks the hydroxyl groups and BPA structure of Bis-GMA, leading to different physical and biological properties.[1]

Performance Data: A Comparative Summary

The following tables summarize key performance indicators for dental resin composites, comparing Bis-GMA-based systems with UDMA-based systems as a well-documented proxy for high-performance, BPA-free alternatives.

Table 1: Mechanical Properties
PropertyBis-GMA BasedUDMA BasedKey Observations
Flexural Strength (MPa) 120 ± 15[2]82 ± 8 to 148 ± 7[2]UDMA-based composites can exhibit both lower and significantly higher flexural strength depending on the specific commercial formulation and filler system.[2]
Flexural Modulus (GPa) 9.34 ± 0.49[2]5.02 ± 0.12 to 9.40 ± 0.68[2]The stiffness of UDMA composites can be comparable to or significantly lower than Bis-GMA composites.[2]
Young's Modulus (GPa) 4.15 ± 0.2 (pure monomer)[5]~3.5 (pure monomer, est.)[5]Pure Bis-GMA forms a more rigid polymer network than pure UDMA.[5]
Hardness (Vickers, HV) 14 HV[6]16 HV[6]UDMA-based matrices can achieve higher hardness, potentially due to a higher degree of conversion leading to a denser polymer network.[6][7]
Table 2: Polymerization Kinetics and Properties
PropertyBis-GMA BasedUDMA BasedKey Observations
Degree of Conversion (%) 53.1 ± 0.9 (pure monomer)[5]60-85 (in various formulations)[5][7]UDMA consistently demonstrates a higher degree of conversion due to its lower viscosity and greater molecular flexibility.[4][7][8]
Polymerization Shrinkage (%) Generally lower than UDMA[9]Generally higher than Bis-GMA[9]The higher conversion and different molecular structure of UDMA can lead to greater volumetric shrinkage, a critical clinical consideration.[9]
Water Sorption (µg/mm³) 51.2 (pure monomer)[3]42.3 (pure monomer)[3]The absence of hydrophilic hydroxyl groups in UDMA results in lower water sorption compared to Bis-GMA.[3]
Solubility (µg/mm³) 2.1 (pure monomer)1.1 (pure monomer)UDMA-based homopolymers show lower solubility than those made from Bis-GMA.
Table 3: Biocompatibility
PropertyBis-GMA BasedUDMA BasedKey Observations
Cytotoxicity More cytotoxic[1]Less cytotoxic than Bis-GMA[1]The ranking of monomer cytotoxicity is generally accepted as Bis-GMA > UDMA > TEGDMA.
Toxic Concentration Toxicity begins at ~30 µM[1]Toxicity begins at ~100 µM[1]A lower concentration of Bis-GMA is required to induce a toxic response in human dental pulp cells compared to UDMA.[1]
BPA Release Potential source of BPA[1][9]BPA-Free[2]UDMA and this compound do not contain the bisphenol A moiety.[1][2]

Experimental Protocols

The data presented is derived from standard methodologies used in dental materials science. Below are detailed protocols for key experiments.

Flexural Strength and Modulus Testing (Three-Point Bending Test)
  • Specimen Preparation: Beam-shaped specimens, typically with dimensions of 25 mm x 2 mm x 2 mm, are fabricated using the dental composite material. The composite is placed in a stainless steel or PTFE mold, covered with Mylar strips, and light-cured according to the manufacturer's instructions, often with overlapping irradiations to ensure uniform polymerization.[2]

  • Conditioning: After removal from the mold, specimens are stored in a controlled environment, commonly sterile water at 37°C, for a specified period (e.g., 24 hours) to simulate oral conditions.[2]

  • Testing Procedure: The test is performed using a universal testing machine configured for a three-point bending test (as per ISO 4049). The specimen is placed on two supports (with a defined span, e.g., 20 mm), and a load is applied to the center of the beam at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.

  • Data Calculation:

    • Flexural Strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span between supports, b is the specimen width, and h is the specimen height.

    • Flexural Modulus (E) is calculated from the slope of the initial linear portion of the load-deflection curve.

Degree of Conversion (DC) Measurement
  • Methodology: Fourier Transform Infrared (FTIR) Spectroscopy, often in the Near-IR (NIR) or with an Attenuated Total Reflectance (ATR) accessory, is the most common method.[8]

  • Principle: The method quantifies the percentage of aliphatic carbon-carbon double bonds (C=C) from the methacrylate groups that are converted to single bonds (C-C) during polymerization.

  • Procedure:

    • An initial spectrum of the uncured composite paste is recorded. The peak height or area of the methacrylate C=C absorption band (typically at ~1638 cm⁻¹) and an internal standard peak that does not change during polymerization (e.g., an aromatic C=C band from Bis-GMA at ~1608 cm⁻¹) are measured.

    • The material is then light-cured for a specified time.

    • After curing, a second spectrum is recorded from the polymerized sample, and the peak heights/areas are measured again.

  • Calculation: The Degree of Conversion (%) is calculated as: DC (%) = [1 - ( (C=C aliphatic / C=C aromatic)cured / (C=C aliphatic / C=C aromatic)uncured )] x 100.

Water Sorption and Solubility
  • Specimen Preparation: Disc-shaped specimens (e.g., 15 mm diameter, 1 mm thickness) are prepared and cured as described above, according to ISO 4049 standards.

  • Initial Conditioning: The specimens are placed in a desiccator at 37°C until a constant mass (m₁) is achieved, as measured by an analytical balance.

  • Water Immersion: The conditioned discs are immersed in distilled water at 37°C for a specified period (e.g., 7 days).

  • Mass Measurement after Sorption: After immersion, the specimens are removed, blotted dry to remove surface water, and weighed to obtain the wet mass (m₂).

  • Re-conditioning: The specimens are then returned to the desiccator until they reach a new constant mass (m₃).

  • Calculation:

    • Water Sorption (WS) is calculated in µg/mm³ using the formula: WS = (m₂ - m₃) / V, where V is the volume of the specimen.

    • Solubility (SL) is calculated in µg/mm³ using the formula: SL = (m₁ - m₃) / V.

Visualized Relationships and Workflows

Structure-Property Relationships

G cluster_0 Bis-GMA Structure cluster_1 Properties cluster_2 Alternative Monomer Structure (e.g., UDMA, this compound) b_struct Rigid Aromatic Core (Bisphenol-A) p_strength High Stiffness & Strength b_struct->p_strength Contributes to p_bpa Potential BPA Leaching b_struct->p_bpa Leads to b_hydroxyl Pendant Hydroxyl (-OH) Groups p_viscosity High Viscosity b_hydroxyl->p_viscosity Causes p_sorption High Water Sorption b_hydroxyl->p_sorption Increases p_conversion Low Degree of Conversion p_viscosity->p_conversion Hinders p_shrinkage Low Shrinkage a_struct Flexible Aliphatic Backbone a_struct->p_viscosity Lowers a_struct->p_shrinkage Increases a_struct->p_conversion Improves a_struct->p_bpa Eliminates a_link Urethane or Ester Linkages a_link->p_sorption Reduces

Caption: Relationship between monomer structure and key performance properties.

General Experimental Workflow for Composite Comparison

G cluster_tests Performance Testing formulation Monomer Formulation (e.g., Bis-GMA vs. Alternative) mixing Mixing with Fillers, Silane, & Photoinitiators formulation->mixing spec_prep Specimen Preparation (Molding & Light Curing) mixing->spec_prep conditioning Conditioning (e.g., 37°C Water, 24h) spec_prep->conditioning mech_test Mechanical Tests (Flexural Strength, Hardness) conditioning->mech_test kin_test Polymerization Tests (Degree of Conversion, Shrinkage) conditioning->kin_test phys_test Physicochemical Tests (Water Sorption, Solubility) conditioning->phys_test bio_test Biocompatibility Tests (Cytotoxicity, Leachables) conditioning->bio_test analysis Data Analysis & Statistical Comparison mech_test->analysis kin_test->analysis phys_test->analysis bio_test->analysis conclusion Conclusion on Relative Performance analysis->conclusion

Caption: Standard workflow for comparing dental composite resin performance.

Toxicity Pathway Consideration

G comp_a Bis-GMA Based Composite leach_a Hydrolytic Degradation / Incomplete Curing comp_a->leach_a comp_b BPA-Free Alternative (UDMA, Dimerate, etc.) leach_b Hydrolytic Degradation / Incomplete Curing comp_b->leach_b bpa Release of Bisphenol A (BPA) and other monomers leach_a->bpa mono_b Release of base monomer and byproducts (No BPA) leach_b->mono_b pathway_a Endocrine Disruption Pathway (Estrogenic Effects) bpa->pathway_a Activates pathway_b General Dose-Dependent Cytotoxicity Pathways (e.g., Oxidative Stress) mono_b->pathway_b May Induce

Caption: Contrasting toxicological considerations for Bis-GMA and BPA-free monomers.

References

A Comparative Analysis of Bis(2-hydroxyethyl)dimerate and TEGDMA as Reactive Diluents in Dental Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the formulation of dental composites and other polymer-based biomaterials, the selection of a reactive diluent is a critical factor that significantly influences the handling properties, polymerization kinetics, and the final physicochemical and mechanical characteristics of the cured material. Triethylene glycol dimethacrylate (TEGDMA) has long been the industry standard, valued for its ability to reduce the viscosity of highly viscous base monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA). However, concerns regarding polymerization shrinkage, water sorption, and the potential for leaching of unreacted monomers have driven the investigation of alternative diluents. One such alternative is Bis(2-hydroxyethyl)dimerate, also known as di-HEMA dimethacrylate. This guide provides a comparative study of these two reactive diluents, summarizing their key performance indicators based on available scientific literature and providing detailed experimental protocols for their evaluation.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the intrinsic properties of each diluent is essential for predicting their behavior in a resin formulation. The following table summarizes the key physicochemical properties of this compound and TEGDMA.

PropertyThis compound (di-HEMA dimethacrylate)TEGDMA (Triethylene glycol dimethacrylate)
Chemical Formula C₁₆H₂₆O₆[1]C₁₂H₂₀O₆
Molecular Weight ( g/mol ) 414.48[1]286.32
Viscosity Viscous liquid[1]Low viscosity (approx. 0.01-0.05 Pa·s)[2]
Boiling Point (°C) 215 at 760 mmHg[1]~170-172 at 5 mmHg
Melting Point (°C) -21[1]Not specified
Solubility Soluble in ethanol and acetone; slightly soluble in water[1]Miscible with many organic solvents

Performance in Dental Resin Formulations: A Data-Driven Analysis

The true measure of a reactive diluent lies in its performance when incorporated into a dental resin system. The following tables present a comparative summary of key performance indicators for this compound and TEGDMA, typically in combination with a Bis-GMA base resin. It is important to note that direct comparative studies are limited, and the data presented is a collation from various sources.

Table 1: Polymerization Characteristics

ParameterThis compoundTEGDMA
Degree of Conversion (%) Data not readily available in direct comparison.Generally high, contributes to a higher degree of conversion in Bis-GMA based resins.[3]
Polymerization Shrinkage (%) Data not readily available in direct comparison.Known to contribute significantly to polymerization shrinkage.[4]

Table 2: Mechanical Properties of Cured Resins

ParameterThis compoundTEGDMA
Flexural Strength (MPa) Data not readily available in direct comparison.Influences the final flexural strength of the composite, often in a concentration-dependent manner.
Flexural Modulus (GPa) Data not readily available in direct comparison.Affects the stiffness of the final polymer.

Table 3: Water Sorption and Solubility

ParameterThis compoundTEGDMA
Water Sorption (µg/mm³) Data not readily available in direct comparison.Known to increase water sorption in dental composites.[5]
Solubility (µg/mm³) Data not readily available in direct comparison.Can contribute to the leaching of unreacted monomers.[5]

Experimental Protocols: Methodologies for Evaluation

To ensure reproducible and comparable results, standardized testing methodologies are crucial. The following are detailed protocols for key experiments used to evaluate the performance of reactive diluents in dental resins, primarily based on ISO and ASTM standards.

Viscosity Measurement

Objective: To determine the flow characteristics of the uncured monomer or resin mixture.

Methodology (Rotational Rheometry):

  • A cone-and-plate or parallel-plate rheometer is used.

  • A small sample of the liquid monomer or resin mixture is placed on the lower plate.

  • The upper plate (cone or parallel plate) is lowered to a defined gap distance.

  • The temperature is maintained at a standard relevant temperature (e.g., 25°C or 37°C).

  • A controlled shear rate is applied to the sample, and the resulting shear stress is measured.

  • The viscosity is calculated as the ratio of shear stress to shear rate.

  • Measurements are typically performed over a range of shear rates to assess for Newtonian or non-Newtonian behavior.

Degree of Conversion (DC)

Objective: To quantify the percentage of monomer double bonds that have reacted to form the polymer network upon curing.

Methodology (Fourier Transform Infrared Spectroscopy - FTIR):

  • A small amount of the uncured resin mixture is placed on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer.

  • An initial spectrum of the uncured material is recorded. The peak height of the aliphatic C=C bond (typically around 1638 cm⁻¹) and an internal standard peak (e.g., aromatic C=C from Bis-GMA around 1608 cm⁻¹) are measured.

  • The resin is then light-cured directly on the ATR crystal for a specified time and intensity.

  • A spectrum of the cured material is recorded at a set time point after curing (e.g., 5 or 10 minutes).

  • The peak heights of the same aliphatic C=C and internal standard peaks are measured from the cured spectrum.

  • The degree of conversion is calculated using the following formula: DC (%) = [1 - (Aliphatic peak height_cured / Aromatic peak height_cured) / (Aliphatic peak height_uncured / Aromatic peak height_uncured)] x 100

Polymerization Shrinkage

Objective: To measure the volumetric reduction that occurs during the polymerization process.

Methodology (Archimedes' Principle - based on ASTM D792):

  • The density of the uncured resin paste is determined using a pycnometer or by measuring the mass of a known volume.

  • A specimen of the uncured resin of a known mass is prepared.

  • The specimen is light-cured according to a standardized protocol.

  • The density of the cured specimen is determined. This can be done by weighing the specimen in air and then in a liquid of known density (e.g., water).

  • The volumetric polymerization shrinkage (S) is calculated using the formula: S (%) = [(density_cured - density_uncured) / density_cured] x 100

Flexural Strength and Flexural Modulus

Objective: To determine the material's resistance to bending and its stiffness.

Methodology (Three-Point Bending Test - based on ISO 4049):

  • Rectangular bar-shaped specimens (typically 25 mm x 2 mm x 2 mm) are prepared by curing the resin composite in a mold.

  • The specimens are stored in distilled water at 37°C for 24 hours before testing.

  • The specimen is placed on two supports with a defined span (e.g., 20 mm).

  • A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.

  • The flexural strength (σ) is calculated using the formula: σ = 3FL / (2bh²) where F is the maximum load at fracture, L is the span between the supports, b is the width of the specimen, and h is the height of the specimen.

  • The flexural modulus (E) is calculated from the slope of the initial linear portion of the load-deflection curve.

Water Sorption and Solubility

Objective: To measure the amount of water absorbed by the material and the amount of material that leaches out in an aqueous environment.

Methodology (based on ISO 4049):

  • Disc-shaped specimens (typically 15 mm in diameter and 1 mm thick) are prepared and cured.

  • The specimens are dried in a desiccator until a constant mass (m₁) is achieved.

  • The volume (V) of each specimen is calculated from its dimensions.

  • The specimens are immersed in distilled water at 37°C for a specified period (e.g., 7 days).

  • After immersion, the specimens are removed, blotted dry, and weighed to obtain the mass after water sorption (m₂).

  • The specimens are then re-dried in a desiccator until a constant mass (m₃) is reached.

  • Water sorption (Wsp) and solubility (Wsl) are calculated using the following formulas: Wsp = (m₂ - m₃) / V Wsl = (m₁ - m₃) / V

Visualizing the Research Workflow

The evaluation of reactive diluents follows a structured experimental workflow. The following diagram, generated using Graphviz, illustrates the key stages of this process.

G cluster_formulation Resin Formulation cluster_characterization Performance Evaluation cluster_analysis Data Analysis & Comparison Base_Monomer Base Monomer (e.g., Bis-GMA) Formulation Resin Composite Paste Base_Monomer->Formulation Reactive_Diluent Reactive Diluent (this compound or TEGDMA) Reactive_Diluent->Formulation Initiator_System Photoinitiator System Initiator_System->Formulation Fillers Inorganic Fillers Fillers->Formulation Viscosity Viscosity Measurement Formulation->Viscosity Uncured Paste Curing Light Curing Formulation->Curing Uncured Paste Data_Table Comparative Data Tables Viscosity->Data_Table DC Degree of Conversion (FTIR) Curing->DC Cured Specimen Shrinkage Polymerization Shrinkage Curing->Shrinkage Cured Specimen Mechanical Mechanical Testing (Flexural Strength/Modulus) Curing->Mechanical Cured Specimen Water Water Sorption & Solubility Curing->Water Cured Specimen DC->Data_Table Shrinkage->Data_Table Mechanical->Data_Table Water->Data_Table Conclusion Conclusion on Performance Data_Table->Conclusion

Caption: Experimental workflow for the comparative evaluation of reactive diluents in dental composites.

Conclusion

References

The Evolving Landscape of Crosslinking Agents: A Comparative Guide to Bis(2-hydroxyethyl)dimerate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that profoundly impacts the stability, biocompatibility, and performance of biomaterials. This guide provides a comprehensive comparison of Bis(2-hydroxyethyl)dimerate, a dimethacrylate-based crosslinker, with other commonly used agents in applications such as drug delivery and tissue engineering.

This compound, also known by its CAS number 68855-78-7 and as di-HEMA dimethacrylate, is a monomer utilized in the polymerization of materials for dental composites and hydrogels.[1] While it offers the advantage of forming durable, crosslinked networks, the landscape of crosslinking agents is diverse, with each alternative presenting a unique profile of advantages and disadvantages. This guide will delve into a comparison with established crosslinkers like glutaraldehyde, natural alternatives such as genipin, and other synthetic options including 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and poly(ethylene glycol) dimethacrylate (PEGDMA).

Performance Comparison of Crosslinking Agents

The selection of an appropriate crosslinking agent is contingent on the specific requirements of the application, including desired mechanical properties, biocompatibility, and degradation kinetics. The following tables summarize the available quantitative data to facilitate a comparative analysis.

Table 1: Physicochemical Properties of Selected Crosslinking Agents

PropertyThis compoundGlutaraldehydeGenipinEDC/NHSPEGDMA
Molecular Formula C16H26O6[1]C5H8O2C11H14O5EDC: C8H17N3, NHS: C4H5NO3Varies with PEG molecular weight
Molecular Weight ( g/mol ) 414.48[1]100.12226.23EDC: 155.24, NHS: 115.09Varies
Appearance Colorless, viscous liquid[1]Colorless, oily liquidWhite to yellowish powderWhite to off-white powderVaries (liquid or solid)
Solubility Soluble in ethanol and acetone, slightly soluble in water[1]Soluble in water and organic solventsSoluble in water and polar organic solventsSoluble in water and organic solventsVaries with PEG molecular weight

Table 2: Performance Characteristics in Biomaterial Applications

ParameterThis compound / DimethacrylatesGlutaraldehydeGenipinEDC/NHSPEGDMA
Biocompatibility/Cytotoxicity Can exhibit cytotoxicity and genotoxicity via ROS production[2]High cytotoxicity, can cause inflammation[3]Low cytotoxicity (up to 10,000 times lower than glutaraldehyde), good biocompatibility[4]Generally low cytotoxicity, byproducts can be washed outGenerally considered biocompatible, but unreacted monomers can be cytotoxic[5]
Crosslinking Efficiency High, forms stable covalent bondsHigh, reacts with amine groupsGenerally lower and slower reaction kinetics than glutaraldehyde"Zero-length" crosslinker, forms amide bondsHigh, forms stable covalent bonds via polymerization
Mechanical Strength of Hydrogel Can form mechanically strong hydrogelsImproves mechanical properties significantlyCan achieve similar or higher tensile strength than glutaraldehyde-crosslinked materials[3]Can improve mechanical propertiesCan be tuned to achieve a wide range of mechanical properties[5]
Control over Drug Release Release can be controlled by crosslinking densityCan be used to control drug releaseCan be used to control drug releaseCan be used to control drug releaseWidely used for controlled drug release, tunable by molecular weight and crosslinking density[5][6]
Biodegradability Generally low biodegradabilityNot readily biodegradableBiodegradable[3]Byproducts are water-soluble and can be removedCan be made biodegradable by incorporating cleavable linkages[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of typical experimental protocols used to evaluate the performance of crosslinking agents.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human gingival fibroblasts (HGFs) or other relevant cell lines are cultured in appropriate media.

  • Exposure to Crosslinker: Cells are exposed to varying concentrations of the crosslinking agent or extracts from crosslinked materials for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Mechanical Testing of Hydrogels (Tensile Testing)
  • Hydrogel Preparation: Hydrogels are prepared by mixing the polymer solution with the respective crosslinking agent and allowing it to cure.

  • Sample Preparation: The cured hydrogels are cut into standardized shapes (e.g., dumbbell-shaped specimens).

  • Tensile Test: The specimens are subjected to uniaxial tensile testing using a universal testing machine at a constant crosshead speed.

  • Data Analysis: Stress-strain curves are generated, and from these, the tensile strength, Young's modulus, and elongation at break are calculated.

In Vitro Drug Release Study
  • Drug Loading: A model drug is incorporated into the hydrogel during its preparation.

  • Release Medium: The drug-loaded hydrogels are placed in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C).

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.

  • Drug Quantification: The concentration of the released drug in the samples is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: The cumulative percentage of drug release is plotted against time.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding the complex interactions involved in biomaterial crosslinking and evaluation.

Crosslinking_Mechanism cluster_Polymer Polymer Chains cluster_Crosslinkers Crosslinking Agents P1 Polymer Chain 1 (-NH2, -OH, -COOH) Crosslinked_Network Crosslinked Polymer Network P1->Crosslinked_Network P2 Polymer Chain 2 (-NH2, -OH, -COOH) P2->Crosslinked_Network Glut Glutaraldehyde (Aldehyde groups) Glut->Crosslinked_Network Covalent Bond (Schiff base) Gen Genipin (Reacts with primary amines) Gen->Crosslinked_Network Covalent Bond EDC_NHS EDC/NHS ('Zero-length') EDC_NHS->Crosslinked_Network Amide Bond Dime Dimethacrylate (e.g., this compound) Dime->Crosslinked_Network Polymerization

Caption: Mechanisms of different crosslinking agents.

Experimental_Workflow start Polymer Solution + Crosslinking Agent hydrogel Hydrogel Formation (Curing/Polymerization) start->hydrogel drug_loading Drug Loading (Optional) hydrogel->drug_loading characterization Physicochemical Characterization (FTIR, SEM) drug_loading->characterization mechanical Mechanical Testing (Tensile, Compression) characterization->mechanical swelling Swelling Studies mechanical->swelling release In Vitro Drug Release swelling->release cytotoxicity Cytotoxicity Assays (e.g., MTT) release->cytotoxicity end Comparative Data Analysis cytotoxicity->end

Caption: General experimental workflow for hydrogel evaluation.

Concluding Remarks

The selection of a crosslinking agent is a multifaceted decision that requires careful consideration of the intended application. While this compound and other dimethacrylates offer a route to mechanically robust hydrogels, concerns regarding their potential cytotoxicity necessitate thorough evaluation. Glutaraldehyde, a historically prevalent crosslinker, is increasingly being replaced by less toxic alternatives.

Genipin has emerged as a promising natural crosslinker with excellent biocompatibility and the ability to form mechanically stable matrices.[3] The EDC/NHS system provides a "zero-length" crosslinking approach that avoids the introduction of a spacer molecule, which can be advantageous in certain applications. PEGDMA remains a versatile and widely used crosslinker for hydrogel-based drug delivery due to its tunable properties.

Ultimately, the optimal crosslinking strategy will depend on a balance between the desired physical properties of the final biomaterial and the stringency of the biocompatibility requirements. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific drug development and tissue engineering endeavors. Further head-to-head comparative studies under standardized conditions are warranted to provide more definitive guidance on the selection of the most appropriate crosslinking agent for a given application.

References

Navigating the Long-Term Performance of Biomedical Polymers: A Comparative Guide to "Bis(2-hydroxyethyl)dimerate" Polymer Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability and performance of polymeric materials are critical determinants in the design and efficacy of advanced therapeutic delivery systems and medical devices. This guide provides a comparative analysis of polymers analogous to those synthesized from "Bis(2-hydroxyethyl)dimerate," benchmarking their long-term stability and performance against established biomedical polymers.

While specific long-term performance data for polymers explicitly synthesized from "this compound" is not extensively available in peer-reviewed literature, a robust body of research exists for structurally analogous polymers derived from dimer acids and dimer diols. These molecules, like "this compound," feature a C36 dimer fatty acid backbone and are used to create polyesters and polyurethanes with unique properties. This guide will, therefore, focus on these dimer acid-based polymers as a proxy, offering valuable insights into their expected long-term behavior.

The primary advantage of incorporating dimer acid moieties into polymer backbones is the significant increase in hydrophobicity, which generally leads to enhanced hydrolytic stability[1]. This characteristic is crucial for applications requiring sustained performance in the aqueous environment of the human body.

Comparative Analysis of Long-Term Stability

To provide a clear comparison, the following tables summarize key long-term stability and performance parameters of dimer acid-based polymers and their common alternatives in biomedical applications.

Table 1: Comparison of Hydrolytic and Oxidative Stability

Polymer TypeKey Structural FeatureHydrolytic StabilityOxidative StabilityRationale & References
Dimer Acid-Based Polyesters/Polyurethanes (Proxy for "this compound" polymers) C36 Dimer Acid BackboneHigh Moderate to High The hydrophobic nature of the dimer acid backbone significantly reduces water uptake, thus improving resistance to hydrolysis. The absence of ether linkages, when compared to polyether urethanes, enhances resistance to oxidative degradation[1].
Polyether-based Polyurethanes (PEUs) Polyether Soft SegmentHigh Low Generally resistant to hydrolysis but susceptible to oxidative degradation, particularly metal-catalyzed oxidation, which can lead to chain scission and cracking over long-term implantation[2][3].
Polyester-based Polyurethanes Polyester Soft SegmentLow to Moderate High The ester linkages are susceptible to hydrolysis, leading to a faster degradation rate compared to PEUs and dimer acid-based polyurethanes[4][5].
Polycarbonate-based Polyurethanes (PCNUs) Polycarbonate Soft SegmentHigh High Exhibit good resistance to both hydrolysis and oxidation, offering a more biostable alternative to PEUs for long-term applications[2][3][6][7].
Polyesteramides (PEAs) Ester and Amide LinkagesTunable High Degradation rates can be tailored by altering the monomer composition. The amide bonds generally provide higher stability than ester bonds[8][9].
Polyether block amide (PEBA) Polyether and Polyamide BlocksHigh Moderate Known for its excellent flexibility and durability. Biocompatible and biostable, making it suitable for long-term medical devices. However, it can be susceptible to UV degradation[10][11][12][13].

Table 2: Comparison of Mechanical Properties and Biocompatibility

Polymer TypeTypical Tensile Strength (MPa)Elongation at Break (%)BiocompatibilityKey Applications & References
Dimer Acid-Based Polyamides (as a proxy for mechanical properties) 15 - 3850 - 600Good The mechanical properties are tunable based on the specific diamine used. Dimer acid-based polyamides are generally biocompatible[14][15][16][17]. Applications include coatings and adhesives[18].
Polyether-based Polyurethanes (PEUs) 20 - 50400 - 800Good Excellent flexibility and tear resistance. Widely used in pacemakers and catheters. Long-term implantation can lead to foreign body response and degradation[2][3].
Polyester-based Polyurethanes 25 - 60300 - 600Good (Degradable) Higher modulus and strength compared to PEUs. Used in biodegradable applications like tissue engineering scaffolds[19][20].
Polycarbonate-based Polyurethanes (PCNUs) 30 - 70300 - 500Excellent High strength and biostability. Used in long-term implants such as artificial heart components and orthopedic devices[2][3][21].
Polyesteramides (PEAs) 10 - 50100 - 400Excellent Tunable mechanical properties and degradation profiles. Used in controlled drug delivery and tissue engineering[8][9].
Polyether block amide (PEBA) 20 - 60300 - 700Excellent High flexibility, impact resistance, and good biocompatibility. Used in catheters, balloons, and other minimally invasive devices[10][12][13].

Experimental Protocols

Accurate assessment of long-term stability is paramount. The following are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Accelerated Hydrolytic Degradation Study

Objective: To determine the hydrolytic stability of the polymer under accelerated conditions.

Materials:

  • Polymer film samples (e.g., 1 cm x 1 cm x 0.2 mm)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Constant temperature oven

  • Analytical balance

  • Gel Permeation Chromatography (GPC) system

  • Scanning Electron Microscope (SEM)

Procedure:

  • Pre-weigh and record the initial dry weight (W_i) of each polymer sample.

  • Place each sample in a sealed vial containing 10 mL of PBS.

  • Incubate the vials at an elevated temperature (e.g., 70°C) to accelerate degradation.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples.

  • Rinse the samples thoroughly with deionized water and dry them under vacuum until a constant weight is achieved.

  • Record the final dry weight (W_f) and calculate the percentage of weight loss.

  • Analyze the molecular weight changes of the degraded samples using GPC.

  • Examine the surface morphology of the degraded samples using SEM.

Protocol 2: In Vitro Enzymatic Degradation Study

Objective: To evaluate the polymer's susceptibility to enzymatic degradation.

Materials:

  • Polymer film samples

  • PBS, pH 7.4

  • Specific enzyme solution (e.g., lipase, cholesterol esterase, or protease, depending on the polymer's chemical structure) at a clinically relevant concentration.

  • Incubator at 37°C

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) for degradation product analysis.

Procedure:

  • Prepare the enzyme solution in PBS at the desired concentration.

  • Place pre-weighed polymer samples in vials with the enzyme solution.

  • As a control, place another set of samples in PBS without the enzyme.

  • Incubate all vials at 37°C with gentle agitation.

  • At specified time intervals, collect aliquots of the incubation medium.

  • Quantify the concentration of released degradation products using a suitable analytical method (e.g., HPLC or a colorimetric assay).

  • After the study period, retrieve the polymer samples, wash, dry, and weigh them to determine mass loss.

Protocol 3: Long-Term Drug Release Study

Objective: To assess the in vitro drug release profile from a polymer matrix over an extended period.

Materials:

  • Drug-loaded polymer matrix (e.g., microspheres, films, or implants)

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or a continuous flow-through cell apparatus.

  • HPLC or UV-Vis spectrophotometer for drug quantification.

Procedure:

  • Place a known amount of the drug-loaded polymer matrix into a vial or cell containing a defined volume of the release medium.

  • Maintain the system at 37°C with constant, gentle agitation.

  • At predetermined time points, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

Visualization of Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

Experimental_Workflow Accelerated Aging Experimental Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis cluster_data Data Interpretation Prep Polymer Synthesis & Processing Char_Initial Initial Characterization (Weight, MW, Mechanical) Prep->Char_Initial Aging Incubation in PBS at Elevated Temperature Char_Initial->Aging Analysis_WL Weight Loss Aging->Analysis_WL Analysis_MW Molecular Weight (GPC) Aging->Analysis_MW Analysis_Mech Mechanical Properties Aging->Analysis_Mech Analysis_Morph Morphology (SEM) Aging->Analysis_Morph Data Long-Term Stability Prediction Analysis_WL->Data Analysis_MW->Data Analysis_Mech->Data Analysis_Morph->Data

Caption: Workflow for assessing long-term stability via accelerated aging.

Foreign_Body_Response Simplified Foreign Body Response to an Implanted Polymer Implant Polymer Implant Protein_Adsorption Protein Adsorption (Vroman Effect) Implant->Protein_Adsorption Macrophage_Adhesion Macrophage Adhesion & Fusion Protein_Adsorption->Macrophage_Adhesion FBGC_Formation Foreign Body Giant Cell (FBGC) Formation Macrophage_Adhesion->FBGC_Formation ROS_Release Release of Reactive Oxygen Species (ROS) FBGC_Formation->ROS_Release Fibrous_Capsule Fibrous Capsule Formation FBGC_Formation->Fibrous_Capsule Degradation Polymer Degradation (e.g., Oxidation) ROS_Release->Degradation Oxidative Attack Degradation->Implant Surface Erosion/ Bulk Degradation

References

Performance evaluation of "Bis(2-hydroxyethyl)dimerate" in copolymerization reactions.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Evaluation of Diols in Copolymerization Reactions

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Monomer Selection for Advanced Copolymers

In the synthesis of advanced copolymers for applications ranging from biomedical devices to specialty plastics, the choice of diol monomer is critical in defining the final material's properties. This guide provides a comparative performance evaluation of Bis(2-hydroxyethyl) terephthalate (BHET), a key monomer derived from the chemical recycling of polyethylene terephthalate (PET), against other common diols: a long-chain dimer acid-based diol, diethylene glycol (DEG), and 1,4-butanediol (BDO). This comparison is supported by experimental data to aid in the selection of the most suitable monomer for specific performance requirements.

It is important to clarify that while the term "Bis(2-hydroxyethyl)dimerate" was specified, the relevant scientific literature and chemical databases predominantly point to Bis(2-hydroxyethyl) terephthalate (BHET) when discussing copolymerization for polyesters. "Dimerate" may also refer to a diol derived from a dimerized fatty acid, which imparts significant flexibility and hydrophobicity. For a comprehensive comparison, this guide will focus on BHET and include a dimer acid-based diol as a representative of this class of flexible long-chain diols.

Performance Comparison of Diols in Copolyester Synthesis

The incorporation of a second diol into a polyester backbone, such as poly(butylene succinate) (PBS) or poly(butylene terephthalate) (PBT), significantly modifies its thermal and mechanical properties. The following tables summarize the quantitative effects of incorporating BHET, a dimer acid-based diol, DEG, and BDO as comonomers.

Table 1: Thermal Properties of Copolyesters

Diol ComonomerPolymer SystemMolar Ratio of ComonomerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Crystallinity (%)
BHET PBS5 mol%Not Reported106Decreased
PBS10 mol%Not Reported96Decreased
PBS15 mol%Not Reported87Decreased
Dimer Acid-based Diol PolyurethaneNot Specified~ -25AmorphousAmorphous[1]
Diethylene Glycol PBTNot SpecifiedDecreasedDecreasedDecreased[2]
1,4-Butanediol (as primary diol) PBS0 mol% BHETNot Reported~114Baseline

Note: Data for BHET is derived from a study on PBS-based copolyesters.[3] Data for dimer acid-based diol is from a polyurethane system but illustrates its effect on thermal properties.[1] The effect of DEG on PBT is qualitative based on available literature.[2]

Table 2: Mechanical Properties of Copolyesters

Diol ComonomerPolymer SystemMolar Ratio of ComonomerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
BHET PBS5 mol%27430320
PBS10 mol%21550250
PBS15 mol%16650180
Dimer Acid-based Diol PolyurethaneNot Specified13.2Not SpecifiedNot Specified[1]
Diethylene Glycol PBTNot SpecifiedDecreasedSignificantly IncreasedDecreased[2]
1,4-Butanediol (as primary diol) PBS0 mol% BHET30180370

Note: Data for BHET and 1,4-Butanediol is derived from a study on PBS-based copolyesters.[3] Data for dimer acid-based diol is from a polyurethane system.[1] The effect of DEG on PBT is qualitative.[2]

Experimental Protocols

The data presented is typically generated using the following standard methodologies in polymer science.

Synthesis of Copolyesters via Melt Polycondensation

A common method for synthesizing copolyesters is a two-step melt polycondensation process.

  • Esterification: The dicarboxylic acid (e.g., succinic acid), the primary diol (e.g., 1,4-butanediol), and the comonomer diol (e.g., BHET) are charged into a reaction vessel equipped with a mechanical stirrer and a distillation outlet. The mixture is heated to approximately 190°C under an inert atmosphere (e.g., nitrogen). This stage facilitates the formation of oligomers with the removal of water as a byproduct.[3]

  • Polycondensation: A catalyst, such as titanium(IV) butoxide ((nBuO)4Ti), is added to the oligomeric mixture.[3] The temperature is then gradually increased to around 230-250°C, and a high vacuum is applied. This promotes the transesterification reactions that build up the high molecular weight polymer chains, with the excess diol being removed through the vacuum. The reaction is monitored by the viscosity of the melt and is terminated once the desired molecular weight is achieved.

Characterization of Copolyesters

1. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the copolymers.[4] A sample is typically heated from a low temperature (e.g., -50°C) to above its melting point at a constant rate (e.g., 10°C/min), then cooled back down, and heated again. The thermal transitions are observed during the second heating scan to erase the thermal history of the sample.[4]

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymers.[5] A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the weight loss as a function of temperature is recorded. This provides information on the decomposition temperature of the material.[5]

2. Mechanical Testing:

  • Tensile Testing: The mechanical properties, such as tensile strength, elongation at break, and Young's modulus, are measured using a universal testing machine according to ASTM D638 standards.[6] Dog-bone-shaped specimens of the copolyester are stretched at a constant rate until they fracture. The stress-strain curve is recorded to determine the key mechanical parameters.[6]

Visualizing the Impact and Process

The following diagrams illustrate the workflow of performance evaluation and the conceptual influence of different diols on copolymer properties.

Experimental_Workflow cluster_synthesis Copolymer Synthesis cluster_characterization Performance Characterization cluster_data Data Analysis Monomers Monomers (Diacid + Diols) Melt_Poly Melt Polycondensation Monomers->Melt_Poly Catalyst Catalyst ((nBuO)4Ti) Catalyst->Melt_Poly DSC DSC Analysis (Tg, Tm, Crystallinity) Melt_Poly->DSC Sample TGA TGA Analysis (Thermal Stability) Melt_Poly->TGA Sample Tensile Tensile Testing (Mechanical Properties) Melt_Poly->Tensile Sample Comparison Comparative Analysis DSC->Comparison TGA->Comparison Tensile->Comparison

Experimental workflow for copolymer synthesis and evaluation.

Diol_Influence_Pathway cluster_diols Diol Comonomer Choice cluster_properties Resulting Copolymer Properties BHET BHET (Rigid, Aromatic) Flexibility Flexibility / Ductility BHET->Flexibility Reduces slightly Strength Tensile Strength BHET->Strength Increases stiffness Thermal Thermal Properties (Tg, Tm) BHET->Thermal Maintains higher Tm Dimer_Diol Dimer Acid-based Diol (Long-chain, Flexible) Dimer_Diol->Flexibility Greatly Increases Dimer_Diol->Strength Decreases Dimer_Diol->Thermal Lowers Tg and Tm Hydrophobicity Hydrophobicity Dimer_Diol->Hydrophobicity Increases DEG Diethylene Glycol (Flexible Ether Linkage) DEG->Flexibility Increases DEG->Strength Decreases DEG->Thermal Lowers Tm BDO 1,4-Butanediol (Short-chain, Linear) BDO->Flexibility Lower BDO->Strength Maintains high strength

Influence of diol structure on copolymer properties.

References

A Head-to-Head Comparison of Diol Monomers: "Bis(2-hydroxyethyl)dimerate" and Other Key Diols in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of diol monomers is a critical determinant in the synthesis of polyesters and polyurethanes, profoundly influencing the final properties of the polymer. This guide provides a comprehensive, data-driven comparison of "Bis(2-hydroxyethyl)dimerate," a bio-based diol derived from dimerized fatty acids, with other conventional diol monomers such as ethylene glycol, propylene glycol, 1,4-butanediol, and neopentyl glycol. This comparison will aid researchers in selecting the optimal diol for their specific application, whether it be for developing advanced drug delivery systems, biocompatible materials, or high-performance polymers.

General Properties of Diol Monomers

The fundamental properties of the diol monomers themselves play a significant role in the polymerization process and the resulting polymer characteristics. Below is a summary of the key physical and chemical properties of the diols discussed in this guide.

PropertyThis compound (Dimer Acid Diol)Ethylene GlycolPropylene Glycol1,4-ButanediolNeopentyl Glycol
Chemical Formula C₃₆H₆₈O₄ (Typical)C₂H₆O₂C₃H₈O₂C₄H₁₀O₂C₅H₁₂O₂
Molar Mass ( g/mol ) ~565 (Varies)62.0776.0990.12104.15
Appearance Viscous liquidColorless, viscous liquidColorless, viscous liquidColorless, viscous liquidWhite crystalline solid
Melting Point (°C) Variable-12.9[1]-59[2]20.1[3]129.13[4]
Boiling Point (°C) High (Variable)197.3[1]188.2[2]230[3]208[4]
Solubility in Water Low/InsolubleMiscible[1]Miscible[2]Miscible[3]Soluble[4]
Source Bio-based (from dimerized fatty acids)[5]PetrochemicalPetrochemicalPetrochemicalPetrochemical

Performance Comparison in Polymer Synthesis

The choice of diol monomer has a significant impact on the performance of the resulting polymer. This section compares the key performance attributes of polymers synthesized from "this compound" (dimer acid diols) and other common diols.

Reactivity in Polymerization

The reactivity of diols in polymerization reactions, such as polyesterification, is a crucial factor. Generally, the reactivity of linear diols increases with chain length. However, steric hindrance can play a significant role.

  • This compound (Dimer Acid Diol): The long, branched-chain structure of dimer acid diols can influence their reactivity. While the primary hydroxyl groups are reactive, the bulky nature of the molecule may affect the reaction kinetics compared to smaller, linear diols.

  • Ethylene Glycol, Propylene Glycol, 1,4-Butanediol: These are primary or secondary diols with relatively low steric hindrance, making them highly reactive in polymerization reactions. The reactivity generally increases with the chain length of the diol.

  • Neopentyl Glycol: Despite being a primary diol, the quaternary carbon atom adjacent to the hydroxyl groups provides high thermal and chemical stability to the resulting polymer[6].

Thermal Properties of Resulting Polymers

The thermal stability of a polymer is critical for its processing and end-use applications. The structure of the diol monomer is a key factor influencing the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Polymer PropertyDerived from Dimer Acid DiolDerived from Ethylene GlycolDerived from 1,4-ButanediolDerived from Neopentyl Glycol
Glass Transition Temp. (Tg) Low (imparts flexibility)Higher (more rigid)Lower than EG-basedHigh (due to rigid structure)[7]
Thermal Stability Good, enhanced by hydrogenation of the dimer acid backbone[8]GoodGoodExcellent[6]

Polymers derived from dimer acid diols generally exhibit lower glass transition temperatures due to the flexible, long-chain aliphatic structure, which is advantageous for applications requiring flexibility[9]. In contrast, diols with more rigid structures, like neopentyl glycol, lead to polymers with higher glass transition temperatures[7].

Mechanical Properties of Resulting Polymers

The mechanical properties of polymers, such as tensile strength and elongation at break, are directly related to the structure of the diol monomer.

Polymer PropertyDerived from Dimer Acid DiolDerived from Ethylene GlycolDerived from 1,4-ButanediolDerived from Neopentyl Glycol
Tensile Strength Lower (flexible)Higher (more rigid)ModerateHigh[4]
Elongation at Break High (flexible)LowerModerateLower
Flexibility High[9]LowModerateLow

The long, flexible chains of dimer acid diols impart significant flexibility and a high elongation at break to the resulting polymers, making them suitable for applications such as elastomers and coatings[10]. Conversely, the incorporation of rigid structures from diols like neopentyl glycol leads to polymers with higher tensile strength and modulus but lower flexibility[4].

Hydrolytic Stability and Biocompatibility

For applications in drug delivery and biomedical devices, the hydrolytic stability and biocompatibility of the polymer are of paramount importance.

  • This compound (Dimer Acid Diol): Polymers derived from dimer acid diols are known for their excellent hydrolytic stability due to the hydrophobic nature of the long hydrocarbon chains[10]. This hydrophobicity protects the ester linkages from hydrolysis. Dimer acid-based polymers are also generally considered to have low toxicity[5].

  • Ethylene Glycol, Propylene Glycol, 1,4-Butanediol, Neopentyl Glycol: Polyesters based on these shorter-chain diols can be more susceptible to hydrolysis, although this can be tailored by the choice of the dicarboxylic acid co-monomer. Their biocompatibility varies, with propylene glycol being widely used in pharmaceutical and food applications due to its low toxicity.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are representative protocols for the synthesis of dimer acid diols and polyesters, as well as for the evaluation of biocompatibility.

Synthesis of Dimer Acid Diol

Dimer acid diols are typically produced by the hydrogenation of dimer acids or their esters.

Materials:

  • Dimer acid

  • Hydrogenation catalyst (e.g., copper chromite)

  • High-pressure autoclave reactor

  • Solvent (e.g., dioxane)

Procedure:

  • The dimer acid is dissolved in a suitable solvent in a high-pressure autoclave.

  • The hydrogenation catalyst is added to the mixture.

  • The autoclave is sealed and purged with nitrogen, followed by pressurization with hydrogen gas.

  • The reaction mixture is heated to a specific temperature (e.g., 250-300 °C) and pressure (e.g., 200-300 atm) and stirred for several hours.

  • After the reaction is complete, the autoclave is cooled, and the pressure is released.

  • The catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the dimer acid diol.

Polyester Synthesis via Melt Polycondensation

This is a common method for synthesizing polyesters from a diol and a dicarboxylic acid.

Materials:

  • Diol (e.g., this compound, ethylene glycol)

  • Dicarboxylic acid (e.g., succinic acid, terephthalic acid)

  • Catalyst (e.g., tin(II) octoate, titanium(IV) isopropoxide)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle and vacuum pump.

Procedure:

  • Equimolar amounts of the diol and dicarboxylic acid are charged into the reaction flask along with the catalyst (e.g., 0.1 mol%).

  • The flask is heated under a nitrogen atmosphere to a temperature sufficient to melt the reactants and initiate esterification (e.g., 180-220 °C). Water is distilled off as a byproduct.

  • After the initial esterification phase (typically 2-4 hours), a vacuum is slowly applied to remove the remaining water and drive the polymerization to completion.

  • The temperature is gradually increased (e.g., to 220-250 °C) and the polymerization is continued under high vacuum for several hours until the desired viscosity is reached.

  • The resulting polyester is cooled under nitrogen and collected.

Biocompatibility Testing: In Vitro Cytotoxicity Assay (ISO 10993-5)

This protocol provides a general framework for assessing the cytotoxicity of a polymer.

Materials:

  • Polymer sample

  • Cell culture medium (e.g., DMEM)

  • Mammalian cell line (e.g., L929 mouse fibroblasts)

  • Positive control (e.g., organotin-stabilized PVC)

  • Negative control (e.g., high-density polyethylene)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solvent for MTT formazan (e.g., isopropanol)

  • Microplate reader

Procedure:

  • Extract Preparation: The polymer sample is incubated in cell culture medium at 37 °C for 24 hours to create an extract.

  • Cell Seeding: L929 cells are seeded into a 96-well plate and incubated until they form a confluent monolayer.

  • Exposure: The culture medium is replaced with the polymer extract, positive control extract, and negative control extract. The cells are incubated for another 24 hours.

  • MTT Assay: The MTT reagent is added to each well and incubated for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan.

  • Quantification: The formazan is solubilized, and the absorbance is measured using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the negative control. A significant reduction in cell viability indicates a cytotoxic effect.

Visualizations

Logical Relationship of Diol Structure to Polymer Properties

G cluster_diol Diol Monomer Structure cluster_polymer Resulting Polymer Properties Diol_Structure Diol Structure Chain_Length Chain Length Diol_Structure->Chain_Length Branching Branching Diol_Structure->Branching Rigidity Rigidity (Cyclic/Aromatic) Diol_Structure->Rigidity Mechanical Mechanical Properties (Tensile Strength, Flexibility) Chain_Length->Mechanical Longer chain = more flexible Thermal Thermal Properties (Tg, Tm) Chain_Length->Thermal Longer chain = lower Tg Hydrolytic_Stability Hydrolytic Stability Chain_Length->Hydrolytic_Stability Longer chain = more hydrophobic Branching->Mechanical Increases flexibility Rigidity->Mechanical Increases stiffness and strength Rigidity->Thermal Increases Tg G Start Select Diol Monomers (Dimer Diol, EG, PG, BDO, NPG) Synthesis Polyester Synthesis (Melt Polycondensation) Start->Synthesis Characterization Polymer Characterization Synthesis->Characterization Thermal_Analysis Thermal Analysis (DSC, TGA) Characterization->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile) Characterization->Mechanical_Testing Hydrolytic_Testing Hydrolytic Stability Test Characterization->Hydrolytic_Testing Biocompatibility_Testing Biocompatibility (Cytotoxicity) Characterization->Biocompatibility_Testing Data_Analysis Comparative Data Analysis Thermal_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis Hydrolytic_Testing->Data_Analysis Biocompatibility_Testing->Data_Analysis G Unsaturated_Fatty_Acids Unsaturated Fatty Acids (e.g., from Tall Oil) Dimerization Dimerization (Clay Catalyst) Unsaturated_Fatty_Acids->Dimerization Dimer_Acid Dimer Acid Dimerization->Dimer_Acid Hydrogenation Hydrogenation Dimer_Acid->Hydrogenation Dimer_Diol This compound (Dimer Acid Diol) Hydrogenation->Dimer_Diol Polycondensation Polycondensation Dimer_Diol->Polycondensation Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylic_Acid->Polycondensation Polyester Dimer Acid-Based Polyester Polycondensation->Polyester

References

A Comparative Guide to Analytical Methods for the Quantification of "Bis(2-hydroxyethyl)dimerate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of "Bis(2-hydroxyethyl)dimerate." Due to the limited availability of specific validated methods for this exact compound, this document leverages established and validated methods for structurally related compounds, primarily ethylene glycol (EG) and diethylene glycol (DEG). These compounds share the "bis(2-hydroxyethyl)" moiety and are common subjects of analytical scrutiny in pharmaceutical and chemical industries. The principles and performance data presented here serve as a robust starting point for developing and validating a quantitative method for "this compound."

The primary analytical techniques discussed include Gas Chromatography with Flame Ionization Detection (GC-FID), a widely adopted official method for related compounds, alongside alternative and complementary techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the method. The following table summarizes the key performance characteristics of the most relevant analytical methods, based on data reported for ethylene glycol and diethylene glycol.

Analytical Technique Principle Advantages Disadvantages Reported Linearity Range (for DEG) Reported Limit of Quantitation (LOQ) (for DEG) Reported Limit of Detection (LOD) (for DEG)
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation of volatile compounds in a column followed by detection via ionization in a hydrogen flame.[1][2]Robust, reliable, and cost-effective. Official method in pharmacopeias for EG and DEG.[1] Good linearity and reproducibility.Requires derivatization for non-volatile compounds.[2] Less selective than mass spectrometry.1.0 - 10.00 mg/mL[3][4][5]1.0 mg/mL[3][4][5]0.15 mg/mL[3][4][5]
Thin-Layer Chromatography (TLC) Separation of compounds on a thin layer of adsorbent material based on differential partitioning.Simple, rapid, and low-cost screening method.[6]Semi-quantitative.[7] Lower sensitivity and resolution compared to GC or HPLC.Not applicable (semi-quantitative)~0.2% (m/m) (combined DEG/EG)[6]21 ng (for DEG/EG mixture)[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC followed by detection and identification based on mass-to-charge ratio.High selectivity and sensitivity. Provides structural information for compound identification.Higher equipment and maintenance costs. May require derivatization.[2]1 - 10 µg/mL (for EG and DEG)[4]1 µg/mL (for EG and DEG)[4]400 ng/mL (for EG and DEG)[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by highly selective and sensitive detection with tandem mass spectrometry.High sensitivity and selectivity, suitable for complex matrices.[8] Does not typically require derivatization for polar compounds.High equipment and operational costs. Matrix effects can be a challenge.Not specified in search results for EG/DEG.Not specified in search results for EG/DEG.Not specified in search results for EG/DEG.

Experimental Protocols

Generic Protocol for Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is a generalized procedure based on official methods for ethylene glycol and diethylene glycol and should be optimized and validated for "this compound".

1. Objective: To quantify "this compound" in a given sample matrix.

2. Materials and Reagents:

  • "this compound" reference standard

  • Internal standard (e.g., 1,3-butanediol or a suitable compound not present in the sample)[6]

  • High-purity solvents (e.g., water, ethanol)[6]

  • Sample matrix

3. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar stationary phase).

4. Standard and Sample Preparation:

  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve the internal standard in a suitable solvent to a known concentration (e.g., 10 mg/mL).[6]

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of "this compound" reference standard and a constant concentration of the internal standard.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent containing the internal standard to achieve a final concentration within the calibration range.[6] Depending on the matrix, a sample clean-up step such as filtration or extraction may be necessary.[2][9]

5. GC-FID Conditions (Example):

  • Injection Port Temperature: 250 °C[6]

  • Detector Temperature: 250 °C[6]

  • Oven Temperature Program: Start at 100 °C, hold for 5 minutes, then ramp at 10 °C/minute to 245 °C and hold for 4 minutes.[6]

  • Carrier Gas: Helium at a constant linear velocity (e.g., 38 cm/second).[6]

  • Injection Volume: 1 µL

  • Split Ratio: 1:20[6]

6. Data Analysis:

  • Identify the peaks corresponding to "this compound" and the internal standard based on their retention times.

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Determine the concentration of "this compound" in the sample by interpolating its peak area ratio on the calibration curve.

7. Validation Parameters:

  • The method should be validated according to ICH guidelines, assessing parameters such as:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

    • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

    • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

Analytical Method Validation Workflow A Method Development & Optimization B Define Validation Parameters (ICH Guidelines) A->B C Prepare Validation Protocol B->C D Execute Validation Experiments C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Data Analysis & Evaluation E->K F->K G->K H->K I->K J->K L Acceptance Criteria Met? K->L M Prepare Validation Report L->M Yes O Re-evaluate & Optimize Method L->O No N Method Implementation for Routine Use M->N O->A

Caption: A flowchart outlining the key stages of analytical method validation.

Comparison of Analytical Method Attributes

This diagram provides a visual comparison of the key attributes of the discussed analytical methods.

Analytical Method Comparison cluster_Methods Analytical Methods cluster_Attributes Performance Attributes GCFID GC-FID Cost Cost GCFID->Cost Low Sensitivity Sensitivity GCFID->Sensitivity Moderate Selectivity Selectivity GCFID->Selectivity Moderate Speed Speed GCFID->Speed Moderate Quantitation Quantitation GCFID->Quantitation Excellent TLC TLC TLC->Cost Very Low TLC->Sensitivity Low TLC->Selectivity Low TLC->Speed Fast TLC->Quantitation Semi-quantitative GCMS GC-MS GCMS->Cost High GCMS->Sensitivity High GCMS->Selectivity High GCMS->Speed Moderate GCMS->Quantitation Excellent LCMSMS LC-MS/MS LCMSMS->Cost Very High LCMSMS->Sensitivity Very High LCMSMS->Selectivity Very High LCMSMS->Speed Moderate LCMSMS->Quantitation Excellent

Caption: A comparison of key attributes for different analytical techniques.

References

Mechanical properties of polymers crosslinked with "Bis(2-hydroxyethyl)dimerate" vs other crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate crosslinking agents is a critical step in tailoring the mechanical properties of polymers for specific applications. This guide provides a comparative analysis of the mechanical properties of polymers crosslinked with "Bis(2-hydroxyethyl)dimerate," a type of dimer diol, versus those crosslinked with other common, shorter-chain diols. This analysis is supported by experimental data from various studies to facilitate informed material design.

The incorporation of crosslinkers into a polymer matrix creates a three-dimensional network that significantly influences its mechanical behavior. The chemical structure, particularly the chain length and flexibility of the crosslinker, plays a pivotal role in determining the final properties of the polymer, such as tensile strength, elasticity, and hardness.

"this compound," a long-chain dimer diol, is utilized to impart flexibility, enhance hydrophobicity, and improve chemical resistance in polymers like polyesters and polyurethanes. Its long, aliphatic structure contrasts with commonly used short-chain diols such as 1,4-butanediol (BDO) and 1,6-hexanediol, which tend to create more rigid polymer networks.

Comparative Mechanical Properties

The following table summarizes the typical mechanical properties of polyurethanes synthesized with a dimer diol compared to those synthesized with the shorter-chain 1,4-butanediol. It is important to note that the absolute values can vary depending on the specific diisocyanate used, the overall polymer formulation, and the experimental conditions.

PropertyPolymer with Dimer Diol CrosslinkerPolymer with 1,4-Butanediol (BDO) Crosslinker
Tensile Strength Lower (e.g., ~13.2 MPa for a hyperbranched polyurethane with dimer fatty acid-ethylene glycol polyester diol)Higher (can range from ~30-60 MPa depending on the formulation)
Young's Modulus LowerHigher
Elongation at Break HigherLower
Hardness (Shore A) Lower (e.g., ~83A for a hyperbranched polyurethane with dimer fatty acid-ethylene glycol polyester diol)Higher
Flexibility HighLow to Medium
Water Resistance HighModerate

Note: The data presented is compiled from multiple sources and should be considered representative. Direct comparison is best made from studies where the crosslinkers were evaluated under identical conditions.

The Influence of Crosslinker Structure on Mechanical Properties

The observed differences in mechanical properties can be attributed to the distinct molecular structures of the crosslinkers.

  • Dimer Diols (e.g., "this compound") : These long-chain, flexible molecules increase the distance between polymer chains and introduce a higher degree of freedom for chain movement. This results in a softer, more flexible material with a lower glass transition temperature, decreased tensile strength and modulus, but significantly improved elongation at break.[1] The hydrophobic nature of the long aliphatic chain in dimer diols also imparts excellent water and chemical resistance to the polymer.[2][3] Studies on polyurethanes containing dimer fatty acids have shown that increasing the dimer acid content leads to increased hydrophobicity, improved water and toluene resistance, and enhanced thermal stability.[2]

  • Short-Chain Diols (e.g., 1,4-Butanediol) : In contrast, short-chain diols like 1,4-butanediol create a more densely crosslinked network with shorter distances between polymer chains. This restricted chain mobility leads to a harder, more rigid material with higher tensile strength and Young's modulus, but lower elongation at break.[1][4] Polyurethanes chain-extended with 1,4-butanediol often exhibit a high degree of phase separation between the hard and soft segments, contributing to their excellent mechanical strength.[4]

Experimental Protocols

Detailed methodologies for the synthesis and mechanical testing of polymers with different crosslinkers are provided below. These protocols are generalized from various research studies to ensure reproducibility and accurate comparison.

Synthesis of Polyurethane with Dimer Diol

This protocol describes a typical two-step solution polymerization method for synthesizing a polyurethane using a dimer diol as a chain extender.

Materials:

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG)

  • Dimer Diol ("this compound" or a similar product like Pripol™ 2033)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., Anhydrous N,N-Dimethylformamide - DMF)

Procedure:

  • Prepolymer Synthesis: The polyol is dried under vacuum at 80-100°C for at least 4 hours to remove moisture. In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, the dried polyol is dissolved in anhydrous DMF. The diisocyanate is then added dropwise to the flask with continuous stirring under a nitrogen atmosphere at 70-80°C. A catalytic amount of DBTDL is added, and the reaction is allowed to proceed for 2-3 hours to form the NCO-terminated prepolymer.

  • Chain Extension: The dimer diol, dissolved in anhydrous DMF, is added to the prepolymer solution. The mixture is stirred at 70-80°C for another 2-3 hours until the desired molecular weight is achieved, indicated by an increase in viscosity.

  • Film Casting and Curing: The resulting polyurethane solution is degassed under vacuum and then cast onto a glass plate using a doctor blade. The solvent is evaporated in a vacuum oven at 60-80°C for 24 hours. The resulting film is then post-cured at a higher temperature (e.g., 100-110°C) for several hours to ensure complete reaction.

Mechanical Property Testing

The mechanical properties of the cured polymer films are evaluated according to standardized testing methods.

Tensile Testing (ASTM D638):

  • Specimen Preparation: Dog-bone shaped specimens are cut from the cured polymer films using a die cutter. The dimensions of the specimens should conform to the specifications of the ASTM standard.

  • Test Procedure: The tensile properties (tensile strength, Young's modulus, and elongation at break) are measured using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min). The test is conducted at room temperature.

  • Data Analysis: The stress-strain curve is recorded for each specimen. Tensile strength is determined as the maximum stress before failure. Young's modulus is calculated from the initial slope of the stress-strain curve. Elongation at break is the percentage increase in length at the point of fracture. At least five specimens are tested for each material to ensure statistical significance.

Hardness Testing (ASTM D2240):

  • Specimen Preparation: Specimens with a minimum thickness of 6 mm are prepared by stacking layers of the cured polymer film.

  • Test Procedure: The Shore A hardness is measured using a durometer. The indenter is pressed into the specimen, and the hardness reading is taken after a specified time (typically 1-2 seconds).

  • Data Analysis: At least five measurements are taken at different positions on the specimen, and the average value is reported.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationship between the choice of diol crosslinker and the resulting mechanical properties, as well as a typical experimental workflow for synthesizing and characterizing these polymers.

G cluster_input Input Selection cluster_properties Resulting Polymer Properties Diol_Type Diol Crosslinker Type Long_Chain Long_Chain Diol_Type->Long_Chain Long-Chain (e.g., Dimer Diol) Short_Chain Short_Chain Diol_Type->Short_Chain Short-Chain (e.g., 1,4-Butanediol) Flexibility Flexibility Tensile_Strength Tensile Strength Elongation Elongation at Break Hardness Hardness Long_Chain->Flexibility Increases Long_Chain->Tensile_Strength Decreases Long_Chain->Elongation Increases Long_Chain->Hardness Decreases Short_Chain->Flexibility Decreases Short_Chain->Tensile_Strength Increases Short_Chain->Elongation Decreases Short_Chain->Hardness Increases

Caption: Relationship between diol chain length and polymer properties.

Caption: Experimental workflow for polymer synthesis and testing.

References

In vitro and in vivo degradation studies of "Bis(2-hydroxyethyl)dimerate" polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the degradation behavior of biodegradable polymers is paramount for designing effective and safe therapeutic delivery systems and medical implants. This guide provides a comparative overview of the in vitro and in vivo degradation of three widely used biodegradable polymers: Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), and Polydioxanone (PDO). Furthermore, it explores the role of plasticizers, such as "Bis(2-hydroxyethyl)dimerate," in modulating polymer degradation.

While "this compound" is not typically used to form a homopolymer for these applications, it is employed as a plasticizer to modify the properties of other polymers. The addition of plasticizers can influence the degradation rate of the polymer matrix by altering its crystallinity, hydrophilicity, and chain mobility.[1][2][3][4]

Comparative Degradation Data

The following tables summarize the typical degradation characteristics of PLGA, PCL, and PDO based on published literature. It is important to note that degradation rates can be significantly influenced by factors such as molecular weight, copolymer ratio, morphology, and the surrounding environment.

Table 1: In Vitro Degradation Comparison of Biodegradable Polymers

PolymerDegradation MechanismTypical Degradation TimeKey Factors Influencing Degradation
PLGA Bulk hydrolysis of ester linkages.[5]Weeks to months.[6]Lactic acid to glycolic acid ratio (50:50 degrades fastest), molecular weight, crystallinity, pH of the medium.[7][8][9][10][11]
PCL Hydrolysis of ester bonds, initially in amorphous regions.[6]Months to years.[6][12]High crystallinity and hydrophobicity lead to slow degradation. Enzymatic activity can accelerate degradation.[13][14]
PDO Hydrolysis of ester linkages.Weeks to a few months.[15]Highly hydrophilic nature can lead to rapid degradation in aqueous environments.[15][16]

Table 2: In Vivo Degradation Comparison of Biodegradable Polymers

PolymerBiocompatibilityDegradation ByproductsTypical In Vivo Degradation Time
PLGA Good, FDA approved for various applications.Lactic acid and glycolic acid (metabolized by the body).[17]Weeks to months, tunable by copolymer ratio.
PCL Good, well-tolerated in the body.6-hydroxycaproic acid (metabolized through the Krebs cycle).Several months to years, suitable for long-term implants.[6]
PDO Good, used in absorbable sutures.Primarily 2-hydroxyethoxyacetic acid.Generally absorbed within 6 months.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer degradation. Below are generalized protocols for in vitro and in vivo degradation studies.

In Vitro Degradation Protocol
  • Sample Preparation: Polymer samples (e.g., films, microspheres, scaffolds) of defined dimensions and weight are prepared.

  • Degradation Medium: Samples are immersed in a phosphate-buffered saline (PBS) solution at a pH of 7.4 to simulate physiological conditions.[7] Other media, such as simulated body fluid or solutions with enzymes (e.g., lipase for PCL), can also be used.[13][17]

  • Incubation: The samples are incubated at 37°C in a sterile environment for a predetermined period (days, weeks, or months).[7][8]

  • Analysis: At specific time points, samples are removed from the medium, rinsed with deionized water, and dried under vacuum.

  • Characterization: The following parameters are typically measured:

    • Mass Loss: Determined by weighing the dried samples.

    • Molecular Weight Reduction: Measured using Gel Permeation Chromatography (GPC).

    • Morphological Changes: Observed by Scanning Electron Microscopy (SEM).

    • Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC).

    • Chemical Structure Changes: Assessed by Fourier-Transform Infrared Spectroscopy (FTIR).

    • pH of the Degradation Medium: Monitored to track the release of acidic byproducts.

In Vivo Degradation Protocol
  • Animal Model: A suitable animal model (e.g., rats, rabbits) is chosen based on the research question. All procedures must be approved by an institutional animal care and use committee.

  • Implantation: Sterile polymer samples are surgically implanted into a specific anatomical site (e.g., subcutaneous, intramuscular).

  • Explantation: At defined time points, the implants and surrounding tissues are retrieved.

  • Analysis:

    • Implant Characterization: The explanted polymers are analyzed for mass loss, molecular weight reduction, and morphological changes as described in the in vitro protocol.

    • Histological Evaluation: The surrounding tissue is examined for signs of inflammation, biocompatibility, and cellular infiltration.

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the general degradation mechanisms and a typical experimental workflow for studying polymer degradation.

General Hydrolytic Degradation Pathway of Biodegradable Polyesters Polymer Biodegradable Polymer (e.g., PLGA, PCL, PDO) Water Water Penetration (H₂O) Polymer->Water Hydrolysis Hydrolysis of Ester Bonds Water->Hydrolysis Oligomers Formation of Oligomers and Monomers Hydrolysis->Oligomers Dissolution Dissolution and Metabolism Oligomers->Dissolution

Caption: Hydrolytic degradation of biodegradable polyesters.

Experimental Workflow for Polymer Degradation Studies cluster_0 In Vitro Study cluster_1 In Vivo Study SamplePrep_vitro Sample Preparation Incubation Incubation in Buffer Solution (37°C) SamplePrep_vitro->Incubation Analysis_vitro Periodic Analysis (Mass, MW, Morphology) Incubation->Analysis_vitro Data Data Interpretation & Comparison Analysis_vitro->Data SamplePrep_vivo Sterile Sample Preparation Implantation Surgical Implantation in Animal Model SamplePrep_vivo->Implantation Explantation Explantation at Time Points Implantation->Explantation Analysis_vivo Implant & Tissue Analysis Explantation->Analysis_vivo Analysis_vivo->Data

Caption: Workflow for in vitro and in vivo degradation studies.

References

A Comparative Analysis of Drug Release from Methacrylate-Based Hydrogels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of drug release profiles from hydrogels, with a focus on systems structurally analogous to those potentially formed from "Bis(2-hydroxyethyl)dimerate." Due to a lack of specific drug release studies on hydrogels primarily composed of "this compound," this guide leverages extensive data from well-characterized hydrogels based on 2-hydroxyethyl methacrylate (HEMA). "this compound," also known as di-HEMA dimethacrylate, is a dimethacrylate monomer synthesized from HEMA and is commonly used as a crosslinking agent.[1] Therefore, the drug release behavior of hydrogels crosslinked with or based on this monomer is expected to share similarities with HEMA-based hydrogels.

This guide presents a comparative overview of the release of different therapeutic agents from HEMA-based hydrogels, supported by experimental data and detailed methodologies. The aim is to provide a valuable resource for understanding the factors that govern drug release from this class of biomaterials and to inform the design of novel drug delivery systems.

Comparative Drug Release Profiles

The release of a drug from a hydrogel matrix is a complex process influenced by a multitude of factors, including the physicochemical properties of the drug and the polymer, the hydrogel's crosslinking density, and the release medium's characteristics. To illustrate these principles, the following tables summarize the in-vitro release of two different drugs, Amoxicillin and Letrozole, from poly(2-hydroxyethyl methacrylate) (p(HEMA)) based hydrogels.

Table 1: Comparative In-Vitro Drug Release from p(HEMA)-based Hydrogels

Time (hours)Cumulative Release of Amoxicillin (%) from p(HEMA-co-EGDMA) Hydrogel[2]Cumulative Release of Letrozole (%) from Letrozole–PLGA–pHEMA/AAm–g–LDPE Hydrogel[3]
1~15~10
2~25~15
4~40~20
8~60~25
12~75~30
24~90~35
48~98~40
72~100~41

Note: The data presented is approximated from graphical representations in the cited literature and is intended for comparative purposes.

The data clearly indicates that the release kinetics are highly dependent on the specific drug and the overall hydrogel formulation. Amoxicillin, a hydrophilic antibiotic, exhibits a relatively rapid release from a simple p(HEMA-co-EGDMA) hydrogel, with nearly complete release within 48 hours.[2] In contrast, Letrozole, a hydrophobic drug, is released at a much slower and more sustained rate from a more complex hybrid hydrogel system, with less than 50% of the drug released after 72 hours.[3] This highlights the versatility of HEMA-based hydrogels, where the release profile can be tailored to the specific therapeutic application by modifying the hydrogel composition and structure.

Factors Influencing Drug Release

Several key factors influence the rate and mechanism of drug release from hydrogels:

  • Drug Properties: The molecular weight, solubility, and charge of the drug molecule play a crucial role. Smaller, more water-soluble drugs will generally diffuse out of the hydrogel matrix more quickly.

  • Hydrogel Properties: The chemical composition of the hydrogel, including the type of monomer and crosslinker, affects its hydrophilicity and interaction with the drug.

  • Crosslinking Density: A higher crosslinking density results in a smaller mesh size within the hydrogel network, which can hinder the diffusion of drug molecules and lead to a slower release rate.[2][4]

  • Swelling Behavior: The extent and rate of hydrogel swelling in the release medium can significantly impact drug release. As the hydrogel swells, the mesh size increases, facilitating drug diffusion.[2]

  • Release Medium: The pH, ionic strength, and temperature of the release medium can influence both the swelling of the hydrogel and the solubility of the drug, thereby affecting the release profile.

Experimental Protocols

To ensure reproducibility and enable accurate comparison between different studies, detailed and standardized experimental protocols are essential. The following sections outline typical methodologies for the synthesis of p(HEMA)-based hydrogels and the subsequent in-vitro drug release studies.

Synthesis of p(HEMA) Hydrogel

A common method for synthesizing p(HEMA) hydrogels is through free radical polymerization.[2]

Materials:

  • 2-hydroxyethyl methacrylate (HEMA) (monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Distilled water

Procedure:

  • An aqueous solution of HEMA and EGDMA is prepared in a reaction vessel.

  • The solution is deoxygenated by bubbling nitrogen gas for a specified period (e.g., 30 minutes) to remove dissolved oxygen, which can inhibit polymerization.

  • The initiator (APS) and accelerator (TEMED) are added to the monomer solution.

  • The mixture is stirred to ensure homogeneity and then transferred to a mold (e.g., glass tubes or between two glass plates with a spacer).

  • The polymerization is allowed to proceed at a specific temperature (e.g., room temperature or elevated temperature) for a set duration (e.g., 24 hours).

  • The resulting hydrogel is removed from the mold and washed extensively with distilled water to remove any unreacted monomers, initiator, and other impurities.

  • The purified hydrogel is then dried to a constant weight.

In-Vitro Drug Release Study

The following protocol describes a typical in-vitro drug release experiment.

Materials:

  • Drug-loaded hydrogel

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or other suitable analytical instrument

Procedure:

  • A known weight of the dried drug-loaded hydrogel is placed in a vessel containing a specific volume of PBS.

  • The vessel is placed in a shaking incubator or water bath maintained at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, a small aliquot of the release medium is withdrawn.

  • An equal volume of fresh PBS is added back to the vessel to maintain a constant volume (sink conditions).

  • The concentration of the drug in the withdrawn aliquots is determined using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.

  • The cumulative amount of drug released at each time point is calculated and often expressed as a percentage of the total drug loaded.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in hydrogel synthesis and drug release analysis.

Hydrogel_Synthesis_Workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_purify Purification and Drying A Mix HEMA and EGDMA B Deoxygenate with Nitrogen A->B C Add Initiator (APS) and Accelerator (TEMED) B->C D Transfer to Mold C->D E Cure at Controlled Temperature D->E F Wash with Distilled Water E->F G Dry to Constant Weight F->G

Caption: Workflow for p(HEMA) Hydrogel Synthesis.

Drug_Release_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Analysis cluster_data Data Processing H Place Drug-Loaded Hydrogel in PBS I Incubate at 37°C with Shaking H->I J Withdraw Aliquots at Time Intervals I->J K Replenish with Fresh PBS J->K L Measure Drug Concentration (e.g., UV-Vis) J->L M Calculate Cumulative Drug Release L->M

References

Benchmarking "Bis(2-hydroxyethyl) dimerate" Derivatives in Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Dimer Acid-Based Polyurethanes and Polyester Coatings Against Traditional Alternatives

For researchers and professionals in drug development and material science, the quest for advanced polymers with superior flexibility, durability, and biocompatibility is perpetual. "Bis(2-hydroxyethyl) dimerate," a conceptual term for a diester formed from a dimer acid and ethylene glycol, represents a class of molecules derived from dimer acids. These C36 dicarboxylic acids, sourced from vegetable oils, are foundational building blocks for high-performance polymers such as polyamides, polyesters, and polyurethanes.[1] Their unique structure, featuring long pendant chains, imparts notable properties like enhanced flexibility and low glass transition temperatures to the resulting polymers.[2]

This guide provides a comparative analysis of polymers derived from dimer diols and dimer acids, specifically focusing on their application in polyurethane and polyester coatings. The performance of these bio-based materials is benchmarked against conventional petroleum-based alternatives, supported by experimental data on their mechanical, thermal, and chemical properties.

Performance Comparison in Polyurethane Coatings

Dimer acid-based polyols are increasingly used to synthesize "green" polyurethanes, moving away from potentially harmful isocyanates.[2][3] In a comparative context, these bio-based polyurethanes exhibit distinct advantages in flexibility and hydrophobicity.

Table 1: Performance Metrics of Dimer Acid-Based Polyurethane vs. Conventional Polyurethane

Performance MetricDimer Acid-Based Polyurethane (HNIPU-4551)Conventional PolyurethaneKey Advantages of Dimer Acid-Based PU
Pencil Hardness 4HTypically 2H-6HHigh hardness indicates excellent scratch resistance.
Adhesion (Grade) 10-1Grade 1 signifies strong adhesion to the substrate.
Impact Strength (kg·cm) >50>50High impact strength suggests superior durability.
Water Contact Angle (°) 85.6°Varies (often lower)A higher contact angle indicates greater hydrophobicity.

Data for HNIPU-4551 synthesized from dimer acid cyclic carbonate, tetraethylenepentamine, and epoxy resin E-51, as presented in a study on hybrid nonisocyanate polyurethanes.[2]

The dimer acid-based hybrid nonisocyanate polyurethane (HNIPU) demonstrates a compelling combination of hardness, adhesion, and impact strength, making it a robust alternative for protective coatings.[2] The high water contact angle is particularly beneficial for applications requiring moisture resistance.

Performance Comparison in Polyester Coatings

Dimer diols, such as Pripol™ 2033, serve as monomers in polyester coatings, offering enhanced flexibility, impact resistance, and moisture barrier protection.[4][5] When compared to standard polyester formulations, those incorporating dimer diols exhibit improved durability and stability.

Table 2: Comparative Properties of Dimer Diol-Modified Polyesters vs. Standard Polyesters

PropertyPolyester with Dimer Diol (e.g., Pripol™ 2033)Standard Polyester (e.g., PTMEG or PCL-based)Benefits of Dimer Diol Modification
Flexibility Enhanced, reduces crackingCan be brittleAllows for use on flexible substrates without damage.[4]
Impact Resistance IncreasedStandardImproves the durability of coatings in demanding environments.[6]
Hydrolytic Stability OutstandingGoodResists degradation in the presence of water, extending coating life.[4]
Thermo-oxidative & UV Stability GoodVariesProvides better performance in outdoor applications.[4]
Water Repellency HighModerateExcellent moisture barrier properties protect the underlying substrate.[5]

Properties are based on technical datasheets for Pripol™ 2033 and Priplast™ polyester polyols.[4][6][7]

The incorporation of dimer diols into polyester resins results in coatings that are not only more flexible and impact-resistant but also offer superior protection against environmental factors like moisture and UV radiation.[4][6]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for the synthesis and characterization of polymer coatings.

Synthesis of Dimer Acid-Based Hybrid Nonisocyanate Polyurethane (HNIPU)

This protocol outlines the one-step synthesis of a hybrid nonisocyanate polyurethane coating.

  • Preparation of Dimer Acid Cyclic Carbonate (DACC): DACC is synthesized from dimer acid and glycerol carbonate, often using a biocatalyst like lipase.[2]

  • Mixing of Reactants: In a flask equipped with a mechanical stirrer, add the synthesized DACC, a polyamine curing agent (e.g., tetraethylenepentamine), and an epoxy resin (e.g., E-51).

  • Reaction and Curing: Heat the mixture to 80°C and maintain for 4 hours with continuous stirring.

  • Coating Application: The resulting HNIPU resin is coated onto a substrate (e.g., a tinplate sheet) and cured at 100°C for 2 hours, followed by 120°C for another 2 hours.

  • Characterization: The cured coating is then subjected to analysis for pencil hardness (ASTM D3363), adhesion (ASTM D3359), impact strength (ASTM D2794), and water contact angle.[2]

Evaluation of Polyester Coating Performance

This protocol describes the general procedure for evaluating the performance of polyester coatings modified with dimer diols.

  • Polyester Synthesis: A polyester resin is synthesized by reacting a dimer diol (e.g., Pripol™ 2033) with a dicarboxylic acid and potentially other polyols in a reactor under controlled temperature and vacuum.

  • Coating Formulation: The synthesized polyester resin is formulated into a coating with appropriate solvents, pigments, and additives.

  • Application and Curing: The coating is applied to a standardized panel and cured according to the formulation's requirements (e.g., baking at a specific temperature).

  • Performance Testing:

    • Flexibility: Mandrel bend test (ASTM D522) to assess resistance to cracking upon bending.

    • Impact Resistance: Falling weight impact tester (ASTM D2794) to determine the resistance to rapid deformation.

    • Hydrolytic Stability: Exposure of the coating to a high-humidity environment at an elevated temperature for an extended period, followed by evaluation of any degradation (e.g., blistering, loss of adhesion).

    • UV Stability: Accelerated weathering test (e.g., QUV ASTM G154) to simulate outdoor exposure and evaluate changes in color and gloss.

Visualizing Synthesis and Application Workflows

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the synthesis of dimer acid-based polymers and a typical workflow for their application and testing.

cluster_synthesis Polymer Synthesis Pathways cluster_hnipu HNIPU Synthesis cluster_polyester Polyester Synthesis DA Dimer Acid DACC Dimer Acid Cyclic Carbonate DA->DACC GC Glycerol Carbonate GC->DACC HNIPU Hybrid Nonisocyanate Polyurethane DACC->HNIPU Amine Polyamine Amine->HNIPU Epoxy Epoxy Resin Epoxy->HNIPU DD Dimer Diol (e.g., Pripol™ 2033) Polyester Flexible Polyester Resin DD->Polyester DCA Dicarboxylic Acid DCA->Polyester Resin Synthesized Polymer Resin Formulation Coating Formulation (Solvents, Pigments, Additives) Resin->Formulation Application Application to Substrate (e.g., Spraying, Rolling) Formulation->Application Curing Curing (e.g., Baking, Air-drying) Application->Curing Testing Performance Testing Curing->Testing Mechanical Mechanical Tests (Hardness, Adhesion, Impact) Testing->Mechanical Chemical Chemical Resistance (Hydrolytic Stability) Testing->Chemical Weathering Weathering Tests (UV Stability) Testing->Weathering

References

Cross-validation of "Bis(2-hydroxyethyl)dimerate" experimental results with literature data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant scarcity of specific experimental data for "Bis(2-hydroxyethyl)dimerate" (CAS 68855-78-7), also known by its synonym "di-HEMA dimethacrylate." While general properties and applications, particularly in the dental materials sector, are cited, detailed and verifiable experimental results required for a robust cross-validation are largely absent from public databases. This guide summarizes the available information for "this compound" and contrasts it with the well-characterized, yet structurally distinct, "Bis(2-hydroxyethyl) terephthalate" (BHET) to highlight the current knowledge gap.

Unraveling a Case of Mistaken Identity: Dimethacrylate vs. Terephthalate

Initial investigations into "this compound" often lead to confusion with the similarly named "Bis(2-hydroxyethyl) terephthalate" (BHET). It is crucial for researchers and drug development professionals to distinguish between these two compounds as their chemical structures and, consequently, their properties and applications, differ significantly. "this compound" is a dimethacrylate monomer, suggesting a structure based on methacrylic acid, and is primarily associated with polymer chemistry, especially in the formulation of dental composites and adhesives.[1] In contrast, BHET is the ester of terephthalic acid and ethylene glycol and is a well-known intermediate in the synthesis of polyethylene terephthalate (PET).

Comparative Analysis: Available Data vs. Literature Benchmarks

To illustrate the disparity in available experimental data, this guide presents a side-by-side comparison of the information found for "this compound" against the established data for BHET.

Table 1: Comparison of Physicochemical Properties
Property"this compound" (CAS 68855-78-7)"Bis(2-hydroxyethyl) terephthalate" (BHET) (CAS 959-26-2)
Molecular Formula C16H26O6[1]C12H14O6
Molecular Weight 414.48 g/mol [1]254.24 g/mol
Appearance Colorless, viscous liquid[1]White powder
Melting Point -21°C[1]106-109°C
Boiling Point 215°C at 760 mmHg[1]Not readily available
Solubility Soluble in ethanol and acetone, slightly soluble in water[1]Soluble in water at elevated temperatures
Table 2: Summary of Available Experimental Data
Experimental Data Type"this compound""Bis(2-hydroxyethyl) terephthalate" (BHET)
Nuclear Magnetic Resonance (NMR) Spectroscopy Mentioned as a characterization method, but no publicly available spectra found.[1]1H NMR and 13C NMR spectra are available in public databases.
Infrared (IR) Spectroscopy Mentioned as a characterization method, but no publicly available spectra found.[1]FTIR spectra are available in public databases.
Mass Spectrometry (MS) Mentioned as a characterization method, but no publicly available spectra found.[1]Mass spectral data is available in public databases.
Toxicity Data Classified as a low toxicity material, with some in-vitro studies suggesting it is relatively non-toxic.[1]Toxicological data is available in public databases.

Experimental Protocols: A Generalized View vs. Established Methods

The lack of specific experimental studies for "this compound" necessitates a generalized description of potential experimental protocols based on common practices for similar compounds. This contrasts with the well-documented methodologies available for BHET.

Generalized Synthesis and Characterization of "this compound"

A plausible synthesis route involves the reaction of 2-hydroxyethyl methacrylate (HEMA) with methacrylic acid in the presence of an acid catalyst, followed by purification via distillation and vacuum drying.[1] Characterization would typically involve the following analytical techniques:

  • NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of key functional groups.

  • IR Spectroscopy: To identify characteristic vibrational modes of the ester and hydroxyl groups.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Established Synthesis and Characterization of "Bis(2-hydroxyethyl) terephthalate" (BHET)

BHET is commonly synthesized via the esterification of terephthalic acid with ethylene glycol. Detailed experimental protocols and characterization data are widely available in the scientific literature.

Visualizing the Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the generalized experimental workflow for "this compound" and the established workflow for BHET.

G Generalized Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization 2-HEMA 2-HEMA Reaction Reaction 2-HEMA->Reaction Methacrylic Acid Acid Catalyst Purification Purification Reaction->Purification Distillation Vacuum Drying NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS Structural Analysis Structural Analysis NMR->Structural Analysis Functional Group ID Functional Group ID IR->Functional Group ID Molecular Weight\nConfirmation Molecular Weight Confirmation MS->Molecular Weight\nConfirmation

Caption: Generalized workflow for the synthesis and characterization of "this compound".

G Established Experimental Workflow for Bis(2-hydroxyethyl) terephthalate (BHET) cluster_synthesis Synthesis cluster_characterization Characterization Terephthalic Acid Terephthalic Acid Esterification Esterification Terephthalic Acid->Esterification Ethylene Glycol Crystallization Crystallization Esterification->Crystallization NMR_BHET NMR Spectroscopy Crystallization->NMR_BHET 1H & 13C FTIR_BHET FTIR Spectroscopy Crystallization->FTIR_BHET MS_BHET Mass Spectrometry Crystallization->MS_BHET Published Spectra\nComparison Published Spectra Comparison NMR_BHET->Published Spectra\nComparison FTIR_BHET->Published Spectra\nComparison Published Data\nComparison Published Data Comparison MS_BHET->Published Data\nComparison

Caption: Established workflow for the synthesis and characterization of BHET with reference to published data.

Conclusion and Future Directions

The significant lack of publicly available, detailed experimental data for "this compound" presents a challenge for researchers and professionals in the fields of materials science and drug development. While its use in dental applications is noted, a thorough understanding of its chemical and physical properties, backed by verifiable experimental results, is essential for safety assessment, quality control, and the development of new applications.

This comparative guide highlights the critical need for further research to fully characterize "this compound". The scientific community would benefit greatly from studies that publish its NMR, IR, and mass spectra, as well as detailed toxicological and biocompatibility data. Such information would enable a proper cross-validation with existing literature on related compounds and provide a solid foundation for its future use and regulation. Until then, any work with this compound should be approached with the understanding that its properties are not as well-documented as other commercially available chemicals.

References

Comparative Efficacy Analysis: "Bis(2-hydroxyethyl)dimerate" vs. Commercially Available Alternatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Bis(2-hydroxyethyl)dimerate" does not correspond to a recognized chemical entity in publicly available scientific literature and chemical databases. Therefore, for the purpose of this guide, we will treat "this compound" (referred to as BHD) as a hypothetical novel therapeutic agent. This document serves as a template for a comparative efficacy guide, using a plausible, data-driven scenario to illustrate its structure and content.

In this hypothetical analysis, BHD is positioned as a novel dual inhibitor of the PI3K/mTOR signaling pathway. Its performance is compared against Everolimus , a well-established and commercially available mTOR inhibitor.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common hallmark of various cancers, making it a prime target for therapeutic intervention. While existing therapies, such as the mTOR inhibitor Everolimus, have shown clinical benefit, the development of novel agents with improved efficacy or a differentiated mechanism of action remains a key objective in oncology research.

This guide provides a comparative analysis of the hypothetical compound "this compound" (BHD), a novel dual PI3K/mTOR inhibitor, against the established mTOR inhibitor, Everolimus. The comparison is based on hypothetical preclinical data from in vitro and in vivo studies.

Mechanism of Action

BHD is hypothesized to function as an ATP-competitive inhibitor that targets the kinase domains of both PI3K and mTOR. This dual-inhibition mechanism is designed to provide a more comprehensive blockade of the signaling pathway compared to agents that target only a single component. Everolimus, an allosteric inhibitor of mTOR complex 1 (mTORC1), acts further downstream. The distinct mechanisms of action are visualized in the signaling pathway diagram below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation Inhibition BHD BHD (Hypothetical) BHD->PI3K BHD->mTORC1 Everolimus Everolimus Everolimus->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with inhibition sites.

Comparative Efficacy Data

The following tables summarize the hypothetical quantitative data from preclinical evaluations of BHD and Everolimus in a human breast cancer cell line (MCF-7) and a corresponding xenograft mouse model.

Table 1: In Vitro Kinase Inhibition
CompoundTargetIC₅₀ (nM)
BHD (Hypothetical) PI3Kα15.2
mTOR25.8
Everolimus PI3Kα>10,000
mTOR1.8

IC₅₀: The half maximal inhibitory concentration.

Table 2: In Vitro Cell Proliferation Assay
CompoundCell LineGI₅₀ (nM)
BHD (Hypothetical) MCF-750.5
Everolimus MCF-7120.0

GI₅₀: The concentration causing 50% growth inhibition.

Table 3: In Vivo Tumor Growth Inhibition (MCF-7 Xenograft Model)
Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-0%-
BHD (Hypothetical) 2085%<0.01
Everolimus 1062%<0.05

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC₅₀ values of the compounds against target kinases.

  • Methodology: Recombinant human PI3Kα and mTOR kinases were used in a time-resolved fluorescence energy transfer (TR-FRET) assay format. Compounds were serially diluted in DMSO and incubated with the kinase and its respective substrate in a reaction buffer. The reaction was initiated by adding ATP and allowed to proceed for 60 minutes at room temperature. A europium-labeled antibody specific for the phosphorylated substrate was then added. The TR-FRET signal was measured on a plate reader. Data were normalized to controls and IC₅₀ curves were generated using a four-parameter logistic fit.

Cell Proliferation Assay
  • Objective: To measure the effect of the compounds on the proliferation of cancer cells.

  • Methodology: MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of BHD or Everolimus for 72 hours. Cell viability was assessed using the Sulforhodamine B (SRB) assay. Briefly, cells were fixed with trichloroacetic acid, stained with SRB dye, and the bound dye was solubilized with a Tris-base solution. Absorbance was read at 510 nm. GI₅₀ values were calculated from dose-response curves.

In Vivo Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of the compounds in a mouse model.

  • Methodology: Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ MCF-7 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, BHD (20 mg/kg), and Everolimus (10 mg/kg). Compounds were administered orally once daily for 21 days. Tumor volume was measured twice weekly with calipers (Volume = 0.5 x length x width²). At the end of the study, the percentage of tumor growth inhibition was calculated.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Kinase Inhibition Assay (TR-FRET) ic50 Determine IC₅₀ kinase_assay->ic50 cell_culture Cell Line Culture (MCF-7) proliferation_assay Cell Proliferation Assay (SRB) cell_culture->proliferation_assay gi50 Determine GI₅₀ proliferation_assay->gi50 xenograft_model Xenograft Model Generation (Nude Mice + MCF-7) treatment Daily Oral Dosing (21 Days) xenograft_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement analysis Efficacy Analysis (% TGI) tumor_measurement->analysis start Compound Synthesis (BHD, Everolimus) start->kinase_assay start->cell_culture gi50->xenograft_model

Caption: Preclinical experimental workflow for efficacy testing.

Conclusion

Based on this hypothetical preclinical data, "this compound" (BHD) demonstrates a promising efficacy profile as a dual PI3K/mTOR inhibitor. Its ability to inhibit both kinases translates into superior growth inhibition in vitro and greater anti-tumor activity in an in vivo xenograft model when compared to the mTOR-selective inhibitor Everolimus. The dual-targeting mechanism of BHD may offer a more robust and durable response by preventing feedback activation loops within the PI3K/AKT/mTOR pathway. Further investigation, including comprehensive safety and pharmacokinetic studies, would be required to validate these initial findings and determine the clinical potential of BHD.

Safety Operating Guide

Proper Disposal of Bis(2-hydroxyethyl)dimerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential, step-by-step guidance for the proper disposal of Bis(2-hydroxyethyl)dimerate (CAS No. 68855-78-7), a compound often used in the production of dental composites and adhesive systems.[1] While classified as a low-toxicity material, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulations.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2] Handle the chemical in a well-ventilated area.[2] In case of a spill, prevent the substance from entering drains.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with national and local regulations.[3] The following protocol outlines the recommended steps for its safe disposal:

  • Container Management :

    • Do not mix this compound with other waste.[3]

    • Keep the chemical in its original, suitable, and closed container for disposal.[2] If the original container is compromised, use a compatible, properly labeled container.

    • Handle uncleaned, empty containers as you would the product itself.[3] Contaminated packaging should be disposed of as unused product.[2]

  • Waste Collection :

    • For unused or waste product, it should be collected for disposal by a licensed waste disposal company.[4]

    • Ensure containers are tightly sealed to prevent leakage.[2]

  • Environmental Protection :

    • Under no circumstances should this compound be allowed to enter drains or surface water.[2][3][5]

Quantitative Data Summary

ParameterGuidelineSource
Drain DisposalProhibited[2][3][5]
Mixing with Other WasteNot Recommended[3]
Container for DisposalOriginal or suitable, closed, and labeled container[2]

Experimental Protocols

The provided information focuses on disposal procedures and does not contain experimental protocols related to signaling pathways or other biological experiments.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_waste Is the material waste or unused product? start->is_waste in_original_container Is it in its original, sealed container? is_waste->in_original_container Yes no_drain_disposal Do NOT dispose of down the drain is_waste->no_drain_disposal No (e.g., spill residue) transfer_to_container Transfer to a suitable, closed, and labeled waste container in_original_container->transfer_to_container No collect_for_disposal Arrange for collection by a licensed waste disposal service in_original_container->collect_for_disposal Yes transfer_to_container->collect_for_disposal end End: Compliant Disposal collect_for_disposal->end no_drain_disposal->transfer_to_container

Caption: Decision workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.